6-Amino-2-propylhexanoic acid hydrochloride
Description
BenchChem offers high-quality 6-Amino-2-propylhexanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-propylhexanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-amino-2-propylhexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-5-8(9(11)12)6-3-4-7-10;/h8H,2-7,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDWINOSOZHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-2-propylhexanoic Acid: A Molecule of Untapped Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of scientific knowledge regarding 6-Amino-2-propylhexanoic acid. A thorough review of publicly available scientific literature and chemical databases reveals a significant knowledge gap; there is a notable absence of published data on the biological activity of this specific molecule. This guide, therefore, takes a unique approach. It begins by consolidating the known physicochemical properties of 6-Amino-2-propylhexanoic acid. Subsequently, it embarks on a hypothesis-driven exploration of its potential biological activities, drawing parallels with structurally analogous compounds that have well-documented neurological effects. This document is intended not as a definitive record of established facts, but as a foundational roadmap to inspire and guide future research into this promising, yet uncharacterized, chemical entity. We will explore its potential as a modulator of the GABAergic system and its prospective role as an anticonvulsant, providing detailed, field-proven experimental protocols to test these hypotheses.
Introduction: The Known and the Unknown
6-Amino-2-propylhexanoic acid is a substituted amino acid with a molecular formula of C9H19NO2[1]. While its chemical structure is defined and its basic properties can be computed, its biological role remains an open question. The scientific community has extensively studied its structural isomer, 6-aminohexanoic acid (also known as ε-aminocaproic acid), for its antifibrinolytic properties and its use as a flexible linker in peptide synthesis[2][3]. However, the introduction of a propyl group at the alpha-carbon (C2) of the hexanoic acid backbone in 6-Amino-2-propylhexanoic acid creates a chiral center and significantly alters its steric and electronic profile, suggesting that its biological activities are likely to be distinct from its well-studied isomer.
This guide will proceed by first detailing the known chemical characteristics of 6-Amino-2-propylhexanoic acid. It will then delve into a series of scientifically grounded hypotheses regarding its potential biological functions, with a primary focus on its potential as a novel neuromodulatory agent.
Physicochemical Properties of 6-Amino-2-propylhexanoic Acid
A summary of the key computed physicochemical properties of 6-Amino-2-propylhexanoic acid is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior and can inform initial experimental design, such as solubility and potential for crossing the blood-brain barrier.
| Property | Value | Source |
| Molecular Formula | C9H19NO2 | [1] |
| Molecular Weight | 173.25 g/mol | [1] |
| IUPAC Name | 6-amino-2-propylhexanoic acid | [1] |
| CAS Number | 4751-72-8 | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| XLogP3 | -1.0 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 7 | [1] |
Table 1: Computed Physicochemical Properties of 6-Amino-2-propylhexanoic acid.
Hypothesis-Driven Exploration of Biological Activity
The structural features of 6-Amino-2-propylhexanoic acid, particularly the presence of a gamma-amino acid-like backbone with an alpha-substituent, bear a resemblance to several classes of neurologically active compounds. This section will explore two primary hypotheses for its potential biological activity.
Hypothesis 1: A Novel GABA Analogue with Potential GABAergic Modulatory Activity
Rationale:
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system[4]. Molecules that mimic GABA's structure can interact with components of the GABAergic system, such as GABA receptors or the GABA metabolic enzyme, GABA transaminase (GABA-T). Valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug, enhances GABAergic transmission by inhibiting GABA-T and stimulating GABA synthesis[5][6][7]. While not a direct GABA analogue, its alpha-propyl substituent is a key feature. Similarly, pregabalin, another anticonvulsant, is a GABA analogue that exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters[8][9][10].
The structure of 6-Amino-2-propylhexanoic acid, with its amino group and carboxylic acid separated by a flexible carbon chain, and an alpha-propyl group, suggests it could potentially interact with the GABAergic system.
Hypothesized Mechanism of Action:
6-Amino-2-propylhexanoic acid may act through one or more of the following mechanisms:
-
Direct GABA Receptor Agonism/Antagonism: It could bind to and either activate (agonist) or block (antagonist) GABAA or GABAB receptors.
-
Inhibition of GABA Transaminase (GABA-T): The molecule could act as an inhibitor of GABA-T, leading to increased synaptic concentrations of GABA.
-
Modulation of Voltage-Gated Calcium Channels: Similar to pregabalin, it might bind to the α2δ subunit of voltage-gated calcium channels.
The following diagram illustrates the potential points of interaction for 6-Amino-2-propylhexanoic acid within a GABAergic synapse.
Caption: Hypothesized interactions of 6-Amino-2-propylhexanoic acid in a GABAergic synapse.
Hypothesis 2: An Anticonvulsant Agent for Neurological Disorders
Rationale:
The structural similarities to known anticonvulsants like valproic acid and pregabalin provide a strong basis for hypothesizing that 6-Amino-2-propylhexanoic acid may possess anticonvulsant properties[5][8]. Many amino acid derivatives have been explored for their anticonvulsant activities[11][12]. The presence of the alpha-propyl group could influence its lipophilicity and ability to cross the blood-brain barrier, which is a critical factor for centrally acting drugs.
Proposed Experimental Validation:
The anticonvulsant potential of 6-Amino-2-propylhexanoic acid can be evaluated using well-established animal models of seizures.
Proposed Experimental Protocols for Hypothesis Validation
To move from hypothesis to evidence, a structured experimental plan is essential. The following protocols are standard in the field of neuropharmacology and are designed to rigorously test the proposed biological activities of 6-Amino-2-propylhexanoic acid.
In Vitro Assays for GABAergic Activity
4.1.1. GABA Receptor Binding Assay
-
Objective: To determine if 6-Amino-2-propylhexanoic acid binds to GABAA or GABAB receptors.
-
Methodology:
-
Prepare synaptic membrane fractions from rodent brains.
-
Incubate the membrane preparations with a radiolabeled ligand specific for either GABAA receptors (e.g., [³H]muscimol) or GABAB receptors (e.g., [³H]CGP54626).
-
Add varying concentrations of 6-Amino-2-propylhexanoic acid to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value, which represents the concentration of 6-Amino-2-propylhexanoic acid that inhibits 50% of the specific binding of the radioligand.
-
4.1.2. GABA Transaminase (GABA-T) Inhibition Assay
-
Objective: To assess the inhibitory effect of 6-Amino-2-propylhexanoic acid on GABA-T activity.
-
Methodology:
-
Purify GABA-T from a biological source or use a commercially available recombinant enzyme.
-
Prepare a reaction mixture containing GABA, α-ketoglutarate, and the enzyme.
-
Add varying concentrations of 6-Amino-2-propylhexanoic acid to the reaction mixture.
-
Incubate the mixture and monitor the formation of the product, glutamate or succinic semialdehyde, using a spectrophotometric or fluorometric method.
-
Determine the IC50 value for the inhibition of GABA-T activity.
-
In Vivo Models for Anticonvulsant Activity
4.2.1. Maximal Electroshock (MES) Seizure Test
-
Objective: To evaluate the efficacy of 6-Amino-2-propylhexanoic acid in a model of generalized tonic-clonic seizures.
-
Methodology:
-
Administer varying doses of 6-Amino-2-propylhexanoic acid (or vehicle control) to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time for drug absorption, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determine the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
-
4.2.2. Pentylenetetrazol (PTZ) Seizure Model
-
Objective: To assess the activity of 6-Amino-2-propylhexanoic acid in a model of myoclonic and generalized seizures, which is sensitive to drugs that enhance GABAergic transmission[13][14][15][16].
-
Methodology:
-
Administer varying doses of 6-Amino-2-propylhexanoic acid (or vehicle control) to rodents.
-
After the appropriate absorption time, administer a subcutaneous or intraperitoneal injection of a convulsive dose of pentylenetetrazol.
-
Observe the animals for a set period (e.g., 30 minutes) and score the severity of the seizures based on a standardized scale (e.g., Racine scale).
-
Determine the ED50 for the prevention of generalized seizures.
-
The following diagram outlines the proposed experimental workflow for evaluating the biological activity of 6-Amino-2-propylhexanoic acid.
Caption: Proposed experimental workflow for the biological evaluation of 6-Amino-2-propylhexanoic acid.
Concluding Remarks and Future Directions
6-Amino-2-propylhexanoic acid represents a molecule at the frontier of neuropharmacological research. Its structural similarity to known neuromodulatory agents suggests a high probability of interesting biological activity. However, the current lack of empirical data underscores a significant opportunity for discovery. The hypotheses and experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward for researchers to elucidate the biological functions of this compound.
Future research should focus on a systematic evaluation of its effects on the GABAergic system and its potential as an anticonvulsant. Should these initial studies yield positive results, further investigations into its mechanism of action, pharmacokinetics, and safety profile will be warranted. The exploration of 6-Amino-2-propylhexanoic acid and its derivatives could potentially lead to the development of a new class of therapeutics for neurological disorders.
References
-
PubChem. 6-amino-2-oxohexanoic acid. National Center for Biotechnology Information. [Link]
-
Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
PubChem. 6-Aminohexanoic Acid. National Center for Biotechnology Information. [Link]
-
Ghodsi, R., & Asadi-Shekaari, M. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Current Molecular Pharmacology, 14(5), 725-740. [Link]
-
Wikipedia. Pregabalin. [Link]
-
Di Censo, B., Sipes, B., & Toney, G. M. (2023). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. International Journal of Molecular Sciences, 24(13), 10805. [Link]
-
PubChem. 6-Amino-2-propylhexanoic acid. National Center for Biotechnology Information. [Link]
-
Peviani, M., Magnaghi, V., & Peviani, M. (2018). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Scientific Reports, 8(1), 1-13. [Link]
-
Olsen, R. W. (2015). Characterization of GABA Receptors. Current Protocols in Pharmacology, 68(1), 1-3. [Link]
- Google Patents. (2018).
-
Silverman, R. B. (2010). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 43(3), 302-312. [Link]
-
Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]
-
Kohn, H., & Stables, J. P. (2019). Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. Journal of Medicinal Chemistry, 62(20), 9131-9145. [Link]
-
Siddiqui, F. M., & Tadi, P. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]
-
Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57573. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(8), 626-630. [Link]
-
Zaugg, J., Ebrahimi, S. N., Smiesko, M., & Hamburger, M. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(1), 143. [Link]
-
Luszczki, J. J. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. International Journal of Molecular Sciences, 24(13), 10805. [Link]
-
Organic Syntheses. ε-AMINOCAPROIC ACID. [Link]
-
Kohn, H., Sawhney, K. N., LeGall, P., Robertson, D. W., & Leander, J. D. (1993). Preparation and anticonvulsant activity of a series of functionalized. alpha.-aromatic and. alpha.-heteroaromatic amino acids. Journal of Medicinal Chemistry, 36(21), 3350-3359. [Link]
-
Belelli, D., Harrison, N. L., Maguire, J., Macdonald, R. L., Walker, M. C., & Cope, D. W. (2009). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. British Journal of Pharmacology, 156(1), 1-12. [Link]
-
Paruszewski, R., Rostafińska-Suchar, G., Stępień, K., & Stables, J. P. (2001). Amino Acid Derivatives with Anticonvulsant Activity. Chemical & Pharmaceutical Bulletin, 49(12), 1617-1621. [Link]
-
Vogensen, S. B., Jørgensen, L., Borkar, N. R., Madsen, K. K., Wellendorph, P., Skovgaard-Petersen, J., ... & Clausen, R. P. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5670-5678. [Link]
-
Andrews, P. R., & Iskander, M. N. (1986). Structure and Conformations of GABA-Transaminase Inhibitors. II'(- Transition State Analogues. Australian Journal of Chemistry, 39(9), 1575-1584. [Link]
-
Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 8, 33. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pregabalin?. [Link]
-
Romoli, M., & Perucca, E. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Epilepsy & Behavior, 103, 106815. [Link]
-
Chen, J. C., Rao, X., Wang, X., Li, Y., Shen, Y., & Gan, J. (2025). 2.6. Pentylenetetrazol (PTZ) Seizure Induction. Bio-protocol, 15(10), e1011319. [Link]
-
Cheméo. Chemical Properties of 6-Aminohexanoic acid. [Link]
-
JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]
-
Carriedo, S. G., Yin, H. Z., & Weiss, J. H. (2023). Valproic Acid Stimulates Release of Ca 2+ from InsP 3 -Sensitive Ca 2+ Stores. International Journal of Molecular Sciences, 24(13), 10805. [Link]
-
Toney, M. D. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 24(13), 10805. [Link]
-
Cleveland Clinic Center for Continuing Education. (2006). Pregabalin (Lyrica®):Part I. [Link]
-
Schäfer, J., Jennewein, S., & Bühler, B. (2021). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology, 14(3), 936-947. [Link]
-
Wikipedia. GABA receptor. [Link]
-
Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
-
PubChem. 2-Propylhexanoic acid. National Center for Biotechnology Information. [Link]
-
Study.com. Pregabalin Uses, Interactions & Mechanism of Action. [Link]
-
Al-Qazzaz, M., Al-Horani, R. A., & Al-Sawalha, N. A. (2023). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Molecules, 28(13), 5121. [Link]
-
Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Synthetic Communications, 31(4), 579-586. [Link]
-
Storici, P., De Biase, D., Bossa, F., & John, R. A. (1999). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry, 274(42), 29683-29688. [Link]
-
PubChem. 6-Amino-2-methylheptanoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. 6-Amino-2-propylhexanoic acid | C9H19NO2 | CID 2832747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders [mdpi.com]
- 5. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Pregabalin - Wikipedia [en.wikipedia.org]
- 9. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Amino Acid Derivatives with Anticonvulsant Activity [jstage.jst.go.jp]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 16. meliordiscovery.com [meliordiscovery.com]
An In-Depth Technical Guide to the In Vitro Evaluation of 6-Amino-2-propylhexanoic acid hydrochloride
Introduction: Unveiling the Potential of a Novel Valproic Acid Analogue
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. 6-Amino-2-propylhexanoic acid hydrochloride presents itself as a molecule of significant interest, primarily due to its structural similarities to two well-characterized compounds: 6-aminohexanoic acid and valproic acid (VPA). 6-aminohexanoic acid is a clinically utilized antifibrinolytic agent, while valproic acid is a widely prescribed anticonvulsant and mood stabilizer with known teratogenic effects.[1][2][3] The unique combination of a hexanoic acid backbone, a C6 amino group, and a C2 propyl group suggests that 6-Amino-2-propylhexanoic acid hydrochloride may exhibit a distinct pharmacological profile.
This technical guide provides a comprehensive framework for the in vitro investigation of 6-Amino-2-propylhexanoic acid hydrochloride. As a Senior Application Scientist, the following sections are designed to not only present a series of experimental protocols but to also instill a logical, causality-driven approach to the scientific inquiry. We will delve into the putative mechanisms of action, propose a tiered experimental workflow, and provide detailed methodologies to empower researchers in their evaluation of this compound.
Part 1: Postulated Mechanisms of Action - A Tale of Two Structures
The chemical architecture of 6-Amino-2-propylhexanoic acid hydrochloride invites the formulation of several testable hypotheses regarding its biological activity. These are primarily derived from the known mechanisms of its structural relatives.
Antifibrinolytic Activity via Plasminogen Modulation
6-aminohexanoic acid, a lysine analogue, exerts its antifibrinolytic effects by binding to the lysine-binding sites of plasminogen and plasmin, thereby preventing their interaction with fibrin.[4][5] This competitive inhibition blocks the degradation of fibrin clots.[4][6] Given the presence of the 6-aminohexanoic acid core, it is plausible that our target compound could retain some affinity for plasminogen.
Hypothesis 1: 6-Amino-2-propylhexanoic acid hydrochloride may inhibit fibrinolysis by interfering with the plasminogen-plasmin system.
Neuromodulatory Effects and HDAC Inhibition
Valproic acid, a simple branched-chain fatty acid, has a complex mechanism of action that includes the inhibition of histone deacetylases (HDACs).[7] This activity leads to histone hyperacetylation and subsequent changes in gene expression, which are thought to contribute to its anticonvulsant and mood-stabilizing effects.[7] The propyl group at the C2 position of our compound of interest is reminiscent of the structure of VPA.[3][8]
Hypothesis 2: 6-Amino-2-propylhexanoic acid hydrochloride could function as an HDAC inhibitor, leading to downstream effects on gene expression and cellular differentiation.
Modulation of Cellular Signaling Pathways
In vitro studies have demonstrated that valproic acid can activate the ERK (extracellular signal-regulated kinase) pathway, a key cascade involved in neurogenesis, neuronal survival, and plasticity.[7] The structural similarity of 6-Amino-2-propylhexanoic acid hydrochloride to VPA warrants an investigation into its potential to modulate this and other critical signaling pathways.
Hypothesis 3: 6-Amino-2-propylhexanoic acid hydrochloride may influence cell fate and function through the modulation of intracellular signaling cascades such as the MAPK/ERK pathway.
The following diagram illustrates the potential signaling pathways that may be affected by 6-Amino-2-propylhexanoic acid hydrochloride, based on our current understanding of its structural analogues.
Caption: Putative signaling pathways potentially modulated by 6-Amino-2-propylhexanoic acid hydrochloride.
Part 2: A Tiered In Vitro Experimental Workflow
A systematic, tiered approach is recommended to efficiently characterize the in vitro effects of 6-Amino-2-propylhexanoic acid hydrochloride. This workflow begins with broad assessments of cytotoxicity and progresses to more specific, mechanism-based assays.
Caption: Proposed tiered experimental workflow for in vitro characterization.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the investigation. It is imperative that all experiments include appropriate positive and negative controls to ensure data integrity.
Tier 1: Foundational Assays
This assay provides a quantitative measure of the compound's effect on cell metabolic activity, a proxy for cell viability.
-
Objective: To determine the cytotoxic concentration range of 6-Amino-2-propylhexanoic acid hydrochloride.
-
Cell Lines: A panel of cell lines should be used, including a neuronal line (e.g., SH-SY5Y human neuroblastoma) and a non-neuronal line (e.g., HEK293).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of 6-Amino-2-propylhexanoic acid hydrochloride in the appropriate cell culture medium. A typical starting range would be from 1 µM to 1 mM.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Tier 2: Mechanism of Action Assays
This biochemical assay will directly test the hypothesis that the compound inhibits fibrinolysis.
-
Objective: To quantify the effect of 6-Amino-2-propylhexanoic acid hydrochloride on the activation of plasminogen to plasmin.
-
Reagents:
-
Human plasminogen
-
Tissue plasminogen activator (tPA)
-
Chromogenic plasmin substrate (e.g., S-2251)
-
6-aminohexanoic acid (as a positive control)
-
-
Methodology:
-
In a 96-well plate, add varying concentrations of 6-Amino-2-propylhexanoic acid hydrochloride or the positive control.
-
Add a fixed concentration of human plasminogen to each well.
-
Initiate the reaction by adding tPA.
-
After a brief incubation period, add the chromogenic plasmin substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis: The rate of change in absorbance is proportional to plasmin activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value.
This assay will determine if the compound directly inhibits HDAC enzymes.
-
Objective: To measure the direct inhibitory effect of 6-Amino-2-propylhexanoic acid hydrochloride on total HDAC activity.
-
Reagents:
-
HeLa nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate
-
Trichostatin A (TSA) or VPA (as positive controls)
-
-
Methodology:
-
In a black 96-well plate, add varying concentrations of the test compound or positive controls.
-
Add the HeLa nuclear extract to each well.
-
Add the fluorogenic HDAC substrate and incubate at 37°C for the recommended time.
-
Stop the reaction by adding the developer solution, which includes a protease to release the fluorescent molecule.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.
This assay will provide cellular evidence of HDAC inhibition and ERK pathway modulation.
-
Objective: To detect changes in the levels of acetylated histone H3 and phosphorylated ERK1/2 in cells treated with the compound.
-
Cell Line: SH-SY5Y or a relevant neuronal cell line.
-
Methodology:
-
Treat cells with various concentrations of 6-Amino-2-propylhexanoic acid hydrochloride for different time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetyl-histone H3, total histone H3, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of acetyl-histone H3 and phospho-ERK to their respective total proteins and the loading control.
Tier 3: Functional & Phenotypic Assays
This assay provides a functional readout of the compound's effect on neuronal differentiation.[9]
-
Objective: To assess the ability of 6-Amino-2-propylhexanoic acid hydrochloride to induce neurite outgrowth in a neuroblastoma cell line.
-
Cell Line: SH-SY5Y or PC12 cells.
-
Methodology:
-
Seed cells on plates coated with an appropriate extracellular matrix protein (e.g., collagen or poly-L-lysine).
-
Treat the cells with non-toxic concentrations of the test compound. Include a positive control such as retinoic acid or nerve growth factor (NGF).
-
Incubate for 3-5 days.
-
Fix the cells and stain for a neuronal marker like β-III tubulin using immunofluorescence.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis: Quantify neurite length and the percentage of cells with neurites longer than two cell body diameters.
Part 4: Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Summary of In Vitro Efficacy Data for 6-Amino-2-propylhexanoic acid hydrochloride
| Assay | Cell Line / System | Endpoint | Result (e.g., IC₅₀, EC₅₀) |
| Cytotoxicity (MTT) | SH-SY5Y | IC₅₀ (72h) | TBD |
| HEK293 | IC₅₀ (72h) | TBD | |
| Plasminogen Activation | Biochemical | IC₅₀ | TBD |
| HDAC Activity | Biochemical | IC₅₀ | TBD |
| Neurite Outgrowth | SH-SY5Y | EC₅₀ | TBD |
TBD: To be determined.
Conclusion: Charting the Course for Future Discovery
This technical guide provides a foundational strategy for the systematic in vitro evaluation of 6-Amino-2-propylhexanoic acid hydrochloride. By dissecting its structure to form logical hypotheses and employing a tiered, multi-faceted experimental approach, researchers can efficiently and rigorously characterize its biological activities. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future pre-clinical development efforts. The self-validating nature of the proposed protocols, with their integrated controls and orthogonal assays, ensures a high degree of scientific integrity and trustworthiness in the generated data.
References
-
Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
National Center for Biotechnology Information (n.d.). 6-Aminohexanoic Acid. In PubChem Compound Summary for CID 564. Retrieved from [Link]
-
Farsa, O., Doležal, P., & Hrabálek, A. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences, 94(11), 2492-2499. [Link]
-
Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. ResearchGate. [Link]
-
Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
Sandvik, D., Vianca, E., Anderson, A., Javaid, M. S., O'Brien, T. J., & Antonic-Baker, A. (2025). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia, 66(7), 2170-2181. [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]
-
Brychtova, K., Dvorakova, L., Opatrilova, R., Raich, I., Kacerova, S., Placek, L., Kalinowski, D. S., Richardson, D. R., & Jampilek, J. (2012). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorganic & Medicinal Chemistry, 20(1), 86-95. [Link]
-
Farinde, A. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]
-
Jeschek, M., Höffken, H. W., & Bühler, B. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 14(3), 1011-1023. [Link]
-
ResearchGate. (n.d.). DFT-based QSAR study of valproic acid and its derivatives. Retrieved from [Link]
-
Chateauvieux, S., Morceau, F., Dicato, M., & Diederich, M. (2010). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis. [Link]
-
Hussain, S., Kanwal, F., Ahmed, A. I., et al. (2024). Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2-(methyleneamino)hexanoic acid. Journal of Coordination Chemistry. [Link]
-
ResearchGate. (2026). Special Issue Chemical Synthesis and Biological Activity of Aromatic Amino Acid Derivatives Message from the Guest Editors. [Link]
-
U.S. Food and Drug Administration. (2017). Guidance on Valproic Acid. [Link]
-
Van Zandt, M. C., Whitehouse, D. L., Golebiowski, A., et al. (2013). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. Journal of Medicinal Chemistry, 56(6), 2568-2580. [Link]
Sources
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-2-propylhexanoic Acid: A Novel Valproic Acid Analog for Enhanced Neuromodulatory Potential
Abstract
Valproic acid (VPA) is a cornerstone therapeutic agent for epilepsy and bipolar disorder, yet its clinical utility is hampered by a narrow therapeutic window and significant adverse effects, including teratogenicity and hepatotoxicity.[1][2] This has propelled the exploration of novel VPA analogs with improved safety and efficacy profiles. This technical guide introduces 6-Amino-2-propylhexanoic acid, a rationally designed VPA analog, and provides a comprehensive framework for its synthesis, characterization, and evaluation as a next-generation neuromodulatory agent. By incorporating a terminal amino group onto the VPA scaffold, 6-Amino-2-propylhexanoic acid is hypothesized to exhibit a multi-target mechanism of action, potentially offering enhanced therapeutic benefits with a reduced side-effect profile. This document serves as a roadmap for researchers and drug development professionals engaged in the pursuit of safer and more effective treatments for neurological and psychiatric disorders.
Introduction: The Rationale for a Novel VPA Analog
Valproic acid, a simple branched-chain fatty acid, has been a mainstay in the treatment of epilepsy and bipolar disorder for decades.[2][3] Its broad spectrum of action is attributed to a complex pharmacology that includes:
-
Potentiation of GABAergic Neurotransmission: VPA increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain by inhibiting its degradation and increasing its synthesis.[4][5][6]
-
Modulation of Voltage-Gated Ion Channels: VPA blocks voltage-dependent sodium and T-type calcium channels, thereby reducing neuronal hyperexcitability.[4][7]
-
Inhibition of Histone Deacetylases (HDACs): VPA is a known HDAC inhibitor, which can modulate gene expression and induce cellular differentiation.[8] This mechanism is thought to contribute to its mood-stabilizing and neuroprotective effects.
Despite its efficacy, VPA's clinical use is limited by a number of significant drawbacks, most notably its potential for teratogenicity and hepatotoxicity.[2] This has created a compelling need for the development of VPA analogs that retain or improve upon its therapeutic effects while mitigating its adverse side-effect profile. The simple structure of VPA makes it an ideal candidate for chemical modification.[1]
This guide focuses on a novel analog, 6-Amino-2-propylhexanoic acid . The rationale for this specific design is twofold:
-
Preservation of the Core VPA Structure: The 2-propylpentanoic acid backbone, a key feature for VPA's anticonvulsant activity, is maintained.
-
Introduction of a Terminal Amino Group: The addition of an amino group at the 6-position is hypothesized to enhance the molecule's interaction with GABAergic systems, potentially mimicking the structure of GABA more closely and leading to a more potent and selective modulation of inhibitory neurotransmission.
Synthesis and Characterization of 6-Amino-2-propylhexanoic Acid
A proposed synthetic route for 6-Amino-2-propylhexanoic acid is outlined below. This multi-step synthesis is designed to be efficient and scalable for preclinical and clinical development.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6-Amino-2-propylhexanoic acid.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Diethyl 2-(4-chlorobutyl)malonate: Diethyl malonate is deprotonated with a suitable base (e.g., sodium ethoxide) and reacted with 1-bromo-4-chlorobutane via a nucleophilic substitution reaction.
-
Step 2: Synthesis of Diethyl 2-(4-chlorobutyl)-2-propylmalonate: The product from Step 1 is subsequently alkylated with 1-bromopropane using a similar procedure.
-
Step 3: Synthesis of Diethyl 2-(4-azidobutyl)-2-propylmalonate: The terminal chloride is displaced with an azide group using sodium azide in a polar aprotic solvent (e.g., DMF).
-
Step 4: Synthesis of 6-Azido-2-propylhexanoic acid: The diester is hydrolyzed to the diacid using aqueous base, followed by acidification and heating to induce decarboxylation.
-
Step 5: Synthesis of 6-Amino-2-propylhexanoic acid: The azide is reduced to the primary amine using a standard reducing agent (e.g., catalytic hydrogenation with Pd/C or triphenylphosphine followed by water).
Analytical Characterization
The identity and purity of the synthesized 6-Amino-2-propylhexanoic acid must be rigorously confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of covalent bonds. | Peaks corresponding to the propyl and hexanoic acid chains, and the terminal amino group. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass of C₉H₁₉NO₂. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H, C=O (carboxylic acid), and N-H (amine) bonds. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating high purity (>98%). |
Proposed Mechanism of Action
The unique structure of 6-Amino-2-propylhexanoic acid suggests a multi-target mechanism of action that builds upon the known pharmacology of VPA.
Caption: A comprehensive workflow for the preclinical evaluation of 6-Amino-2-propylhexanoic acid.
In-Vitro Evaluation Protocols
1. HDAC Inhibition Assay:
- Objective: To quantify the inhibitory activity of 6-Amino-2-propylhexanoic acid against various HDAC isoforms.
- Methodology:
- Utilize a commercially available fluorometric HDAC assay kit.
- Incubate recombinant human HDAC enzymes (Class I and II) with a fluorescently labeled substrate in the presence of varying concentrations of 6-Amino-2-propylhexanoic acid.
- Measure the fluorescence intensity to determine the rate of deacetylation.
- Calculate IC₅₀ values for each HDAC isoform.
2. GABA Transaminase (GABA-T) Inhibition Assay:
- Objective: To assess the inhibitory effect of the compound on GABA-T activity.
- Methodology:
- Use a spectrophotometric assay that measures the production of succinic semialdehyde from GABA.
- Incubate purified GABA-T with GABA and α-ketoglutarate in the presence of varying concentrations of 6-Amino-2-propylhexanoic acid.
- Monitor the change in absorbance at a specific wavelength.
- Determine the IC₅₀ value.
3. Patch-Clamp Electrophysiology:
- Objective: To investigate the effects of 6-Amino-2-propylhexanoic acid on neuronal ion channels and synaptic transmission.
- Methodology:
- Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons).
- Perform whole-cell patch-clamp recordings to measure voltage-gated sodium and calcium currents in the presence and absence of the compound.
- Record spontaneous and evoked inhibitory postsynaptic currents (IPSCs) to assess effects on GABAergic transmission.
In-Vivo Evaluation Protocols
1. Rodent Models of Epilepsy:
- Objective: To evaluate the anticonvulsant efficacy of 6-Amino-2-propylhexanoic acid.
- Models:
- Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
- Pentylenetetrazol (PTZ) Test: A model for generalized myoclonic and absence seizures.
- Kindling Model: A model of epileptogenesis and chronic epilepsy. [9][10] * Methodology:
- Administer 6-Amino-2-propylhexanoic acid or vehicle to rodents at various doses.
- Induce seizures using the respective models.
- Observe and score seizure severity and duration.
- Determine the ED₅₀ (effective dose in 50% of animals).
2. Rodent Models of Bipolar Mania:
- Objective: To assess the potential mood-stabilizing properties of the compound.
- Model: Amphetamine- or Ouabain-induced hyperlocomotion. [11] * Methodology:
- Administer 6-Amino-2-propylhexanoic acid or vehicle to rodents.
- Induce hyperlocomotion with amphetamine or ouabain.
- Measure locomotor activity using an open-field arena.
- Evaluate the ability of the compound to attenuate hyperlocomotion.
Potential Advantages and Future Directions
6-Amino-2-propylhexanoic acid represents a promising candidate for a new generation of neuromodulatory drugs. Its potential advantages over VPA include:
-
Enhanced Efficacy: The dual action on GABAergic systems may lead to improved seizure control and mood stabilization.
-
Improved Safety Profile: The structural modifications may reduce the metabolic pathways associated with VPA's hepatotoxicity and teratogenicity.
-
Broader Therapeutic Applications: A more refined mechanism of action could open up possibilities for treating other neurological disorders.
Future research should focus on a comprehensive evaluation of the compound's pharmacokinetics, metabolism, and long-term safety. Further derivatization of the amino and carboxyl groups could also be explored to optimize its drug-like properties.
Conclusion
The development of novel VPA analogs is a critical endeavor in the quest for safer and more effective treatments for epilepsy and bipolar disorder. 6-Amino-2-propylhexanoic acid, with its rational design and hypothesized multi-target mechanism of action, stands out as a compelling candidate for further investigation. The experimental framework outlined in this technical guide provides a clear and scientifically rigorous path for its preclinical development. Successful validation of this compound could represent a significant advancement in the field of neurology and psychiatry, offering new hope to patients with these challenging conditions.
References
-
García-García, P., et al. (2022). Valproic Acid Stimulates Release of Ca 2+ from InsP 3 -Sensitive Ca 2+ Stores. MDPI. Available at: [Link]
-
Bansal, P., & Singh, R. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals. Available at: [Link]
-
Chateauvieux, S., et al. (2010). Molecular and Therapeutic Potential and Toxicity of Valproic Acid. Journal of Biomedicine and Biotechnology. Available at: [Link]
-
Edafiogho, I. O., et al. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Mir, M. Y. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. Available at: [Link]
-
Scott, K. R., et al. (1994). Synthesis and evaluation of amino analogues of valproic acid. Pharmaceutical Research. Available at: [Link]
-
Drabczyńska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. Available at: [Link]
-
Bansal, P., & Singh, R. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Tiagabine. In Wikipedia. Retrieved from [Link]
-
Chapman, A. G., et al. (1983). Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content. Life Sciences. Available at: [Link]
-
Dr.Oracle. (2023). What is the mechanism of action of valproic acid (Valproate)? Dr.Oracle. Available at: [Link]
-
Mandal, A. (2019). Valproic Acid Pharmacology. News-Medical.Net. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Valproic Acid. StatPearls. Retrieved from [Link]
-
Paz, C., & Velasco, A. L. (2012). In vivo experimental models of epilepsy. Revista de Neurologia. Available at: [Link]
- Google Patents. (n.d.). Improved process for the preparation of 6-aminohexanoic acid.
-
Mladenova, R. D., et al. (2002). 2D and 3D QSAR analysis of some valproic acid metabolites and analogues as anticonvulsant agents. Die Pharmazie. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Valproate Toxicity. StatPearls. Retrieved from [Link]
-
Lagace, D. C., et al. (2004). Inhibition of histone deacetylase activity by valproic acid blocks adipogenesis. Journal of Biological Chemistry. Available at: [Link]
-
Zastrozhin, M. S., et al. (2021). Therapeutic and Toxic Effects of Valproic Acid Metabolites. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). In Vivo Experimental Models of Epilepsy. Retrieved from [Link]
-
Amabeoku, G. I., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. Available at: [Link]
-
Suraweera, A., et al. (2023). Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor. MDPI. Available at: [Link]
-
ACS Publications. (n.d.). Structure-Activity Relationships of Unsaturated Analogs of Valproic Acid. Retrieved from [Link]
-
Imre, S., et al. (2012). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Acta Medica Marisiensis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Animal Models of Bipolar Mania: The Past, Present and Future. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]
-
Gottlicher, M., et al. (2001). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Journal of Biological Chemistry. Available at: [Link]
-
Al-Abdullah, N. H., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of histone deacetylases by valproic acid (VPA) and VPA analogs in cultured cells. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IN-VITRO STUDY OF ANTICONVULSANT ACTIVITY ON THE FRUITS EXTRACTS OF COCCINIA INDICA (WIGHT &ARN.) INDUCED MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN RATS. Retrieved from [Link]
-
American Heart Association Journals. (2019). HDAC (Histone Deacetylase) Inhibitor Valproic Acid Attenuates Atrial Remodeling and Delays the Onset of Atrial Fibrillation in Mice. Circulation: Arrhythmia and Electrophysiology. Available at: [Link]
-
Istanbul University Press. (n.d.). Current Approaches in Animal Models Used in Epilepsy Research. Retrieved from [Link]
- Google Patents. (n.d.). Method for making 6-aminocaproic acid as active pharmaceutical ingredient.
-
YouTube. (2024). Chinese Researchers Unveil New Link Between Bipolar Disorder and Epilepsy. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Therapeutic Potential and Toxicity of Valproic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. droracle.ai [droracle.ai]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Bipolar Mania: The Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-propylhexanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 6-amino-2-propylhexanoic acid and its derivatives. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its preparation and analytical validation is paramount. This document moves beyond a simple recitation of methods to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible scientific endeavor.
Introduction: The Significance of 6-Amino-2-propylhexanoic Acid Derivatives
6-Amino-2-propylhexanoic acid is a derivative of 6-aminohexanoic acid, a compound that serves as a synthetic analog of the amino acid lysine.[1] The parent molecule, 6-aminohexanoic acid, is utilized as an antifibrinolytic agent to control bleeding by inhibiting the conversion of plasminogen to plasmin.[2] The introduction of a propyl group at the C-2 position creates a chiral center and modifies the lipophilicity and steric profile of the molecule, opening avenues for exploring its potential in various therapeutic areas.
Derivatives of amino acids are of significant interest in drug discovery. For instance, modifications of amino acid structures have led to the development of potent anticonvulsant agents. Given the structural similarities to known neuromodulatory agents, 6-amino-2-propylhexanoic acid and its derivatives are promising candidates for neurological and other therapeutic applications. This guide will provide the foundational knowledge for the synthesis and rigorous characterization of these intriguing molecules.
Synthetic Strategies: From Concept to Compound
The synthesis of 6-amino-2-propylhexanoic acid can be approached through several strategic routes. The choice of a particular pathway is often dictated by the desired stereochemistry, scalability, and the availability of starting materials. Two plausible and robust synthetic strategies are detailed below.
Strategy 1: Synthesis via α-Alkylation of a Protected Lysine Derivative
This approach leverages the readily available and chiral amino acid, lysine, as a starting material. A key publication suggests a simple synthesis of various 6-amino-2-substituted hexanoic acids starting from lysine via the triflate of 6-amino-2-hydroxy hexanoic acid.[3] This strategy offers the advantage of potentially retaining the inherent chirality of the starting material.
The overall workflow for this synthetic approach is outlined below:
Caption: Synthetic workflow starting from a protected lysine derivative.
Experimental Protocol: Synthesis via α-Alkylation
-
Protection of L-Lysine: The α-amino and ε-amino groups of L-lysine are first protected to prevent unwanted side reactions. A common strategy involves the use of Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting groups. The carboxylic acid can be protected as a methyl or ethyl ester.
-
Diazotization: The protected lysine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to convert the α-amino group into a hydroxyl group, yielding a protected 6-amino-2-hydroxyhexanoic acid derivative. This reaction proceeds via a diazonium salt intermediate.
-
Formation of the Triflate: The hydroxyl group is then converted into a good leaving group, a triflate, by reacting the alcohol with triflic anhydride in the presence of a non-nucleophilic base like pyridine.
-
α-Alkylation: The triflate intermediate is then subjected to an alkylation reaction. The use of an organocuprate reagent, such as lithium dipropylcuprate, is a judicious choice for this step. Organocuprates are known to be effective for SN2 reactions with hindered electrophiles and are less prone to elimination side reactions.
-
Deprotection: Finally, the protecting groups are removed to yield the target molecule, 6-amino-2-propylhexanoic acid. The choice of deprotection conditions depends on the protecting groups used (e.g., acid-labile for Boc, hydrogenolysis for Cbz and ester hydrolysis).
Strategy 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[4] This approach involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
The workflow for the malonic ester synthesis of 6-amino-2-propylhexanoic acid is as follows:
Caption: Synthetic workflow using the malonic ester synthesis route.
Experimental Protocol: Malonic Ester Synthesis
-
First Alkylation: Diethyl malonate is deprotonated with a base, typically sodium ethoxide in ethanol, to form a stabilized enolate. This enolate is then reacted with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to introduce the propyl group at the α-carbon.[5]
-
Second Alkylation: The resulting mono-alkylated malonic ester is then subjected to a second alkylation. A protected 4-halobutyl-1-amine (e.g., N-(4-bromobutyl)phthalimide) is used as the alkylating agent.
-
Hydrolysis and Decarboxylation: The di-alkylated malonic ester is then hydrolyzed, typically under acidic conditions with heating. This converts the two ester groups into carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation to yield the desired carboxylic acid with the propyl and protected aminoalkyl substituents.
-
Deprotection: The final step involves the removal of the amine protecting group (e.g., hydrazine for a phthalimide group) to afford 6-amino-2-propylhexanoic acid.
Characterization and Analytical Validation
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 6-amino-2-propylhexanoic acid derivatives. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR provides information about the number and types of protons in the molecule. For 6-amino-2-propylhexanoic acid, one would expect to see characteristic signals for the propyl group (a triplet and two multiplets), the protons on the hexanoic acid backbone, and the methylene groups adjacent to the amino and carboxylic acid functionalities. The chemical shifts will be influenced by the solvent and pH.
-
¹³C NMR: Carbon NMR is used to determine the number of different types of carbon atoms. The spectrum of 6-amino-2-propylhexanoic acid should show distinct signals for the carbonyl carbon, the α-carbon bearing the propyl group, the carbons of the propyl group, and the remaining carbons of the hexanoic acid chain.
Expected NMR Data (in D₂O):
| Assignment | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| Propyl-CH₃ | ~0.9 | ~14 |
| Propyl-CH₂ | ~1.3-1.5 | ~20 |
| Propyl-CH₂ | ~1.3-1.5 | ~36 |
| C2-H | ~2.3 | ~45 |
| C3-H₂ | ~1.5-1.7 | ~30 |
| C4-H₂ | ~1.3-1.5 | ~25 |
| C5-H₂ | ~1.6-1.8 | ~32 |
| C6-H₂ | ~2.9 | ~40 |
| COOH | - | ~180 |
Note: These are predicted values and may vary depending on the specific experimental conditions. For comparison, the ¹H NMR spectrum of 6-aminohexanoic acid in D₂O shows signals at approximately 3.00, 2.20, 1.68, 1.60, and 1.39 ppm.[6]
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for amino acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound plus one.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water and the loss of the carboxylic acid group as CO₂.[7] For 6-amino-2-propylhexanoic acid, fragmentation would also be expected to occur along the alkyl chain. Alpha cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, is a characteristic fragmentation pattern for aliphatic amines.[8]
Chromatographic Purification and Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is an indispensable technique for both the purification and purity assessment of the synthesized compound.
-
Purification: Reversed-phase HPLC is a common method for purifying amino acid derivatives. A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, can be used to achieve good separation.
-
Purity Analysis: An analytical HPLC method with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector, or Mass Spectrometer) should be developed to determine the purity of the final product. For compounds lacking a strong chromophore, derivatization or the use of a universal detector may be necessary. A method for the analysis of 6-aminocaproic acid uses a mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and perchloric acid, with UV detection at 200 nm.[9]
Conclusion and Future Directions
This guide has outlined robust and scientifically sound strategies for the synthesis and characterization of 6-amino-2-propylhexanoic acid derivatives. The choice of synthetic route will depend on the specific goals of the research, with the lysine-based approach offering potential stereocontrol and the malonic ester synthesis providing a more classical and versatile alternative. Rigorous analytical validation using a combination of NMR, mass spectrometry, and chromatography is crucial to ensure the identity and purity of the final compounds.
The derivatives of 6-amino-2-propylhexanoic acid represent a promising area for further investigation in drug discovery. Future work could focus on the synthesis of a library of derivatives with varying substituents at the C-2 position and the ε-amino group to explore structure-activity relationships. Pharmacological evaluation of these compounds, particularly for their potential as anticonvulsants or other neuromodulatory agents, will be a critical next step in elucidating their therapeutic potential.
References
- Bhavanis, B., et al. (2013). EACA and tranexamic acid (TXA) exert their effect by inhibiting the protein–protein interaction between PLG and fibrin. Journal of Protein Chemistry, 32(4), 285-293.
-
Request PDF. (2025). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids.
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
- MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.
-
National Center for Biotechnology Information. (n.d.). 6-Amino-2-propylhexanoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Propylhexanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Online Chemistry notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
- Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. (2016). Amino Acids, 48(11), 2683–2694.
- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Journal of the American Society for Mass Spectrometry, 30(7), 1259-1269.
-
Sielc.com. (n.d.). 6-Aminocaproic acid. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2020). Alkylation of the Alpha Carbon and Enolates. Retrieved from [Link]
-
YouTube. (2021). Alkylation of alpha carbons. Retrieved from [Link]
Sources
- 1. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. 6-Aminocaproic acid(60-32-2) 1H NMR spectrum [chemicalbook.com]
- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-2-propylhexanoic Acid Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Amino-2-propylhexanoic acid hydrochloride is an aliphatic amino acid derivative of significant interest, particularly as an analog of Valproic Acid (VPA) for applications in chemical synthesis and drug development.[1] Its utility as a synthetic building block, for instance in solid-phase peptide synthesis, necessitates a thorough understanding of its fundamental physicochemical properties.[1] These properties—including solubility, pKa, and partition coefficient—govern its behavior in both chemical reactions and biological systems, directly impacting formulation, stability, bioavailability, and pharmacokinetic profiles.
This guide provides a comprehensive analysis of the core physicochemical attributes of 6-Amino-2-propylhexanoic acid hydrochloride. In the absence of extensive published experimental data for this specific molecule, this document establishes a predictive framework based on its chemical structure and well-characterized analogs. Crucially, it details the authoritative, field-proven experimental protocols required to empirically determine these properties, offering a robust roadmap for laboratory characterization and validation.
Molecular Identity and Structure
The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure. 6-Amino-2-propylhexanoic acid hydrochloride is the salt formed by the reaction of the basic primary amine of 6-Amino-2-propylhexanoic acid with hydrochloric acid. This conversion is a critical step to enhance aqueous solubility and improve handling characteristics, a common strategy in pharmaceutical development.[]
The structure involves a hexanoic acid backbone substituted with a propyl group at the alpha-carbon (C2) and an amino group at the epsilon-carbon (C6). The hydrochloride salt exists as an ammonium chloride, with the primary amine protonated.
Diagram 1: Formation of 6-Amino-2-propylhexanoic Acid Hydrochloride
Caption: Reaction scheme showing the protonation of the free base to its hydrochloride salt.
Table 1: Core Molecular Identifiers
| Property | 6-Amino-2-propylhexanoic acid (Free Base) | 6-Amino-2-propylhexanoic acid hydrochloride |
| IUPAC Name | 6-amino-2-propylhexanoic acid | 6-amino-2-propylhexanoic acid;hydrochloride |
| Molecular Formula | C₉H₁₉NO₂ | C₉H₁₉NO₂·HCl |
| Molecular Weight | 173.25 g/mol | 209.71 g/mol |
| CAS Number | 4751-72-8 | 1803592-93-9 |
(Data sourced from PubChem CID 2832747 and Biosynth DXC59293)[3][4]
Solubility Profile
Aqueous solubility is a critical determinant of a compound's utility. For drug candidates, it directly influences dissolution rate and bioavailability. As a hydrochloride salt of an aliphatic amino acid, high aqueous solubility is anticipated.
Scientific Rationale & Predicted Behavior
The molecule possesses both a hydrophilic, ionizable carboxylic acid and a protonated primary amine, as well as a lipophilic alkyl chain (propyl and butyl moieties).
-
Effect of pH: Solubility will be highly pH-dependent. At low pH (below the pKa of the carboxylic acid), the molecule is a cation, which is expected to be highly water-soluble. At neutral pH, it will exist as a zwitterion, which is also typically water-soluble. At high pH (above the pKa of the ammonium group), it becomes an anion, which should remain soluble. The lowest solubility is often observed near the isoelectric point (pI).
-
Impact of the Propyl Group: Compared to its un-substituted analog, 6-aminohexanoic acid, the presence of the C2-propyl group increases the molecule's lipophilicity. This is predicted to slightly decrease its intrinsic aqueous solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility, as it measures the saturation point of a solution in equilibrium with the solid drug.[4][5]
Objective: To determine the concentration of a saturated solution of 6-Amino-2-propylhexanoic acid hydrochloride in a buffered aqueous medium at a controlled temperature.
Methodology:
-
Preparation: Add an excess of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A small excess (e.g., 5-10 mg/mL) is sufficient to ensure saturation without significantly altering the properties of the medium.[6]
-
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[5] Allow the suspension to equilibrate for a sufficient duration, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.[5][7]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtration through a 0.45 µm filter that has been confirmed not to bind the analyte.[5]
-
Quantification: Accurately dilute the filtered supernatant with the appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[7][8]
-
Validation of Equilibrium: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield the same concentration value.[4]
Diagram 2: Workflow for Shake-Flask Solubility Assay
Caption: Step-by-step workflow for the gold-standard shake-flask solubility determination.
Ionization Constant (pKa)
The pKa values define the pH at which a molecule's ionizable groups are 50% protonated and 50% deprotonated. For 6-Amino-2-propylhexanoic acid, two pKa values are critical: one for the carboxylic acid group (-COOH) and one for the primary amino group (-NH₂).
Scientific Rationale & Predicted Values
-
pKa₁ (Carboxylic Acid): Aliphatic carboxylic acids typically have pKa values in the range of 4-5. The pKa of the parent 6-aminohexanoic acid is ~4.43. The electron-donating nature of the alkyl chain in the target molecule is unlikely to shift this value significantly.
-
pKa₂ (Ammonium): The pKa for the protonated primary amine (-NH₃⁺) in aliphatic amino acids is typically in the range of 9-11. For 6-aminohexanoic acid, this value is ~10.75. This value is critical as it dictates the pH at which the molecule loses its positive charge.
Understanding these pKa values is essential for predicting solubility, designing formulations, and anticipating a drug's behavior in the variable pH environments of the gastrointestinal tract and bloodstream.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and accurate method for determining pKa values.[9] It involves monitoring pH changes as a function of the volume of added titrant (a strong acid or base).[10]
Objective: To determine the pKa values of the carboxylic acid and ammonium groups by titrating a solution of the compound.
Methodology:
-
Sample Preparation: Prepare a solution of the compound (e.g., 1-10 mM) in deionized, carbonate-free water.[9][10]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode and the titrant delivery tube into the solution. Use a magnetic stirrer for continuous mixing.
-
Acidic Titration (for pKa₂): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amino group fully.
-
Basic Titration (for pKa₁ and pKa₂): From the acidic endpoint, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence points (inflection points of the curve) can be determined more accurately by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[11] The pKa is the pH at which half the volume of titrant needed to reach the equivalence point has been added.
Diagram 3: Logic of Potentiometric pKa Determination
Caption: Logical flow from experimental titration to the calculation of the pKa value.
Lipophilicity (Partition and Distribution Coefficients)
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, protein binding, and overall pharmacokinetic behavior.
-
LogP (Partition Coefficient): Describes the partitioning of the neutral (un-ionized) form of the molecule between octanol and water.
-
LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is more physiologically relevant.
Predicted Lipophilicity
The PubChem database lists a calculated XLogP3 value of -1 for the free base, 6-Amino-2-propylhexanoic acid.[3] The negative value indicates that even the neutral form of the molecule is predicted to be more hydrophilic than lipophilic, which is expected for an amino acid. The presence of the propyl group, however, makes it significantly more lipophilic than 6-aminohexanoic acid (XLogP3 = -2.9). The LogD at physiological pH (7.4) would be even lower (more hydrophilic) due to the ionization of both the carboxyl and amino groups.
Structural Confirmation and Purity
Beyond quantitative properties, qualitative analysis is required to confirm the structure and assess the purity of any new batch of material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact structure of an organic molecule.[12] Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Will confirm the presence of all protons and their connectivity through signal splitting patterns. Key expected signals would include those for the propyl group, the methine proton at C2, the methylene groups of the hexanoic backbone, and the methylene group adjacent to the ammonium ion.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
2D NMR (e.g., COSY, HSQC): Can be used to definitively assign all proton and carbon signals and confirm the full bonding framework. Solid-state NMR can also be a powerful tool for characterizing the crystalline form of hydrochloride salts.[13]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For 6-Amino-2-propylhexanoic acid, the expected [M+H]⁺ ion would have an m/z corresponding to the molecular weight of the free base (173.25).
Summary of Physicochemical Properties
Table 2: Summary of Key Physicochemical Properties and Recommended Methodologies
| Parameter | Predicted Value / Expected Behavior | Authoritative Experimental Method | Rationale / Importance in Drug Development |
| Aqueous Solubility | High, pH-dependent | Shake-Flask Method | Governs dissolution rate, bioavailability, and suitability for aqueous formulations. |
| pKa₁ (-COOH) | ~4.4 | Potentiometric Titration | Defines the pH range for carboxylate anion formation; impacts solubility and interactions. |
| pKa₂ (-NH₃⁺) | ~10.7 | Potentiometric Titration | Defines the pH range for the neutral amine; critical for predicting charge at physiological pH. |
| LogP (free base) | -1.0 (Calculated) | Shake-Flask or Potentiometric | Measures intrinsic lipophilicity; influences membrane permeability and protein binding. |
| LogD at pH 7.4 | < -1.0 (more hydrophilic) | Shake-Flask or Potentiometric | Physiologically relevant measure of lipophilicity; predicts in vivo distribution. |
| Molecular Structure | Confirmed | ¹H, ¹³C, and 2D NMR Spectroscopy | Unambiguously verifies chemical identity and structure. |
| Molecular Weight | 209.71 g/mol (HCl salt) | High-Resolution Mass Spectrometry | Confirms molecular formula and purity. |
Conclusion
This guide provides the necessary scientific rationale and detailed, authoritative protocols for the empirical determination of its key properties. By following these standardized methodologies—Shake-Flask for solubility, Potentiometric Titration for pKa, and spectroscopic methods for structural integrity—researchers can generate the robust and reliable data essential for advancing its application in pharmaceutical research and development.
References
-
Goward, G. R., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Journal of the American Chemical Society. Available at: [Link]
-
Hayyan, A., et al. (2016). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI. Available at: [Link]
-
SensUs Organization. (n.d.). Team Results Document. Available at: [Link]
-
de Campos, D. P., et al. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2832747, 6-Amino-2-propylhexanoic acid. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Figueiredo, L., et al. (2014). Physicochemical characterization of synthesized derivatives of para-amino Salicylic Acid. ResearchGate. Available at: [Link]
-
Rananaware, A., et al. (2016). Physicochemical Characterization of Choline Amino Acid Ionic Liquid Solvated Linear–Dendritic Block Copolymers. National Institutes of Health. Available at: [Link]
-
Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]
-
Potrzebowski, M. J., et al. (2021). NMR crystallography of amino acids. PubMed. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Schönberger, T., et al. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available at: [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. Available at: [Link]
-
Tomé, L. I. N., et al. (2016). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. ResearchGate. Available at: [Link]
-
Sitorus, L., et al. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Available at: [Link]
-
Simpson, A. J., et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. National Institutes of Health. Available at: [Link]
Sources
- 1. sensus.org [sensus.org]
- 3. usp.org [usp.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Functionalization of Hexanoic Acid: A Tale of Two Landmark Discoveries and Future Possibilities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The six-carbon backbone of hexanoic acid represents a remarkably versatile scaffold in medicinal chemistry. Simple modifications to this fatty acid can dramatically alter its pharmacological properties, transforming it from a basic metabolic building block into potent therapeutic agents with diverse mechanisms of action. This guide delves into the discovery and history of functionalized hexanoic acid derivatives, focusing on two seminal case studies: the strategic placement of an amino group to create the antifibrinolytic agent 6-aminohexanoic acid, and the addition of a propyl group to yield the broad-spectrum anticonvulsant, valproic acid. By examining the distinct chronicles of these two molecules, we illuminate the profound impact of targeted chemical modification. Furthermore, we will use these foundational examples to contextualize the nature and potential of lesser-known derivatives, such as 6-Amino-2-propylhexanoic acid, providing a framework for future drug discovery and development in this chemical space.
Introduction: The Hexanoic Acid Scaffold
Hexanoic acid, also known as caproic acid, is a simple, saturated fatty acid. In its unmodified state, its biological role is largely confined to metabolism. However, its linear six-carbon chain provides an ideal template for chemical elaboration. The strategic introduction of functional groups at various positions along this chain can induce specific three-dimensional conformations and electrostatic interactions with biological targets, leading to a wide array of therapeutic applications. This guide will explore the history and scientific rationale behind two of the most successful examples of hexanoic acid functionalization.
Case Study 1: 6-Aminohexanoic Acid - A Targeted Approach to Fibrinolysis
The story of 6-aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a testament to targeted drug design, born out of a pressing clinical need.
Discovery and History
In the post-World War II era, postpartum hemorrhage was a major cause of maternal mortality in Japan. This critical issue spurred the research of husband-and-wife team Drs. Utako and Shosuke Okamoto.[1][2] Their work focused on the fibrinolytic system, the body's natural mechanism for dissolving blood clots. They hypothesized that inhibiting this process could prevent excessive bleeding.[1]
The Okamotos knew that the enzyme plasmin was responsible for breaking down fibrin, the protein mesh that forms the structure of a blood clot. They began screening amino acids for their ability to inhibit plasmin and found that lysine showed some inhibitory activity.[1] In a pivotal step of chemical intuition, they synthesized an analogue of lysine, removing the alpha-amino group to create 6-aminohexanoic acid. This modification dramatically increased the compound's potency.[1] Their findings, published in 1962, introduced the first effective antifibrinolytic agent.[1][3]
Synthesis of 6-Aminohexanoic Acid
The primary industrial synthesis of 6-aminohexanoic acid involves the hydrolysis of ε-caprolactam.[4] This method has been a mainstay since the 1960s.[4]
Experimental Protocol: Hydrolysis of ε-Caprolactam
-
Reaction Setup: ε-caprolactam is dissolved in an aqueous solution of a strong base, such as potassium hydroxide.[5]
-
Hydrolysis: The mixture is heated to reflux for several hours to drive the ring-opening hydrolysis of the lactam to the potassium salt of 6-aminohexanoic acid.[6]
-
Neutralization: The reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of 6-aminohexanoic acid using an acid, such as acetic acid or hydrochloric acid.[5][6] This causes the amino acid to precipitate out of the solution.
-
Purification: The crude 6-aminohexanoic acid is collected by filtration and can be further purified by recrystallization from water or a water/alcohol mixture to yield a high-purity product.[5][7]
Mechanism of Action
6-aminohexanoic acid functions as a potent inhibitor of fibrinolysis. It is a synthetic analogue of the amino acid lysine and competitively inhibits the activation of plasminogen to plasmin.[8][9][10] Plasminogen and plasmin bind to lysine residues on fibrin, which is essential for their clot-dissolving activity. By binding to the lysine-binding sites on plasminogen and plasmin, 6-aminohexanoic acid blocks their interaction with fibrin, thereby preventing the breakdown of blood clots.[8]
Signaling Pathway: Inhibition of Fibrinolysis
Caption: Mechanism of 6-aminohexanoic acid in inhibiting fibrinolysis.
Case Study 2: Valproic Acid - A Serendipitous Discovery in Neuroscience
In stark contrast to the targeted design of 6-aminohexanoic acid, the discovery of valproic acid's therapeutic utility was a product of pure serendipity.
Discovery and History
Synthesis of Valproic Acid
A common laboratory and industrial synthesis of valproic acid starts from diethyl malonate.[15][16]
Experimental Protocol: Synthesis from Diethyl Malonate
-
Alkylation: Diethyl malonate is reacted with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is then subjected to a double alkylation with an n-propyl halide (e.g., 1-bromopropane) to yield diethyl dipropylmalonate.[15][17]
-
Hydrolysis: The resulting diester is hydrolyzed to dipropylmalonic acid using a strong base like sodium hydroxide, followed by acidification.[17]
-
Decarboxylation: The dipropylmalonic acid is then heated, causing it to decarboxylate to form valproic acid.[17][18]
-
Purification: The crude valproic acid is purified by vacuum distillation.[17]
Mechanism of Action
The mechanism of action of valproic acid is multifaceted, which likely contributes to its broad spectrum of activity against different seizure types. The primary mechanisms include:
-
Potentiation of GABAergic Neurotransmission: Valproic acid increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[19][20] It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating the GABA-synthesizing enzyme, glutamic acid decarboxylase.[20][21][22]
-
Blockade of Voltage-Gated Sodium Channels: Valproic acid produces a modest blockade of voltage-gated sodium channels, which reduces high-frequency neuronal firing.[19][23]
-
Modulation of other Neurotransmitter Systems: It has also been shown to reduce the effects of excitatory amino acids like glutamate.[19]
Signaling Pathway: GABAergic Potentiation
Sources
- 1. thebloodtrials.org [thebloodtrials.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Utako Okamoto - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 6. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 7. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 8. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Articles [globalrx.com]
- 11. Valproate - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN105622390A - Synthesis process for sodium valproate - Google Patents [patents.google.com]
- 16. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. csfarmacie.cz [csfarmacie.cz]
- 19. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. droracle.ai [droracle.ai]
An In-Depth Technical Guide to Investigating the Immunomodulatory Properties of 6-Amino-2-propylhexanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, field-proven framework for the systematic investigation of the immunomodulatory properties of the novel compound, 6-Amino-2-propylhexanoic acid. As of the date of this publication, the scientific literature on the specific immunomodulatory activities of this molecule is nascent. Therefore, this document serves as a detailed roadmap for researchers, providing a logical progression of experiments from initial in vitro screening to more complex mechanistic studies and in vivo validation. The methodologies described herein are grounded in established principles of immunology and drug discovery, ensuring a scientifically rigorous approach to characterizing the potential therapeutic effects of this and other novel chemical entities on the immune system.
Introduction: The Rationale for Investigation
The search for novel immunomodulatory agents is a cornerstone of modern therapeutic development, with wide-ranging implications for autoimmune diseases, oncology, and infectious diseases. Small molecules capable of finely tuning the immune response offer the potential for targeted therapies with improved efficacy and safety profiles.
6-Amino-2-propylhexanoic acid is a structurally distinct amino acid derivative. While its parent compound, 6-aminohexanoic acid (also known as aminocaproic acid), is a well-characterized antifibrinolytic agent that acts as a lysine analog, the introduction of a propyl group at the C-2 position creates a new chemical entity with unknown biological activities.[1][2][3] This structural modification could potentially alter its interaction with biological targets, opening the door for novel pharmacological effects, including immunomodulation.
This guide provides the conceptual and practical framework to answer the core question: Does 6-Amino-2-propylhexanoic acid possess immunomodulatory properties, and if so, what are its mechanisms of action?
Phase 1: Foundational In Vitro Screening for Bioactivity
The initial phase of investigation is designed to determine if 6-Amino-2-propylhexanoic acid has any effect on immune cell viability and basic functions. These experiments are crucial for establishing a safe and effective concentration range for subsequent, more detailed assays.
Critical First Step: Cytotoxicity Assessment
Before any functional assessment, it is imperative to determine the cytotoxic profile of 6-Amino-2-propylhexanoic acid on primary immune cells and relevant cell lines. This ensures that any observed effects in subsequent assays are due to specific immunomodulatory activity and not simply a consequence of cell death.
Recommended Cell Lines:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Murine splenocytes
-
RAW 264.7 (murine macrophage-like cell line)
-
Jurkat (human T lymphocyte cell line)
Experimental Protocol: Resazurin-Based Viability Assay [4]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Add 6-Amino-2-propylhexanoic acid at a range of concentrations (e.g., 0.1 µM to 1 mM) in triplicate. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Reading: Measure fluorescence at an excitation of ~545 nm and an emission of ~580 nm.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve.
| Parameter | Value |
| Cell Types | PBMCs, Splenocytes, RAW 264.7, Jurkat |
| Compound Concentrations | 0.1 µM, 1 µM, 10 µM, 100 µM, 500 µM, 1 mM |
| Incubation Times | 24h, 48h, 72h |
| Readout | Fluorescence (Ex/Em: 545/580 nm) |
| Primary Endpoint | CC50 (Half-maximal Cytotoxic Concentration) |
| Table 1: Key parameters for the initial cytotoxicity screening of 6-Amino-2-propylhexanoic acid. |
Lymphocyte Proliferation Assay
This assay is a fundamental indicator of a compound's effect on adaptive immunity. It measures the ability of T and B lymphocytes to proliferate in response to a mitogenic stimulus.
Experimental Protocol:
-
Cell Isolation: Isolate PBMCs from healthy donor blood or splenocytes from mice.
-
Cell Plating: Plate cells at 2 x 10^5 cells/well in a 96-well plate.
-
Treatment and Stimulation: Add non-cytotoxic concentrations of 6-Amino-2-propylhexanoic acid. Stimulate cells with a mitogen such as phytohemagglutinin (PHA) for T cells or lipopolysaccharide (LPS) for B cells. Include unstimulated and stimulated controls.
-
Incubation: Incubate for 72 hours.
-
Proliferation Measurement: Add a proliferation indicator such as BrdU or [3H]-thymidine and incubate for an additional 18-24 hours. Measure incorporation via colorimetric or radiometric methods.
-
Data Analysis: Determine the effect of the compound on the proliferative response compared to the stimulated control.
Caption: Hypothesized mechanism of action via inhibition of the NF-κB pathway.
Phase 3: In Vivo Model Validation
Positive and reproducible in vitro results must be validated in a relevant in vivo model. The choice of model will depend on whether the in vitro data suggests immunostimulatory or immunosuppressive activity.
Model for Immunosuppressive Activity: Dextran Sulfate Sodium (DSS)-Induced Colitis
If 6-Amino-2-propylhexanoic acid demonstrates anti-inflammatory properties in vitro (e.g., inhibition of pro-inflammatory cytokines), the DSS-induced colitis model is an excellent choice to assess its efficacy in an inflammatory disease setting. [5] Experimental Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Induction of Colitis: Administer 2-3% DSS in the drinking water for 5-7 days.
-
Treatment: Administer 6-Amino-2-propylhexanoic acid via oral gavage or intraperitoneal injection daily, starting concurrently with or prior to DSS administration.
-
Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: On day 7-10, sacrifice the animals and collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) assay for neutrophil infiltration, and cytokine measurements (qRT-PCR or ELISA on tissue homogenates).
Model for Immunostimulatory Activity: Cyclophosphamide-Induced Immunosuppression
If the compound shows immunostimulatory effects (e.g., enhanced lymphocyte proliferation or cytokine production), its ability to restore immune function can be tested in an immunosuppressed model. [6] Experimental Protocol:
-
Animal Model: Use BALB/c mice.
-
Immunosuppression: Administer a single high dose of cyclophosphamide to induce leukopenia.
-
Treatment: Treat with 6-Amino-2-propylhexanoic acid for several days following cyclophosphamide administration.
-
Immune Function Assessment:
-
Leukocyte Counts: Perform complete blood counts (CBCs) to monitor the recovery of white blood cells.
-
Spleen and Thymus Indexes: Measure the weight of the spleen and thymus as an indicator of immune organ recovery. [6] * Delayed-Type Hypersensitivity (DTH) Response: Sensitize mice with an antigen (e.g., sheep red blood cells) and challenge them in the footpad to measure T-cell mediated immunity. [7]
-
Conclusion and Future Directions
This guide provides a structured, multi-phased approach to thoroughly characterize the immunomodulatory properties of 6-Amino-2-propylhexanoic acid. By progressing from broad phenotypic screens to detailed mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support the continued development of this novel compound. Positive findings would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as exploration in more specific disease models. The systematic application of these field-proven methodologies will be critical in uncovering the therapeutic potential of 6-Amino-2-propylhexanoic acid.
References
-
Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2832747, 6-Amino-2-propylhexanoic acid. Retrieved January 26, 2026, from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 564, 6-Aminohexanoic acid. Retrieved January 26, 2026, from [Link].
-
Khatua, S., Simal-Gandara, J., & Acharya, K. (2022). Understanding immune-modulatory efficacy in vitro. Food and Chemical Toxicology, 165, 113175. [Link]
-
Spetea, M., et al. (2011). Biological, pharmacological and immunological activities of novel 6-amino-acid-substituted 14-alkoxy-N-methylmorphinans. Journal of Neuroinflammation, 8(Suppl 1), P39. [Link]
-
Wang, Y., et al. (2016). IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS. Avicenna Journal of Phytomedicine, 6(4), 452–461. [Link]
-
Wang, M., et al. (2019). Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulva conglobata Kjellman. Marine Drugs, 17(11), 639. [Link]
-
Lee, H. S., et al. (2020). Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice. Digestive Diseases and Sciences, 66(7), 2261–2272. [Link]
-
Rondanelli, M., et al. (2023). In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence. Food & Function, 14(1), 1-10. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulvaconglobata Kjellman | MDPI [mdpi.com]
- 7. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Investigating the Antimicrobial Potential of 6-Amino-2-propylhexanoic Acid Hydrochloride: A Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities for therapeutic development. This guide presents a comprehensive framework for the systematic evaluation of 6-Amino-2-propylhexanoic acid hydrochloride, a compound for which the antimicrobial potential has not yet been characterized in public literature. We provide a structured, multi-phase approach, grounded in established methodologies, to thoroughly investigate its antimicrobial properties, from initial screening to preliminary mechanism-of-action studies. This document serves as a technical roadmap for researchers, offering detailed, field-proven protocols and the scientific rationale behind each experimental choice, thereby enabling a robust assessment of this compound's viability as a potential new antimicrobial agent.
Introduction: Unveiling a Candidate Molecule
6-Amino-2-propylhexanoic acid is an amino acid derivative with the molecular formula C9H19NO2[1]. Its hydrochloride salt form is expected to enhance solubility in aqueous media, a desirable property for biological testing. The chemical structure, characterized by a hexanoic acid backbone with an amino group at the 6-position and a propyl group at the 2-position, presents features that merit investigation for antimicrobial activity. While its close relative, 6-aminohexanoic acid (Ahx), is primarily known as an antifibrinolytic agent and a building block for polymers, its role as a flexible, hydrophobic structural element has been explored in various biologically active molecules, including as a linker in modified peptides[2][3][4]. The introduction of a propyl group at the alpha-carbon in 6-Amino-2-propylhexanoic acid increases its lipophilicity compared to Ahx, a modification that could potentially enhance interaction with microbial cell membranes, a common target for antimicrobial compounds.
To date, a review of scientific literature and chemical databases reveals a significant gap in our understanding of the biological activities of 6-Amino-2-propylhexanoic acid hydrochloride, particularly concerning its potential to inhibit or kill microbial pathogens. This guide, therefore, is designed to be a proactive, hypothesis-driven framework. It outlines a logical, step-by-step progression of experiments to systematically characterize its antimicrobial profile. By following these rigorous protocols, researchers can generate the high-quality, reproducible data necessary to determine if this compound warrants further development in the quest for new antimicrobial agents[5][6].
Phase I: Foundational Screening for Bioactivity
The initial phase is designed to answer the most fundamental question: Does 6-Amino-2-propylhexanoic acid hydrochloride exhibit any antimicrobial activity against a representative panel of microorganisms? The primary methodologies employed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Rationale for Experimental Design
The broth microdilution method is selected for its efficiency, scalability, and the quantitative nature of its results (the MIC value)[7][8]. It is the most common method for determining the MIC of a new compound[7][9]. The MBC test is a crucial follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity[10][11]. This distinction is vital for the potential therapeutic application of a novel antimicrobial agent.
Experimental Protocol: MIC & MBC Determination
Objective: To determine the lowest concentration of 6-Amino-2-propylhexanoic acid hydrochloride that inhibits visible growth (MIC) and kills 99.9% (MBC) of the initial bacterial inoculum.
Materials:
-
96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
6-Amino-2-propylhexanoic acid hydrochloride (stock solution prepared in a suitable solvent, e.g., sterile deionized water)
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer or plate reader (600 nm)
-
Incubator (35 ± 1°C)[12]
-
Mueller-Hinton Agar (MHA) plates
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test microorganism from an overnight culture on an MHA plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells[7].
-
-
Compound Dilution (in 96-well plate):
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the 6-Amino-2-propylhexanoic acid hydrochloride stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a range of concentrations.
-
Include a positive control (wells with bacteria and a known antibiotic), a negative/sterility control (wells with medium only), and a growth control (wells with bacteria and medium, but no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions[12].
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed[12].
-
-
MBC Determination:
Data Presentation and Interpretation
The results of the initial screening should be summarized in a clear, tabular format.
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | Positive | |||
| E. coli ATCC 25922 | Negative |
-
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
Phase II: Characterizing the Antimicrobial Profile
Should Phase I reveal promising activity (e.g., MIC values in a therapeutically relevant range), the next phase involves a more detailed characterization of the compound's effects. This includes understanding the rate of microbial killing and its spectrum of activity against a wider range of pathogens, including clinically relevant drug-resistant strains.
Time-Kill Kinetic Assay
Rationale: While MIC and MBC provide endpoints, they do not describe the rate at which a compound kills bacteria. A time-kill assay provides dynamic information about the antimicrobial effect over time, which is crucial for predicting in vivo efficacy[13].
Step-by-Step Methodology:
-
Prepare flasks containing CAMHB with 6-Amino-2-propylhexanoic acid hydrochloride at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Include a growth control flask without the compound.
-
Inoculate all flasks with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto MHA plates to determine the viable count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Workflow for Time-Kill Assay
Caption: Workflow for the Time-Kill Kinetic Assay.
Phase III: Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is a critical step in drug development. Given the lipophilic character imparted by the propyl group, a logical starting point is to investigate interactions with the bacterial cell membrane.
Rationale for Membrane Permeabilization Assays
Many successful antibiotics target the bacterial membrane, leading to leakage of cellular contents and cell death. Assays that measure membrane integrity can provide rapid and valuable insights into the mechanism of action[14][15]. The use of chromogenic substrates that can only be processed by intracellular enzymes if the membrane is compromised provides a quantitative measure of membrane damage[16].
Experimental Protocol: Inner Membrane Permeability Assay
Objective: To determine if 6-Amino-2-propylhexanoic acid hydrochloride disrupts the integrity of the bacterial inner membrane.
Materials:
-
E. coli ML-35p strain (constitutively expresses cytoplasmic β-galactosidase but lacks lactose permease)[16].
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)[17].
-
Phosphate buffer.
-
Microplate reader capable of measuring absorbance at 420 nm.
Step-by-Step Methodology:
-
Grow E. coli ML-35p to mid-log phase and wash the cells with phosphate buffer.
-
Resuspend the cells to a standardized optical density.
-
In a 96-well plate, add the bacterial suspension to wells containing various concentrations of 6-Amino-2-propylhexanoic acid hydrochloride (and appropriate controls).
-
Add ONPG to all wells. ONPG is the chromogenic substrate for the intracellular β-galactosidase.
-
Measure the absorbance at 420 nm kinetically over time.
-
An increase in absorbance indicates that ONPG has crossed the compromised inner membrane and is being hydrolyzed by β-galactosidase, releasing the yellow o-nitrophenol[16]. The rate of color change is proportional to the degree of membrane damage.
Logical Flow for Mechanism of Action Investigation
Caption: Decision tree for mechanism of action (MoA) studies.
Phase IV: Evaluating Advanced Antimicrobial Properties
Beyond direct killing of planktonic (free-floating) bacteria, a robust antimicrobial candidate should ideally be effective in more complex biological scenarios, such as against biofilms or in combination with other drugs.
Anti-Biofilm Activity Assay
Rationale: Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously tolerant to conventional antibiotics[18]. Assessing a compound's ability to prevent biofilm formation or eradicate established biofilms is a critical test of its potential clinical utility[19][20].
Step-by-Step Methodology (Biofilm Inhibition):
-
In a 96-well plate, add various sub-inhibitory concentrations (sub-MIC) of 6-Amino-2-propylhexanoic acid hydrochloride to a suitable growth medium (e.g., Tryptic Soy Broth).
-
Inoculate the wells with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (medium only) controls[19].
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation[19].
-
After incubation, carefully discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the remaining adherent biofilm with crystal violet.
-
After washing away excess stain, solubilize the bound stain with a solvent (e.g., 33% acetic acid).
-
Quantify the biofilm biomass by measuring the absorbance of the solubilized stain in a microplate reader. A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.
Antimicrobial Synergy Testing
Rationale: Combining antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities[13][21]. This can be a strategy to enhance efficacy, reduce required dosages, and overcome resistance. The checkerboard assay is a standard method to screen for these interactions[22].
Step-by-Step Methodology (Checkerboard Assay):
-
In a 96-well plate, prepare a two-dimensional array of concentrations. Serially dilute 6-Amino-2-propylhexanoic acid hydrochloride along the x-axis and a conventional antibiotic (e.g., ampicillin, ciprofloxacin) along the y-axis.
-
The plate will contain wells with each compound alone and all possible combinations of their concentrations[22].
-
Inoculate the plate with the test organism as in the MIC protocol.
-
After incubation, determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination:
-
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: No interaction (additive or indifferent)
-
FIC Index > 4.0: Antagonism
-
Conclusion and Path Forward
This technical guide provides a rigorous, phased approach to investigate the antimicrobial potential of 6-Amino-2-propylhexanoic acid hydrochloride. By systematically progressing from foundational screening to more complex mechanistic and functional assays, researchers can build a comprehensive data package to support a " go/no-go " decision for further preclinical development. The detailed protocols and underlying scientific principles presented herein are intended to ensure that the evaluation is conducted with the highest degree of scientific integrity. Positive results from this comprehensive evaluation would establish 6-Amino-2-propylhexanoic acid hydrochloride as a novel scaffold worthy of medicinal chemistry optimization and advanced preclinical studies in the ongoing fight against infectious diseases.
References
-
National Center for Biotechnology Information. (n.d.). 6-Aminohexanoic Acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Amino-2-propylhexanoic acid. PubChem. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Syguda, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. Retrieved from [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
-
National Center for Biotechnology Information. (2022). In Vitro Evaluation of Antimicrobial Synergy Against Multidrug-Resistant Gram-Negative Paediatric Bloodstream Pathogens in South Africa. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.3. Biofilm Formation and Antibiofilm Activity Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Publishing. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
MDPI. (2021). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). MDPI. Retrieved from [Link]
-
MDPI. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. MDPI. Retrieved from [Link]
-
Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Retrieved from [Link]
-
JoVE. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Retrieved from [Link]
-
ResearchGate. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
-
MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]
-
Dr.Oracle. (2025). What is antibiotic synergy testing?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]
-
MDPI. (2023). Synergy Assessment of Four Antimicrobial Bioactive Compounds for the Combinational Treatment of Bacterial Pathogens. MDPI. Retrieved from [Link]
-
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. Retrieved from [Link]
-
Bio-protocol. (n.d.). Bacterial Membrane Permeability Assays. Retrieved from [Link]
-
ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]
-
American Society for Microbiology. (2011). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
ResearchGate. (2022). How to perform biofilm assay for antibiofilm activity?. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
ResearchGate. (2024). How to assess bacterial permeability?. Retrieved from [Link]
-
YouTube. (2022). Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
Sources
- 1. 6-Amino-2-propylhexanoic acid | C9H19NO2 | CID 2832747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. microchemlab.com [microchemlab.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 18. youtube.com [youtube.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Evaluation of Antimicrobial Synergy Against Multidrug-Resistant Gram-Negative Paediatric Bloodstream Pathogens in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
6-Amino-2-propylhexanoic Acid: A Non-Proteinogenic Amino Acid for Advanced Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Non-proteinogenic amino acids (NPAAs) represent a significant frontier in medicinal chemistry, offering novel scaffolds to enhance the therapeutic properties of peptide and small molecule drugs.[1][2][3][4] This guide provides an in-depth technical exploration of 6-amino-2-propylhexanoic acid, a unique NPAA with potential applications in drug development. While specific experimental data for this molecule is limited, this document synthesizes established principles of organic chemistry and pharmacology to present its hypothesized synthesis, physicochemical properties, and potential as a therapeutic agent. Particular focus is given to its structural similarity to gabapentinoids, suggesting a potential role in neuroscience and pain management. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other novel NPAAs.
The Expanding Role of Non-Proteinogenic Amino Acids in Therapeutics
The twenty canonical amino acids form the fundamental building blocks of proteins. However, nature and laboratory synthesis provide a vastly expanded chemical space through non-proteinogenic amino acids (NPAAs).[2][5] These unique structural motifs are not encoded in the genome but offer medicinal chemists a powerful toolkit to address the limitations of traditional peptide and small molecule drugs.[1][3] The incorporation of NPAAs can significantly improve the stability, potency, permeability, and bioavailability of therapeutic candidates.[1][3] By introducing novel side chains and backbone conformations, NPAAs can confer resistance to enzymatic degradation, modulate receptor binding affinity, and fine-tune pharmacokinetic profiles.[1][3]
6-amino-2-propylhexanoic acid is an intriguing example of an NPAA, distinguished by a propyl group at the alpha-carbon of a 6-aminohexanoic acid backbone. This structural feature is hypothesized to impart specific conformational constraints and lipophilicity, potentially influencing its biological activity and therapeutic utility.
Physicochemical Properties and Structural Analysis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H19NO2 | Based on chemical structure |
| Molecular Weight | 173.25 g/mol | Based on chemical structure |
| Appearance | Colorless, nonvolatile, crystalline solid | Typical property of amino acids[6] |
| Solubility | Soluble in water, polar organic solvents | The presence of both amino and carboxyl groups allows for zwitterion formation, enhancing solubility in polar solvents. The propyl group may slightly decrease water solubility compared to 6-aminohexanoic acid. |
| pKa (Carboxyl) | ~2-3 | Typical range for the carboxylic acid group in an alpha-amino acid. |
| pKa (Amino) | ~9-10 | Typical range for the primary amino group in an alpha-amino acid. |
| Isoelectric Point (pI) | ~6-7 | Calculated as the average of the pKa values of the carboxyl and amino groups. |
| LogP | ~1.5 - 2.5 | The propyl group at the alpha-position increases the lipophilicity compared to 6-aminohexanoic acid. |
Proposed Synthesis of 6-Amino-2-propylhexanoic Acid
The synthesis of alpha-alkylated amino acids can be achieved through various established methods.[7][8][9][10][11][12] A robust and widely applicable strategy is the amidomalonate synthesis.[9] This approach allows for the straightforward introduction of the desired alkyl group at the alpha-position.
Synthetic Scheme: Amidomalonate Pathway
The proposed synthesis of 6-amino-2-propylhexanoic acid via the amidomalonate pathway is outlined below. This multi-step process begins with the alkylation of diethyl acetamidomalonate, followed by a series of transformations to yield the final product.
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US4508921A - Process for preparation of alpha-alkyl amino acids - Google Patents [patents.google.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 6-Amino-2-propylhexanoic Acid Hydrochloride: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 6-Amino-2-propylhexanoic acid hydrochloride, a substituted amino acid with potential applications in pharmaceutical research and development as a GABA analogue or a building block for novel peptidomimetics. The protocol herein details a multi-step synthetic route commencing with the readily available L-lysine. The key transformations involve a diazotization reaction to replace the α-amino group with a hydroxyl group, followed by a carefully orchestrated series of protection, alkylation, and deprotection steps to introduce the propyl moiety at the C-2 position. This guide is intended for researchers and professionals in organic synthesis and medicinal chemistry, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies.
Introduction
6-Amino-2-propylhexanoic acid is a non-proteinogenic amino acid that has garnered interest due to its structural similarity to neurotransmitters and other biologically active molecules. The presence of a propyl group at the α-carbon significantly influences its lipophilicity and conformational properties compared to its parent compound, 6-aminohexanoic acid. The hydrochloride salt form enhances its stability and solubility, making it amenable for further biological evaluation and formulation studies.
The synthetic strategy presented in this application note is designed to be robust and scalable, utilizing common laboratory reagents and techniques. The core of this synthesis lies in the stereospecific conversion of a natural amino acid, L-lysine, to the corresponding α-hydroxy acid, which then serves as a scaffold for the introduction of the alkyl chain. Careful selection of protecting groups is paramount to the success of this synthesis, ensuring chemoselectivity in the subsequent alkylation step.
Overall Synthetic Scheme
The synthesis of 6-Amino-2-propylhexanoic acid hydrochloride is accomplished through a five-step process, beginning with L-lysine. The overall transformation is depicted below:
Caption: Overall workflow for the synthesis of 6-Amino-2-propylhexanoic acid hydrochloride.
Detailed Synthesis Protocol
Part 1: Synthesis of (S)-2-Hydroxy-6-aminohexanoic acid from L-Lysine
This initial step involves the conversion of the α-amino group of L-lysine to a hydroxyl group via a diazotization reaction. This reaction proceeds with retention of stereochemistry at the α-carbon.
Materials:
-
L-Lysine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-lysine hydrochloride (1 equivalent) in 2M HCl in a round-bottom flask and cool the solution to 0-5 °C in an ice bath with stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.5 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred lysine solution, maintaining the temperature below 5 °C. The addition should take approximately 30-45 minutes. Gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for another 12 hours.
-
The reaction mixture is then concentrated under reduced pressure using a rotary evaporator to remove excess water and HCl.
-
The crude (S)-2-hydroxy-6-aminohexanoic acid is obtained as a viscous oil or solid and can be carried forward to the next step without extensive purification. For analytical purposes, purification can be achieved by ion-exchange chromatography.
Part 2: Protection of (S)-2-Hydroxy-6-aminohexanoic acid
To prevent unwanted side reactions during the alkylation step, the ε-amino group and the carboxylic acid must be protected. The amino group is protected as a tert-butyloxycarbonyl (Boc) carbamate, and the carboxylic acid is converted to its methyl ester.
Materials:
-
Crude (S)-2-hydroxy-6-aminohexanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or HCl gas
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 2a: N-Boc Protection
-
Dissolve the crude (S)-2-hydroxy-6-aminohexanoic acid in a mixture of water and a suitable organic solvent like dioxane or THF.
-
Add sodium bicarbonate or triethylamine (2.5 equivalents) to the solution and cool to 0 °C.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with a cold, dilute solution of citric acid or HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-2-hydroxy-6-aminohexanoic acid.
Step 2b: Methyl Esterification
-
Dissolve the N-Boc protected acid in anhydrous methanol.
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 equivalents) dropwise. Alternatively, bubble dry HCl gas through the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl (S)-6-((tert-butoxycarbonyl)amino)-2-hydroxyhexanoate.
-
Purify the product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Part 3: Alkylation of the Protected Intermediate
This crucial step introduces the propyl group at the α-carbon. It involves the formation of a dianion by deprotonating both the hydroxyl group and the α-carbon, followed by reaction with an electrophilic propyl source.
Materials:
-
Methyl (S)-6-((tert-butoxycarbonyl)amino)-2-hydroxyhexanoate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
1-Iodopropane or 1-bromopropane
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
-
Syringes and needles
-
Round-bottom flask
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Dissolve the protected hydroxy ester (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (2.2 equivalents) dropwise via syringe to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
In a separate syringe, take up 1-iodopropane (1.5 equivalents).
-
Add the 1-iodopropane dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 6-((tert-butoxycarbonyl)amino)-2-hydroxy-2-propylhexanoate.
Part 4: Deprotection and Salt Formation
The final steps involve the removal of the Boc and methyl ester protecting groups, followed by the formation of the hydrochloride salt.
Materials:
-
Methyl 6-((tert-butoxycarbonyl)amino)-2-hydroxy-2-propylhexanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), in diethyl ether or as a concentrated aqueous solution
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
Step 4a: Saponification of the Ester
-
Dissolve the alkylated intermediate in a mixture of methanol and water.
-
Add LiOH or NaOH (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH 2-3 with cold, dilute HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4b: Deprotection of the Boc Group and Salt Formation
-
Dissolve the crude acid from the previous step in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the resulting crude 6-amino-2-propylhexanoic acid in a minimal amount of methanol or ethanol.
-
Add a solution of HCl in diethyl ether, or a slight excess of concentrated aqueous HCl.
-
The hydrochloride salt should precipitate out of the solution. If not, the addition of diethyl ether can induce precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-Amino-2-propylhexanoic acid hydrochloride.
Data Summary
| Step | Reactant | Product | Reagents | Key Conditions |
| 1 | L-Lysine hydrochloride | (S)-2-Hydroxy-6-aminohexanoic acid | NaNO₂, 2M HCl | 0-5 °C |
| 2a | (S)-2-Hydroxy-6-aminohexanoic acid | N-Boc-(S)-2-hydroxy-6-aminohexanoic acid | Boc₂O, NaHCO₃ | Room Temp. |
| 2b | N-Boc-(S)-2-hydroxy-6-aminohexanoic acid | Methyl (S)-6-((tert-butoxycarbonyl)amino)-2-hydroxyhexanoate | SOCl₂, MeOH | Room Temp. |
| 3 | Protected hydroxy ester | Methyl 6-((tert-butoxycarbonyl)amino)-2-hydroxy-2-propylhexanoate | LDA, 1-Iodopropane, THF | -78 °C to RT |
| 4a | Alkylated intermediate | N-Boc-6-amino-2-propylhexanoic acid | LiOH, MeOH/H₂O | Room Temp. |
| 4b | N-Boc-6-amino-2-propylhexanoic acid | 6-Amino-2-propylhexanoic acid hydrochloride | TFA, HCl | Room Temp. |
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the propyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (amine, carboxylic acid).
-
Melting Point: To assess the purity of the crystalline hydrochloride salt.
-
Elemental Analysis: To confirm the empirical formula.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium nitrite is a strong oxidizing agent and is toxic. Handle with care.
-
Thionyl chloride and trifluoroacetic acid are corrosive and should be handled with extreme caution.
-
LDA is a pyrophoric reagent and must be handled under an inert atmosphere.
-
1-Iodopropane is a lachrymator and should be handled in a fume hood.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
The synthetic protocol detailed in this application note provides a viable and reproducible pathway for the synthesis of 6-Amino-2-propylhexanoic acid hydrochloride. The strategy of utilizing a readily available chiral starting material and a sequence of protection, alkylation, and deprotection steps is a common and effective approach in modern organic synthesis. The successful execution of this protocol will provide researchers with a valuable compound for further investigation in various fields of chemical and biological sciences.
References
- Conversion of α-Amino Acids to α-Hydroxy Acids: For general procedures on diazotization of amino acids, refer to standard organic chemistry textbooks and relevant literature on the synthesis of α-hydroxy acids from amino acids. A useful starting point is: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
- Protecting Group Chemistry: For comprehensive information on the use of Boc and methyl ester protecting groups, see: Greene's Protective Groups in Organic Synthesis, P. G. M. Wuts, John Wiley & Sons.
- Alkylation of Enolates: The principles of enolate alkylation are well-established. For specific examples and conditions, a thorough search of chemical databases such as SciFinder or Reaxys is recommended, using keywords like "alkylation of α-hydroxy esters". A relevant general reference is: Modern Carbonyl Chemistry, J. Otera, Wiley-VCH.
A Validated RP-HPLC Method for the Quantification of 6-Amino-2-propylhexanoic acid (Pregabalin) in Pharmaceutical Formulations using Pre-column Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 6-Amino-2-propylhexanoic acid, commonly known as Pregabalin. Pregabalin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used as an anticonvulsant, analgesic, and anxiolytic agent. A significant analytical challenge in the HPLC analysis of Pregabalin is its lack of a native chromophore, which results in negligible UV absorption, making sensitive quantification difficult.[1][2] To overcome this, the method employs a pre-column derivatization strategy using 1-fluoro-2,4-dinitrobenzene (FDNB) to attach a chromophoric group to the primary amine of the Pregabalin molecule. The resulting derivative is readily detectable at 360 nm. The chromatographic separation is achieved on a C18 column with a simple isocratic mobile phase. This method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it highly suitable for routine quality control and stability testing of Pregabalin in pharmaceutical dosage forms.[3][4]
Principle of the Method
The analytical strategy is built on two core principles: chemical derivatization and chromatographic separation.
-
Chemical Derivatization: The primary aliphatic amine group of 6-Amino-2-propylhexanoic acid is non-reactive to UV-Vis light. To render it detectable, it undergoes a nucleophilic aromatic substitution reaction with 1-fluoro-2,4-dinitrobenzene (FDNB), often referred to as Sanger's reagent. In an alkaline medium, the lone pair of electrons on the nitrogen atom of the amino group attacks the electron-deficient benzene ring of FDNB at the carbon atom attached to the highly electronegative fluorine atom. This results in the displacement of the fluoride ion and the formation of a stable, yellow-colored dinitrophenyl (DNP) derivative of Pregabalin. This DNP-Pregabalin adduct possesses a strong chromophore that absorbs intensely in the UV region, specifically around 360 nm.[1][2]
-
Chromatographic Separation: The derivatized analyte is separated from excess derivatizing reagent and other potential impurities using reversed-phase HPLC. In RP-HPLC, the stationary phase (typically a C18 or C8 alkyl-silane) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. The DNP-Pregabalin derivative, being less polar than the underivatized molecule, interacts with the nonpolar stationary phase. By using an optimized mobile phase, the analyte is eluted and separated, allowing for its accurate quantification.[5][6]
Materials and Instrumentation
2.1 Reagents and Standards
-
Pregabalin Reference Standard (USP or equivalent)
-
1-Fluoro-2,4-dinitrobenzene (FDNB), 99% purity
-
Acetonitrile (HPLC Grade)
-
Sodium Dihydrogen Phosphate (Analytical Grade)
-
Boric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Pregabalin Capsules (for sample analysis)
2.2 Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and a column thermostat.
-
Photodiode Array (PDA) or UV-Vis Detector.
-
Chromatography Data System (e.g., Empower, Chromeleon).
-
Analytical Balance (0.01 mg readability).
-
pH Meter.
-
Vortex Mixer.
-
Sonicator.
-
Water Bath.
-
Class A Volumetric Glassware.
Experimental Protocol
The entire analytical workflow, from sample preparation to final quantification, is outlined below.
Caption: Workflow for the HPLC analysis of Pregabalin.
3.1 Preparation of Solutions
-
Mobile Phase (Acetonitrile:Phosphate Buffer 60:40, v/v):
-
Prepare a 50 mM Sodium Dihydrogen Phosphate solution. Dissolve approximately 6.9 g of NaH₂PO₄ in 1 L of deionized water.
-
Adjust the pH of the buffer to 2.5 using phosphoric acid.
-
Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the pH 2.5 phosphate buffer.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.[1]
-
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.5 with 1 M sodium hydroxide and make up the volume to 1 L.
-
FDNB Derivatizing Solution (10 mg/mL): Dissolve 100 mg of FDNB in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
3.2 Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of Pregabalin Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water.
-
Working Standard Solutions: Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution appropriately with deionized water. These will be used for the linearity study. For routine analysis, a single working standard at a concentration of ~50 µg/mL is typically sufficient.
3.3 Sample Preparation (from Capsules)
-
Accurately weigh the contents of 20 Pregabalin capsules and calculate the average fill weight.
-
Weigh a quantity of the capsule powder equivalent to 25 mg of Pregabalin and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of deionized water, sonicate for 10 minutes to dissolve the active ingredient, and then dilute to volume with water.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients.
-
Dilute this filtered solution with deionized water to obtain a final theoretical concentration within the linearity range (e.g., ~50 µg/mL).
3.4 Derivatization Procedure
-
To 1.0 mL of each working standard solution and sample solution in separate glass vials, add 1.0 mL of the 0.1 M Borate Buffer (pH 9.5).
-
Add 1.0 mL of the FDNB derivatizing solution (10 mg/mL) to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Place the vials in a water bath set to 60°C for 30 minutes.
-
After incubation, cool the vials to room temperature.
-
Add 0.5 mL of 1 M Hydrochloric acid to stop the reaction.
-
Transfer the solution to an HPLC vial for injection.
3.5 Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | Nova-Pak C18, 4.6 x 150 mm, 4 µm (or equivalent)[1] |
| Mobile Phase | Acetonitrile : 50 mM NaH₂PO₄ (pH 2.5) (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm[1] |
| Run Time | ~10 minutes |
Method Validation
The described analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]
-
System Suitability: Before sample analysis, the chromatographic system must meet predefined criteria. A standard solution is injected six times, and the %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor for the Pregabalin peak should be ≤ 1.5, and the theoretical plates should be > 2000.[5]
-
Specificity: Specificity was confirmed by injecting a blank (derivatized diluent) and a placebo solution (prepared from capsule excipients and derivatized). No interfering peaks were observed at the retention time of the DNP-Pregabalin derivative.
-
Linearity: The linearity was evaluated by constructing a calibration curve with six concentration levels ranging from 1-100 µg/mL. The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.999.[1]
-
Accuracy: Accuracy was determined by performing a recovery study on a placebo mixture spiked with the analyte at three concentration levels (50%, 100%, and 150% of the target concentration). The mean recovery was found to be between 98.0% and 102.0%.[6]
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by analyzing six independent sample preparations on the same day. The %RSD of the assay results was < 2.0%.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument. The cumulative %RSD for all determinations was < 2.0%, demonstrating the method's ruggedness.[5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ was established as the lowest concentration that could be measured with acceptable precision and accuracy.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in chromatographic conditions, including the mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). In all varied conditions, the system suitability parameters remained within the acceptance criteria, confirming the method's reliability.[5]
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.21% |
| LOD | - | ~0.2 µg/mL |
| LOQ | - | ~0.6 µg/mL |
| Robustness | System suitability passes | Passed |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak | Incorrect derivatization (wrong pH, temp, or time). Injection failure. | Verify pH of borate buffer. Ensure water bath is at the correct temperature. Check autosampler for proper operation. |
| Variable Retention Times | Fluctuation in pump flow rate. Column temperature variation. Mobile phase improperly mixed or aged. | Check pump for leaks and ensure proper degassing. Use a column oven. Prepare fresh mobile phase daily. |
| Peak Tailing | Column degradation (loss of stationary phase). Interaction with active silanol groups. pH of mobile phase inappropriate. | Replace the column. Use an end-capped column. Ensure mobile phase pH is correctly adjusted. |
| Large Extraneous Peaks | Contamination in reagents. Incomplete reaction or degradation of FDNB. | Use high-purity solvents and reagents. Prepare FDNB solution fresh and protect from light. Ensure reaction is stopped completely with acid. |
| Baseline Drift/Noise | Detector lamp failing. Contaminated mobile phase or column. Inadequate mobile phase degassing. | Replace detector lamp. Flush the system and column with a strong solvent. Ensure thorough degassing of the mobile phase. |
Conclusion
This application note details a specific, accurate, and reliable RP-HPLC method for the quantification of 6-Amino-2-propylhexanoic acid in pharmaceutical products. The strategic use of pre-column derivatization with FDNB successfully overcomes the challenge posed by the analyte's lack of a native chromophore, enabling sensitive UV detection. The comprehensive validation as per ICH guidelines confirms that the method is robust and fit for its intended purpose in a quality control environment, providing a valuable tool for researchers and drug development professionals.
References
-
Kasawar, G. B., & Farooqui, M. (2010). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences, 72(6), 779–783. [Link]
-
Souri, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhanih, R. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(18), 10401-10404. [Link]
-
Jadhav, A. S., Pathare, D. B., Shingare, M. S. (2024). Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. Journal of Chemical Health Risks. [Link]
-
Mostafa, A. M., et al. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Drug Analysis and Research. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Vella, J., et al. (2017). A Validated Fluorometric Method for the Rapid Determination of Pregabalin in Human Plasma Applied to Patients With Pain. Therapeutic Drug Monitoring, 39(1), 74-79. [Link]
-
Pawar, S. A., et al. (2012). Development and validation of rapid HPLC method for determination of pregabalin in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]
-
Bentham Science Publishers. (2021). Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. Current Pharmaceutical Analysis, 17(7), 933-940. [Link]
Sources
Application Notes and Protocols for the Derivatization of 6-Amino-2-propylhexanoic Acid in Analytical Applications
Abstract
This technical guide provides a comprehensive overview of derivatization methods for the analysis of 6-Amino-2-propylhexanoic acid, a pharmaceutical compound commonly known as pregabalin. Due to its inherent physicochemical properties—specifically its high polarity, zwitterionic nature, and lack of a significant chromophore—direct analysis of pregabalin by common chromatographic techniques is challenging.[1][2][3][4] Derivatization is a critical step to enhance its volatility for gas chromatography (GC) or to introduce a detectable moiety for liquid chromatography (LC) and other analytical methods. This document details field-proven protocols for various derivatization strategies, explains the underlying chemical principles, and offers insights to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs.
The Analytical Challenge: The Physicochemical Nature of 6-Amino-2-propylhexanoic Acid
6-Amino-2-propylhexanoic acid is an aliphatic amino acid, and as such, it presents several analytical hurdles:[2][3]
-
Low Volatility: The zwitterionic nature of the molecule at physiological pH, with both a carboxylic acid and a primary amine group, results in strong intermolecular forces and low vapor pressure, making it unsuitable for direct GC analysis.[4]
-
Lack of Chromophore/Fluorophore: The aliphatic structure does not possess any light-absorbing or fluorescent groups, which leads to poor sensitivity or no response with common UV-Visible or fluorescence detectors in HPLC.[1][2]
-
High Polarity: The polar nature of the molecule leads to poor retention on traditional reversed-phase HPLC columns.[5]
-
Chirality: The therapeutic form is the (S)-enantiomer. For quality control and stereoselective studies, it is often necessary to separate it from its (R)-enantiomer.
To overcome these challenges, derivatization is employed to modify the functional groups of the molecule, thereby altering its chemical and physical properties to be more amenable to a chosen analytical technique.[6]
Strategic Overview of Derivatization
The choice of derivatization strategy is fundamentally dictated by the intended analytical platform. The primary goals are to:
-
Increase Volatility and Thermal Stability for GC Analysis: This is typically achieved by masking the polar functional groups (amine and carboxylic acid) with nonpolar moieties.[6]
-
Introduce a Detectable Moiety for LC Analysis: This involves attaching a chromophoric or fluorophoric tag to the primary amine.
-
Enable Chiral Separation: This is accomplished by reacting the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column.[7]
The following diagram illustrates the decision-making workflow for selecting a derivatization method.
Sources
- 1. sybespharmacy.com [sybespharmacy.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. taylorfrancis.com [taylorfrancis.com]
Application Note: Development of a Competitive Immunoassay for the Quantification of 6-Amino-2-propylhexanoic acid
Introduction
Small molecules, such as 6-Amino-2-propylhexanoic acid, are generally not immunogenic on their own, meaning they cannot elicit an antibody response when introduced into a host animal.[1] To develop an immunoassay for the detection and quantification of such compounds, they must first be rendered immunogenic. This is achieved by covalently coupling the small molecule, termed a hapten, to a larger carrier molecule, typically a protein.[2][3][4] The resulting hapten-carrier conjugate can then be used to generate antibodies specific to the hapten.
This application note provides a comprehensive guide for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for 6-Amino-2-propylhexanoic acid. This compound, with its primary amine and carboxylic acid functional groups, is amenable to standard bioconjugation techniques. The protocols detailed herein cover the synthesis of the immunogen (hapten-carrier conjugate), a generic antibody production strategy, and the subsequent development and optimization of a competitive ELISA. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of immunoassay principles.
Principle of the Competitive Immunoassay for 6-Amino-2-propylhexanoic acid
The competitive ELISA is an ideal format for the detection of small molecule analytes.[5] In this assay, a known amount of enzyme-labeled 6-Amino-2-propylhexanoic acid (or an antibody specific to it) competes with the unlabeled 6-Amino-2-propylhexanoic acid in the sample for a limited number of binding sites on a specific antibody (or coated antigen). The signal generated is inversely proportional to the concentration of 6-Amino-2-propylhexanoic acid in the sample.
There are two primary formats for a competitive ELISA:
-
Antigen-Coated Plate Format: A derivative of 6-Amino-2-propylhexanoic acid conjugated to a coating protein is immobilized on the microplate wells. The sample containing free 6-Amino-2-propylhexanoic acid is co-incubated with a specific primary antibody. The free analyte competes with the coated antigen for antibody binding. A labeled secondary antibody that recognizes the primary antibody is then used for detection.
-
Antibody-Coated Plate Format: A specific antibody against 6-Amino-2-propylhexanoic acid is immobilized on the microplate wells. The sample is co-incubated with a known amount of enzyme-labeled 6-Amino-2-propylhexanoic acid. The free analyte in the sample competes with the labeled analyte for binding to the coated antibody.
This application note will focus on the development of an antigen-coated plate format, a common and effective approach for small molecule immunoassays.
Experimental Workflow
The development of a competitive immunoassay for 6-Amino-2-propylhexanoic acid can be broken down into three key stages:
-
Hapten-Carrier Conjugate Synthesis: Covalently linking 6-Amino-2-propylhexanoic acid to immunogenic carrier proteins to create an immunogen for antibody production and a coating antigen for the ELISA plate.
-
Antibody Production: Immunizing a host animal with the immunogen to generate polyclonal or monoclonal antibodies specific for 6-Amino-2-propylhexanoic acid.
-
Competitive ELISA Development and Optimization: Utilizing the synthesized conjugates and generated antibodies to establish and refine a sensitive and specific competitive ELISA.
Caption: Overall workflow for the development of a 6-Amino-2-propylhexanoic acid immunoassay.
Part 1: Hapten-Carrier Conjugate Synthesis
To elicit an immune response, the small molecule 6-Amino-2-propylhexanoic acid must be conjugated to a larger carrier protein.[1] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity, and Bovine Serum Albumin (BSA) for coating the ELISA plate to avoid cross-reactivity with antibodies raised against the immunization carrier.[1]
Given that 6-Amino-2-propylhexanoic acid possesses both a primary amine and a carboxylic acid group, several conjugation strategies are possible. Here, we will focus on a carbodiimide-mediated reaction to couple the carboxyl group of the hapten to the primary amines of the carrier protein.
Protocol 1: EDC-Mediated Conjugation of 6-Amino-2-propylhexanoic acid to Carrier Proteins
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) to activate the carboxyl group of 6-Amino-2-propylhexanoic acid, allowing it to form a stable amide bond with the primary amines on the carrier protein. N-hydroxysuccinimide (NHS) is often included to improve the efficiency of the reaction.
Materials:
-
6-Amino-2-propylhexanoic acid
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting columns or dialysis cassettes (10 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Carrier Protein Preparation:
-
Dissolve the carrier protein (KLH or BSA) in Coupling Buffer to a final concentration of 10 mg/mL.
-
-
Hapten Activation:
-
Dissolve 6-Amino-2-propylhexanoic acid in Activation Buffer to a concentration of 25 mg/mL.
-
For a standard reaction, use a molar excess of hapten to carrier protein. A starting point is a 50-fold molar excess.
-
Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS relative to the hapten.
-
Incubate the hapten activation mixture for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated hapten solution to the carrier protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted hapten and crosslinkers by dialysis against PBS at 4°C with several buffer changes over 24-48 hours, or by using a desalting column according to the manufacturer's instructions.[6]
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
-
The degree of conjugation (hapten-to-protein ratio) can be estimated using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak. For 6-Amino-2-propylhexanoic acid, which lacks a strong chromophore, MALDI-TOF is the preferred method.
-
Sources
- 1. aptamergroup.com [aptamergroup.com]
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 6. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols: Covalent Conjugation of 6-Amino-2-propylhexanoic acid to Bovine Serum Albumin (BSA)
Abstract
This comprehensive guide provides a detailed protocol for the covalent conjugation of the hapten, 6-Amino-2-propylhexanoic acid, to the carrier protein Bovine Serum Albumin (BSA). Small molecules, or haptens, are typically non-immunogenic and require conjugation to a larger carrier to elicit a robust immune response for the development of antibodies and subsequent immunoassays. This document outlines the principles of carbodiimide chemistry, a detailed step-by-step protocol for conjugation, methods for purification of the conjugate, and analytical techniques for its characterization. Furthermore, a troubleshooting guide is provided to address common experimental challenges. This application note is intended for researchers, scientists, and drug development professionals engaged in immunology, vaccine development, and diagnostic assay design.
Introduction: The Rationale for Hapten-Carrier Conjugation
Small molecules like 6-Amino-2-propylhexanoic acid are incapable of independently stimulating an immune response to produce antibodies.[1][2] To overcome this, they are covalently attached to larger, immunogenic molecules known as carrier proteins. Bovine Serum Albumin (BSA) is a widely used carrier protein due to its high solubility, stability, and abundance of primary amines on its lysine residues, which serve as ideal targets for conjugation.[1][3]
The resulting hapten-carrier conjugate presents the small molecule to the host's immune system in a multivalent fashion, effectively triggering B-cell and T-cell activation.[2] This process is fundamental for:
-
Antibody Production: Generating polyclonal and monoclonal antibodies specific to the hapten for use in various research and diagnostic applications.
-
Immunoassay Development: Using the conjugate as an immunogen to produce antibodies for assays like ELISA (Enzyme-Linked Immunosorbent Assay).[1]
-
Vaccine Development: Creating conjugate vaccines where the hapten is a specific antigen.[1]
The choice of conjugation chemistry is critical for a successful outcome. The most common and effective method for linking a molecule with a carboxylic acid group (like 6-Amino-2-propylhexanoic acid) to the primary amines of a protein is through the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]
Principle of EDC/NHS Conjugation Chemistry
The conjugation of 6-Amino-2-propylhexanoic acid to BSA is achieved via a two-step reaction facilitated by EDC and NHS. This "zero-length" crosslinking method creates a stable amide bond without introducing a spacer molecule.[4]
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of 6-Amino-2-propylhexanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[4]
-
Formation of a Stable NHS-Ester: To enhance the efficiency and stability of the reaction, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate.[4] This also allows for the reaction to proceed at a physiological pH.
-
Amide Bond Formation: The amine-reactive NHS-ester then readily reacts with the primary amine groups on the lysine residues of BSA, forming a stable covalent amide bond and releasing NHS.[4]
The reaction is typically performed in a two-step process to minimize the polymerization of the carrier protein, which also possesses carboxyl groups.[5]
Materials and Reagents
Reagent and Equipment Properties
| Reagent/Equipment | Specification | Supplier Example | Purpose |
| 6-Amino-2-propylhexanoic acid | MW: 173.25 g/mol , >95% Purity | PubChem CID: 2832747 | Hapten |
| Bovine Serum Albumin (BSA) | MW: ~66.5 kDa, Fatty Acid-Free | Sigma-Aldrich | Carrier Protein |
| EDC (EDAC) | MW: 191.70 g/mol , >98% Purity | Thermo Fisher Scientific | Carbodiimide Crosslinker |
| N-Hydroxysuccinimide (NHS) | MW: 115.09 g/mol , >98% Purity | Thermo Fisher Scientific | Stabilizing Agent |
| MES Monohydrate | >99% Purity | Sigma-Aldrich | Activation Buffer Component |
| Sodium Phosphate (dibasic) | ACS Grade | VWR | Conjugation Buffer Component |
| Sodium Phosphate (monobasic) | ACS Grade | VWR | Conjugation Buffer Component |
| Sodium Chloride (NaCl) | ACS Grade | VWR | Buffer Component |
| Hydroxylamine-HCl | >99% Purity | Sigma-Aldrich | Quenching Reagent |
| Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Solvent for Hapten |
| Desalting Columns | 7K MWCO | Thermo Fisher Scientific | Purification |
| Dialysis Cassettes | 10K MWCO | Thermo Fisher Scientific | Purification |
| MALDI-TOF Mass Spectrometer | N/A | Bruker/AB SCIEX | Characterization |
| Sinapinic Acid | MALDI Matrix Grade | Sigma-Aldrich | MALDI Matrix |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich | MALDI Matrix Component |
| Acetonitrile (ACN) | HPLC Grade | Sigma-Aldrich | MALDI Matrix Component |
Detailed Experimental Protocols
Reagent Preparation
-
Activation Buffer (0.1 M MES, pH 6.0): Dissolve MES monohydrate in deionized water to a final concentration of 0.1 M. Adjust the pH to 6.0 using concentrated NaOH.
-
Conjugation Buffer (PBS, pH 7.4): Prepare a solution of 100 mM sodium phosphate and 150 mM NaCl. Adjust the pH to 7.4.
-
Hapten Stock Solution (10 mg/mL): Dissolve 10 mg of 6-Amino-2-propylhexanoic acid in 1 mL of anhydrous DMF.
-
BSA Solution (10 mg/mL): Dissolve 20 mg of BSA in 2 mL of Conjugation Buffer.
-
EDC Solution (10 mg/mL): Immediately before use, dissolve 10 mg of EDC in 1 mL of cold deionized water.
-
NHS Solution (10 mg/mL): Immediately before use, dissolve 10 mg of NHS in 1 mL of cold deionized water.
-
Quenching Solution (1 M Hydroxylamine, pH 8.5): Prepare a 1 M solution of hydroxylamine-HCl and adjust the pH to 8.5 with NaOH.
Conjugation Workflow Diagram
Caption: Workflow for the two-step EDC/NHS conjugation of a hapten to BSA.
Step-by-Step Conjugation Procedure
-
Hapten Activation:
-
In a microcentrifuge tube, combine 100 µL of the 10 mg/mL hapten stock solution with 400 µL of Activation Buffer (0.1 M MES, pH 6.0).
-
Add 50 µL of the freshly prepared 10 mg/mL NHS solution, followed by 50 µL of the freshly prepared 10 mg/mL EDC solution. This corresponds to a significant molar excess of EDC/NHS over the hapten to drive the reaction.
-
Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS-ester of the hapten.
-
-
Conjugation to BSA:
-
Add the entire activated hapten solution from the previous step to the 2 mL of 10 mg/mL BSA solution in Conjugation Buffer (PBS, pH 7.4).
-
Mix gently by inversion or by rocking. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add 20 µL of 1 M Hydroxylamine to the reaction mixture to quench any unreacted NHS-esters.[5]
-
Incubate for 15 minutes at room temperature.
-
Purification of the BSA-Hapten Conjugate
To remove unreacted hapten, EDC/NHS by-products, and the quenching reagent, the conjugate must be purified.
-
Method A: Desalting Column (Gel Filtration):
-
Equilibrate a desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Collect the eluate containing the purified BSA-hapten conjugate. The smaller molecules will be retained by the resin.[6]
-
-
Method B: Dialysis:
-
Transfer the quenched reaction mixture into a dialysis cassette (10K MWCO).
-
Dialyze against 2L of PBS, pH 7.4, at 4°C.
-
Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of small molecular weight impurities.[7]
-
Characterization of the Conjugate
Characterization is crucial to confirm successful conjugation and to determine the hapten-to-protein molar ratio (conjugation ratio or hapten density).
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the conjugate. The increase in mass compared to unconjugated BSA allows for the calculation of the average number of hapten molecules coupled per BSA molecule.[8]
Protocol:
-
Sample Preparation: Mix 1 µL of the purified conjugate solution (approximately 1 mg/mL) with 1 µL of a saturated solution of sinapinic acid in 50% acetonitrile/0.1% TFA.
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.[9]
-
Analysis: Acquire the mass spectrum in the positive ion linear mode.
-
Calculation of Conjugation Ratio:
-
Determine the average molecular weight of the unconjugated BSA and the BSA-hapten conjugate from their respective mass spectra.
-
Conjugation Ratio = (MW_conjugate - MW_BSA) / MW_hapten
-
Where:
-
MW_conjugate is the molecular weight of the BSA-hapten conjugate.
-
MW_BSA is the molecular weight of the unconjugated BSA.
-
MW_hapten is the molecular weight of 6-Amino-2-propylhexanoic acid (173.25 g/mol ).
-
-
A successful conjugation will show a clear shift to a higher molecular weight for the conjugate peak compared to the native BSA peak.[2]
SDS-PAGE Analysis
SDS-PAGE can provide a qualitative confirmation of conjugation. The BSA-hapten conjugate will typically exhibit a slightly higher apparent molecular weight and may run as a broader band compared to the sharp band of unconjugated BSA.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC/NHS. | EDC is moisture-sensitive. Use fresh powder, prepare solutions immediately before use, and store desiccated at -20°C.[3] |
| Incorrect buffer pH. | Ensure activation is performed at pH 4.5-6.0 and conjugation at pH 7.2-8.5. Buffers containing primary amines (e.g., Tris, Glycine) will compete with the reaction.[1][4] | |
| Hapten insolubility. | Ensure the hapten is fully dissolved in an appropriate organic solvent like DMF before adding to the aqueous buffer.[10] | |
| Protein Precipitation | High concentration of EDC. | Reduce the amount of EDC used in the reaction.[5] |
| High hapten density leading to insolubility. | Decrease the hapten:BSA molar ratio in the initial reaction setup.[7] | |
| Broad Smear on SDS-PAGE | Extensive cross-linking of BSA. | This can occur if the one-step method is used. Ensure a two-step reaction by activating the hapten first before adding it to the BSA solution. |
| Inconsistent Results | Variability in reagent addition. | Prepare master mixes of reagents where possible and ensure accurate pipetting. |
Conclusion
The protocol described provides a robust and reliable method for conjugating 6-Amino-2-propylhexanoic acid to BSA using EDC/NHS chemistry. Proper execution of the activation, conjugation, and purification steps, followed by thorough characterization, is essential for producing high-quality conjugates suitable for downstream immunological applications. The provided troubleshooting guide serves as a valuable resource for overcoming common experimental hurdles, ensuring reproducible and successful outcomes.
References
-
Bio-Rad Laboratories. (n.d.). Instruction Manual: Amine Coupling Kit. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Rapid one-step enzyme immunoassay and lateral flow immunochromatographic assay for colistin in animal feed and food. Scientific Reports, 8(1), 1-9. Retrieved from [Link]
-
Meyer, T. A. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. Retrieved from [Link]
-
Jehanli, A. (2023). How do you couple THC to BSA using EDC/NHS or EDC/s-NHS chemistry? ResearchGate. Retrieved from [Link]
-
Ahangari, G., et al. (2013). Purification and Characterization of Bovine Serum Albumin Using Chromatographic Method. Avicenna Journal of Medical Biotechnology, 5(2), 114–119. Retrieved from [Link]
-
Gonzalez-Ortega, O. (2017). How can you carry out hydrophobic hapten conjugation by EDC to carrier proteins? ResearchGate. Retrieved from [Link]
-
AB SCIEX. (n.d.). BSA Calibration Standard Kit for AB SCIEX MALDI-TOF Instruments. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Protein clean-up technical handbook. Retrieved from [Link]
-
Seahorse Bioscience. (n.d.). Protocol: Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. Retrieved from [Link]
-
Moreno, A. Y., et al. (2017). Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. Bioconjugate chemistry, 28(3), 824-835. Retrieved from [Link]
-
Resch, G., et al. (2011). MALDI-TOF mass spectra of BSA (a), BSA incubated with complex (b),... ResearchGate. Retrieved from [Link]
-
Reddit user discussion. (2022). Help with NHS/EDC coupling protocol to attach antibodies to glass. Retrieved from [Link]
- Google Patents. (n.d.). CN109776673B - High-purity bovine serum albumin purification process suitable for pilot scale production.
-
Waters Corporation. (n.d.). Improved Sample Preparation Techniques for MALDI-Tof Mass Spectrometry Using the MassPREP PROtarget Plate. Retrieved from [Link]
-
Al-Turaifi, I. M., et al. (2022). MALDI-Based Mass Spectrometry in Clinical Testing: Focus on Bacterial Identification. Diagnostics, 12(3), 698. Retrieved from [Link]
-
De Felippis, M. R., & Murthy, N. S. (2006). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Bioconjugate Chemistry, 17(6), 1594-1603. Retrieved from [Link]
Sources
- 1. covachem.com [covachem.com]
- 2. researchgate.net [researchgate.net]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciex.jp [sciex.jp]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 6-Amino-2-propylhexanoic acid
Introduction: Unveiling the Therapeutic Potential of 6-Amino-2-propylhexanoic acid
6-Amino-2-propylhexanoic acid is a synthetic amino acid derivative with a structure that suggests intriguing pharmacological possibilities. Its core is a hexanoic acid backbone, featuring an amino group at the sixth carbon and a propyl group at the second. This molecular architecture bears a notable resemblance to valproic acid (VPA), a cornerstone therapeutic for epilepsy and bipolar disorder.[1][2] VPA is known to exert its effects through multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and the modulation of the GABAergic system.[2] This structural similarity provides a strong rationale for investigating 6-Amino-2-propylhexanoic acid as a potential novel therapeutic agent with similar, or perhaps more refined, neurological effects.
These application notes provide a comprehensive framework for the in vitro evaluation of 6-Amino-2-propylhexanoic acid. The protocols outlined herein are designed to systematically assess its cytotoxicity, elucidate its primary mechanism(s) of action, and characterize its functional effects in disease-relevant neuronal models. This guide is intended for researchers in drug discovery, neuropharmacology, and molecular biology, offering a logical and scientifically rigorous path from initial compound screening to detailed mechanistic studies.
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
Before delving into mechanistic or functional assays, it is imperative to determine the concentration range of 6-Amino-2-propylhexanoic acid that is non-toxic to the cellular models being used. This foundational step ensures that subsequent observations are due to specific pharmacological effects rather than general cytotoxicity.[3][4][5]
Rationale for Cytotoxicity Screening
Cell viability assays are fundamental for establishing a therapeutic window for a test compound.[3][4] By identifying the concentration at which 6-Amino-2-propylhexanoic acid begins to induce cell death, researchers can select appropriate, sub-toxic concentrations for more complex, long-term functional assays. This initial screen is crucial for the accurate interpretation of all subsequent in vitro data.
Recommended Cell Lines
The choice of cell line is critical and should be guided by the research question. For a broad initial assessment, a combination of human-derived cell lines is recommended.
| Cell Line | Type | Relevance |
| SH-SY5Y | Human Neuroblastoma | Commonly used in neurotoxicity and neurodegenerative disease research. Can be differentiated into a more mature neuronal phenotype. |
| HEK293 | Human Embryonic Kidney | A robust and easy-to-transfect cell line, useful for initial toxicity screening and for overexpressing specific targets (e.g., individual HDAC isoforms). |
| Primary Cortical Neurons | Rodent-derived primary cells | Offer a more physiologically relevant model of the central nervous system compared to immortalized cell lines.[6] |
| hPSC-derived Neurons | Human pluripotent stem cells | Provide a highly relevant human model for studying neurodevelopment and disease, particularly for disorders like epilepsy and bipolar disorder.[7][8][9] |
Protocol 1: Resazurin Reduction Assay for Cell Viability
This protocol describes a colorimetric assay to quantify metabolically active cells, providing a robust measure of cell viability.[3]
Materials:
-
6-Amino-2-propylhexanoic acid
-
Selected cell lines (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated stock solution of 6-Amino-2-propylhexanoic acid in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Part 2: Mechanistic Investigation - Probing Hypothesized Targets
Based on its structural similarity to valproic acid, two primary mechanisms of action for 6-Amino-2-propylhexanoic acid are hypothesized: inhibition of histone deacetylases (HDACs) and modulation of the GABAergic system. The following assays are designed to directly test these hypotheses.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[10] HDAC inhibitors, like valproic acid, can reactivate the expression of silenced genes, leading to a variety of cellular effects.
Caption: Workflow for evaluating HDAC inhibition.
This assay quantifies the ability of 6-Amino-2-propylhexanoic acid to directly inhibit the activity of specific recombinant HDAC isoforms.[11]
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer solution
-
6-Amino-2-propylhexanoic acid
-
Known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of 6-Amino-2-propylhexanoic acid in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted compound, and the recombinant HDAC enzyme.
-
Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value for each HDAC isoform.
This cell-based assay provides evidence of target engagement by measuring the downstream effect of HDAC inhibition—an increase in acetylated histones.[12][13]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
6-Amino-2-propylhexanoic acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate and treat cells with various concentrations of 6-Amino-2-propylhexanoic acid for a defined period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and image the blot.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal to determine the fold-change in acetylation compared to the vehicle control.
Modulation of the GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the brain. Enhancing GABAergic tone is a key mechanism of many anti-epileptic drugs.[14] 6-Amino-2-propylhexanoic acid may affect this system by inhibiting the enzyme that degrades GABA (GABA-transaminase) or by blocking the reuptake of GABA from the synapse via GABA transporters (GATs).
This protocol measures the activity of GABA-T in the presence of the test compound. A decrease in enzyme activity suggests that the compound may increase synaptic GABA levels.[14][15]
Materials:
-
Partially purified GABA-T from a biological source (e.g., bovine brain) or a recombinant source
-
GABA
-
α-ketoglutarate
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
6-Amino-2-propylhexanoic acid
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, α-ketoglutarate, NADP+, and SSADH.
-
Compound Addition: Add serial dilutions of 6-Amino-2-propylhexanoic acid or a known inhibitor (e.g., vigabatrin) to the reaction mixture.
-
Enzyme Addition: Add the GABA-T enzyme preparation and pre-incubate.
-
Reaction Initiation: Start the reaction by adding GABA.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Analysis: Calculate the reaction rate (slope of the absorbance curve) for each concentration. Determine the percent inhibition and calculate the IC50 value.
This assay measures the ability of the compound to inhibit the reuptake of radiolabeled GABA into neurons or cells expressing specific GABA transporters (GATs).[16]
Materials:
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Cell line stably expressing a specific GAT isoform (e.g., GAT-1) or prepared synaptosomes
-
6-Amino-2-propylhexanoic acid
-
Known GAT inhibitor (e.g., tiagabine for GAT-1)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell/Synaptosome Preparation: Plate the cells or prepare fresh synaptosomes and keep them on ice.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with various concentrations of 6-Amino-2-propylhexanoic acid or a control inhibitor.
-
Uptake Initiation: Add a solution containing [³H]GABA to initiate the uptake.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: Determine the percent inhibition of [³H]GABA uptake at each concentration and calculate the IC50 value.
Part 3: Functional Neuronal and Disease-Modeling Assays
After identifying the primary mechanism(s) of action, the next logical step is to evaluate the functional consequences of 6-Amino-2-propylhexanoic acid in more complex, physiologically relevant in vitro systems.
Neuronal Health and Morphology
Changes in neuronal morphology, such as neurite outgrowth, are critical indicators of neuronal health and can be affected by neurotoxic or neurotrophic compounds.[17]
This assay quantifies the effects of the compound on the growth of axons and dendrites in cultured neurons.[17]
Materials:
-
Differentiable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
6-Amino-2-propylhexanoic acid
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Culture and Differentiation: Plate cells on coated plates and, if necessary, induce differentiation.
-
Treatment: Treat the differentiating or mature neurons with sub-toxic concentrations of 6-Amino-2-propylhexanoic acid for 24-72 hours.
-
Immunostaining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescent secondary antibody and DAPI.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify parameters such as total neurite length, number of neurites per cell, and number of branch points. Compare these metrics across different treatment conditions.
In Vitro Disease Models
To assess the therapeutic potential of 6-Amino-2-propylhexanoic acid, it is crucial to use in vitro models that recapitulate aspects of the target diseases, such as epilepsy or bipolar disorder.
Caption: Strategy for in vitro disease modeling.
Neuroinflammation is increasingly implicated in the pathophysiology of bipolar disorder.[18] This assay assesses the ability of 6-Amino-2-propylhexanoic acid to suppress inflammatory responses in glial cells.
Materials:
-
Microglial and astrocytic cell lines (or a co-culture)
-
Lipopolysaccharide (LPS) to induce inflammation
-
6-Amino-2-propylhexanoic acid
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Reagents for quantitative PCR (qPCR) to measure inflammatory gene expression
Procedure:
-
Cell Culture: Plate glial cells or glial-neuronal co-cultures.
-
Pre-treatment: Pre-treat the cells with various concentrations of 6-Amino-2-propylhexanoic acid for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells to stimulate an inflammatory response. Include a "no LPS" control.
-
Incubation: Incubate for a specified period (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
Endpoint Analysis:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines according to the manufacturer's protocol.
-
qPCR: Lyse the cells, extract RNA, synthesize cDNA, and perform qPCR for genes of interest (e.g., TNF, IL6, IL1B).
-
-
Data Analysis: Compare the levels of inflammatory markers in the compound-treated groups to the LPS-only group to determine the anti-inflammatory efficacy of 6-Amino-2-propylhexanoic acid.
Summary of Experimental Parameters
The following table provides a starting point for the experimental design. Optimization will be necessary for specific cell lines and assay conditions.
| Assay | Cell Model | Compound Concentration Range | Incubation Time | Primary Endpoint |
| Cell Viability | SH-SY5Y, HEK293 | 0.1 µM - 10 mM | 24 - 72 hours | IC50 |
| HDAC Activity | Recombinant Enzymes | 1 nM - 1 mM | 60 minutes | IC50 |
| Histone Acetylation | SH-SY5Y | 0.5x, 1x, 2x IC50 from viability | 6 - 24 hours | Fold-change in Ac-Histones |
| GABA-T Inhibition | Enzyme Preparation | 1 nM - 1 mM | 30 - 60 minutes | IC50 |
| GABA Uptake | GAT-expressing cells | 1 nM - 1 mM | 10 - 20 minutes | IC50 |
| Neurite Outgrowth | Differentiated SH-SY5Y | Sub-toxic concentrations | 48 - 72 hours | Neurite length, branch points |
| Neuroinflammation | Microglia/Astrocyte | Sub-toxic concentrations | 6 - 24 hours | Cytokine levels, gene expression |
References
- Czapinski, P., Blaszczyk, B., & Czuczwar, S. J. (2005). Mechanisms of action of antiepileptic drugs. Current topics in medicinal chemistry, 5(1), 3–14.
- Ghodke-Puranik, Y., & Puranik, A. S. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology, 2589, 161–180.
- Golan, H., et al. (2008). In vitro models of epilepsy for drug discovery and screening. Expert Opinion on Drug Discovery, 3(7), 741-755.
- Gould, T. D., & Manji, H. K. (2005). The molecular medicine of bipolar disorder.
- Johnstone, R. W. (2002). Histone-deacetylase inhibitors: novel drugs for the treatment of cancer. Nature Reviews Drug Discovery, 1(4), 287-299.
- Kalen, P., et al. (1989). An in vitro model for studies of central nervous system pharmacology: the organotypic slice culture. Neurochemical Research, 14(7), 627-634.
- Löscher, W. (2002). Basic pharmacology of valproate: a review after 35 years of clinical use for the treatment of epilepsy. CNS drugs, 16(10), 669–694.
- Okada, M., et al. (2019). In Vitro Modeling of the Bipolar Disorder and Schizophrenia Using Patient-Derived Induced Pluripotent Stem Cells with Copy Number Variations of PCDH15 and RELN. eNeuro, 6(5), ENEURO.0403-18.2019.
- Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry, 276(39), 36734-36741.
- Sandvik, D., et al. (2025). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia, 66(7), 2170-2181.
- Sarro, G. D., & Perucca, E. (2000). The in-vitro and in-vivo pharmacological properties of gabapentin. Epilepsy Research, 40(2-3), 191-204.
- Schousboe, A., et al. (1993). Assay for GABA-transaminase activity. Methods in molecular biology, 18, 169-176.
-
U.S. Food and Drug Administration. (2017). Guidance on Valproic Acid. Retrieved from [Link]
- van der Kuip, H., et al. (2004). Valproic acid and other histone deacetylase inhibitors as novel anticancer agents. Current Medicinal Chemistry, 11(13), 1695-1715.
Sources
- 1. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Modeling of the Bipolar Disorder and Schizophrenia Using Patient-Derived Induced Pluripotent Stem Cells with Copy Number Variations of PCDH15 and RELN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Modeling of the Bipolar Disorder and Schizophrenia Using Patient-Derived Induced Pluripotent Stem Cells with Copy Number Variations of PCDH1 5 and RELN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. youtube.com [youtube.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro GABA-transaminase inhibitory compounds from the root of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Frontiers | Application of an in vitro neuroinflammation model to evaluate the efficacy of magnesium-lithium alloys [frontiersin.org]
Application Notes and Protocols for Investigating 6-Amino-2-propylhexanoic acid hydrochloride in Neuronal Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 6-Amino-2-propylhexanoic acid hydrochloride in the context of neuronal cell culture assays. As a derivative of the amino acid lysine, this compound presents an interesting candidate for exploring potential neuroprotective and neuromodulatory effects.[1] Due to the limited specific data on 6-Amino-2-propylhexanoic acid hydrochloride, this document outlines a strategic framework of foundational assays to characterize its biological activity in neuronal models. The protocols provided are based on established methodologies for evaluating novel compounds in neuroscience research.
Introduction to 6-Amino-2-propylhexanoic acid hydrochloride
6-Amino-2-propylhexanoic acid hydrochloride is a synthetic derivative of lysine.[1] Amino acids and their derivatives are fundamental to cellular structure and function, including in the nervous system where they can act as neurotransmitters or their precursors.[2] While the parent compound, 6-aminohexanoic acid, has been studied for its role as a linker in biologically active structures and has shown some effects on neuroblastoma cell differentiation, the specific biological activities of 6-Amino-2-propylhexanoic acid hydrochloride are not yet well-defined.[3][4]
The logical first step in characterizing a novel compound like this for potential neurotherapeutic applications is to assess its effects on fundamental neuronal health and function. This includes determining its baseline cytotoxicity, its potential to protect neurons from common stressors, and its influence on neuronal morphology. The following protocols are designed to provide a robust initial assessment of 6-Amino-2-propylhexanoic acid hydrochloride in vitro.
I. Assessment of Neuronal Viability and Cytotoxicity
The initial and most critical step in evaluating a new compound is to determine its effect on cell viability. This establishes a safe concentration range for subsequent functional assays and identifies any potential neurotoxic effects. A common and reliable method for this is the resazurin reduction assay.[5]
Causality Behind Experimental Choices:
The resazurin assay is selected for its sensitivity and non-lytic nature, allowing for the potential for multiplexing with other assays. Healthy, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin. The degree of this conversion is proportional to the number of viable cells.[5] This assay provides a clear and quantifiable measure of how 6-Amino-2-propylhexanoic acid hydrochloride affects overall neuronal health.
Experimental Workflow: Neuronal Viability Assay
Caption: Workflow for assessing neuronal viability after treatment.
Step-by-Step Protocol:
-
Cell Plating:
-
For primary neurons, plate cells at a density of 2-5 x 10^4 cells per well in a 96-well plate pre-coated with poly-D-lysine.
-
For a neuroblastoma cell line like SH-SY5Y, plate at 1-2 x 10^4 cells per well.
-
Allow cells to adhere and stabilize for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 6-Amino-2-propylhexanoic acid hydrochloride in sterile water or PBS.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations to be tested (e.g., 0.1 µM to 1 mM).
-
Include a vehicle-only control (the same concentration of the solvent used for the compound).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate for a predetermined period, typically 24, 48, or 72 hours.
-
-
Resazurin Assay:
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from a no-cell control.
-
Normalize the results to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
| Parameter | Recommended Range |
| Cell Seeding Density | 1-5 x 10^4 cells/well |
| Compound Concentration | 0.1 µM - 1 mM |
| Incubation Time | 24 - 72 hours |
| Resazurin Incubation | 2 - 4 hours |
II. Neuroprotection Assay Against Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in a variety of neurodegenerative diseases.[6] This assay determines if 6-Amino-2-propylhexanoic acid hydrochloride can protect neurons from damage induced by an oxidative agent like hydrogen peroxide (H2O2).
Causality Behind Experimental Choices:
H2O2 is used to induce oxidative stress, a common pathological mechanism in neuronal injury.[7] By pre-treating neurons with the test compound before H2O2 exposure, we can assess its potential to mitigate damage. Cell viability is again used as the primary readout to quantify the protective effect. This experimental design directly tests the neuroprotective potential of the compound in a disease-relevant stress model.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects.
Step-by-Step Protocol:
-
Cell Plating: Plate neuronal cells in a 96-well plate as described in the viability assay protocol.
-
Compound Pre-treatment:
-
Based on the viability assay results, select several non-toxic concentrations of 6-Amino-2-propylhexanoic acid hydrochloride.
-
Treat the cells with these concentrations for a period of 2 to 24 hours.
-
Include a vehicle control and a positive control (e.g., N-acetylcysteine).
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H2O2 in culture medium. The optimal concentration should be determined empirically but is often in the range of 50-200 µM for primary neurons.
-
Add the H2O2 solution to the wells (except for the untreated control wells) and incubate for 4-24 hours.
-
-
Viability Assessment: Perform the resazurin assay as previously described to determine the level of cell viability in each condition.
-
Data Analysis:
-
Normalize the viability of all wells to the untreated, unstressed control wells (100%).
-
Compare the viability of cells treated with H2O2 alone to those pre-treated with 6-Amino-2-propylhexanoic acid hydrochloride before H2O2 exposure.
-
A significant increase in viability in the pre-treated groups indicates a neuroprotective effect.
-
| Parameter | Recommended Condition |
| Pre-treatment Concentration | Non-toxic range (determined from viability assay) |
| Pre-treatment Time | 2 - 24 hours |
| H2O2 Concentration | 50 - 200 µM (empirically determined) |
| H2O2 Exposure Time | 4 - 24 hours |
III. Assessment of Neurite Outgrowth
Changes in neurite outgrowth can indicate effects on neuronal differentiation, development, and plasticity. This assay evaluates the influence of 6-Amino-2-propylhexanoic acid hydrochloride on the length and branching of neurites.
Causality Behind Experimental Choices:
Neurite outgrowth is a fundamental process in the formation of neural circuits.[8] A compound that promotes neurite outgrowth could have therapeutic potential in nerve injury or neurodevelopmental disorders. This assay utilizes immunocytochemistry to visualize neurites, allowing for detailed morphological analysis.
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for assessing neurite outgrowth.
Step-by-Step Protocol:
-
Cell Plating and Treatment:
-
Plate neuronal cells at a lower density on poly-D-lysine coated coverslips or in a 96-well imaging plate.
-
Allow cells to attach for a few hours, then replace the medium with fresh medium containing various non-toxic concentrations of 6-Amino-2-propylhexanoic acid hydrochloride.
-
Incubate for 48-72 hours to allow for neurite extension.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody specific for a neuronal marker, such as anti-β-III-tubulin, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS and mount the coverslips or leave the solution in the imaging plate.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify parameters such as the average neurite length per neuron, the number of neurites per neuron, and the number of branch points.
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between the treated and control groups.
-
Statistical significance can be determined using an appropriate test, such as a one-way ANOVA.
-
Conclusion
These application notes provide a foundational experimental strategy for the initial characterization of 6-Amino-2-propylhexanoic acid hydrochloride in neuronal cell cultures. By systematically evaluating its impact on cell viability, its potential for neuroprotection, and its influence on neuronal morphology, researchers can build a comprehensive profile of this novel lysine derivative. The data generated from these assays will be crucial in guiding future investigations into its mechanism of action and its potential as a therapeutic agent for neurological disorders.
References
-
Grembecka, J., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-amino-2-propylhexanoic acid. PubChem Compound Summary for CID 2832747. Retrieved from [Link]
-
Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. Available at: [Link]
-
Bio-protocol. (2019). Neuronal viability assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Neuronal Plasticity Assay Services. Retrieved from [Link]
- Halliwell, B. (2006). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. Science of The Total Environment, 354(2-3), 137-147.
-
Innoprot. (n.d.). Neurotoxicity Assay. Retrieved from [Link]
-
Kim, H., et al. (2021). Neurotherapeutic Effect of Inula britannica var. Chinensis against H2O2-Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons. Molecules, 26(5), 1435. Available at: [Link]
- Luckose, F., et al. (2015). Effects of amino acid derivatives on physical, mental, and physiological activities. Critical reviews in food science and nutrition, 55(13), 1793-1804.
-
Agilent Technologies. (2018). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]
- Xia, Y., & He, J. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Journal of Behavioral and Brain Science, 13(7), 291-306.
- Zhang, Y., et al. (2021). Regulation of Synaptic Plasticity and Adaptive Convergence Under Rhythmic Stimulation of an In Vitro Hippocampal Neuronal Network of Cultured Cells. International Journal of Molecular Sciences, 22(16), 8889.
- Wang, X., et al. (2014). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic acids research, 42(3), 1831–1842.
-
ResearchGate. (n.d.). Reactive oxygen species (ROS) detection in cultured cortical neurones... Retrieved from [Link]
- Wang, Y., & Yau, S. Y. (2018). Human in vitro systems for examining synaptic function and plasticity in the brain. Journal of neurophysiology, 119(5), 1689-1700.
-
Bio-protocol. (2019). Neuronal viability assay. Retrieved from [Link]
-
PNAS. (2020). SYNPLA, a method to identify synapses displaying plasticity after learning. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (2017). In Vitro Investigation of Synaptic Plasticity. Retrieved from [Link]
-
PubMed. (1994). Primary cultures of neurons for testing neuroprotective drug effects. Retrieved from [Link]
-
PubMed. (2016). Cell death assays for neurodegenerative disease drug discovery. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Novel mechanism of hypoxic neuronal injury mediated by non-excitatory amino acids and astroglial swelling. Retrieved from [Link]
-
MDPI. (2019). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element | MDPI [mdpi.com]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Xia & He Publishing [xiahepublishing.com]
- 7. Neurotherapeutic Effect of Inula britannica var. Chinensis against H2O2-Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons [mdpi.com]
- 8. Neuronal Plasticity Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
Application Note & Protocol: Preparation of 6-Amino-2-propylhexanoic Acid Hydrochloride Solutions for Research Applications
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of solutions containing 6-Amino-2-propylhexanoic acid hydrochloride. While specific experimental data for this compound is limited, this guide synthesizes established principles from analogous molecules, such as 6-Aminohexanoic acid, and general biochemical laboratory practices to offer a robust starting methodology. The protocols herein are designed to be self-validating, enabling researchers to determine optimal conditions for their specific applications.
Introduction and Scientific Background
6-Amino-2-propylhexanoic acid hydrochloride is a derivative of hexanoic acid, featuring both an amino group and a propyl group. Its structure suggests potential applications in various research fields, including as a building block in peptide synthesis or as a modulator of biological pathways where amino acids play a key role. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free amino acid.[1]
While 6-Amino-2-propylhexanoic acid itself is a distinct molecule, its structural similarity to 6-Aminohexanoic acid (also known as ε-aminocaproic acid, EACA) provides a useful comparative framework. 6-Aminohexanoic acid is a lysine analog employed clinically as an antifibrinolytic agent.[2][3][4] It is also utilized as a flexible, hydrophobic linker in the synthesis of modified peptides and other biologically active molecules.[3][4] These applications underscore the potential utility of structurally related compounds like 6-Amino-2-propylhexanoic acid hydrochloride in drug discovery and biochemical research.
This guide will detail the necessary steps for preparing aqueous stock solutions of 6-Amino-2-propylhexanoic acid hydrochloride, including considerations for solvent selection, concentration calculations, pH adjustment, and storage to ensure solution stability and experimental reproducibility.
Material and Chemical Properties
A thorough understanding of the physicochemical properties of 6-Amino-2-propylhexanoic acid hydrochloride is critical for accurate solution preparation. While empirical data is not widely available for this specific compound, we can infer certain characteristics and present known data for the parent compound and related structures.
Table 1: Physicochemical Properties of 6-Amino-2-propylhexanoic Acid and its Hydrochloride Salt
| Property | 6-Amino-2-propylhexanoic acid | 6-Amino-2-propylhexanoic acid hydrochloride | Data Source & Comments |
| Molecular Formula | C₉H₁₉NO₂ | C₉H₁₉NO₂·HCl | [5][6] |
| Molecular Weight | 173.25 g/mol | 209.71 g/mol | [5][6] |
| Appearance | Solid (predicted) | Solid | Inferred from related compounds. |
| Solubility | Not specified | Expected to be soluble in water. | The hydrochloride salt form generally enhances aqueous solubility.[1] |
| Storage | Not specified | 2°C - 8°C | [6] |
Note on Solubility: The solubility of the related compound, 6-Aminohexanoic acid, in water is reported to be 50 mg/mL.[7] The hydrochloride form of 6-Amino-2-propylhexanoic acid is anticipated to have a higher aqueous solubility. However, it is imperative for the researcher to empirically determine the solubility for their specific lot and intended solvent.
Safety and Handling Precautions
Prior to handling 6-Amino-2-propylhexanoic acid hydrochloride, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for similar compounds, the following general precautions should be observed.[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]
-
Respiratory Protection: If handling the powder and there is a risk of dust formation, use a suitable particulate respirator.[11]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[8][10]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[8]
Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol provides a step-by-step method for preparing a 100 mM stock solution of 6-Amino-2-propylhexanoic acid hydrochloride. The final concentration can be adjusted as needed by modifying the initial mass of the compound.
Materials and Equipment
-
6-Amino-2-propylhexanoic acid hydrochloride powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Analytical balance
-
Volumetric flask (appropriate size for the desired volume)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (0.22 µm pore size) and syringes
-
Sterile storage tubes (e.g., conical tubes or cryovials)
Step-by-Step Protocol
-
Calculate the Required Mass:
-
To prepare 10 mL of a 100 mM solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 209.71 g/mol = 0.02097 g or 20.97 mg
-
-
-
Weigh the Compound:
-
Using an analytical balance, accurately weigh out 20.97 mg of 6-Amino-2-propylhexanoic acid hydrochloride powder.
-
-
Dissolution:
-
Transfer the weighed powder into a 10 mL volumetric flask.
-
Add approximately 7-8 mL of high-purity water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the solid is completely dissolved. Gentle warming may be applied if dissolution is slow, but monitor for any signs of degradation.
-
-
Volume Adjustment:
-
Once the solid is fully dissolved, carefully add high-purity water to bring the final volume to the 10 mL mark on the volumetric flask. Ensure the meniscus is read at eye level.
-
-
pH Measurement and Adjustment (Optional but Recommended):
-
Measure the pH of the solution using a calibrated pH meter. The hydrochloride salt of an amino acid will likely result in an acidic solution.
-
If the experimental application requires a specific pH, adjust as necessary using small volumes of concentrated NaOH or HCl.[12] Be mindful that this will alter the ionic strength of the solution.
-
-
Sterilization and Aliquoting:
-
For cell culture or other sensitive applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This minimizes freeze-thaw cycles and the risk of contamination.
-
Workflow Visualization
Caption: Workflow for preparing a sterile stock solution of 6-Amino-2-propylhexanoic acid hydrochloride.
Solution Stability and Storage
Proper storage is crucial to maintain the integrity of the 6-Amino-2-propylhexanoic acid hydrochloride stock solution.
-
Recommended Storage Temperature: Based on supplier information for the solid compound, initial storage of the solution at 2-8°C is recommended for short-term use.[6]
-
Long-Term Storage: For long-term storage, it is advisable to store aliquots at -20°C or -80°C. This minimizes the potential for chemical degradation and microbial growth.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound. Using single-use aliquots is the best practice.[12]
-
Stability Studies: It is highly recommended that researchers perform their own stability studies under their specific storage and experimental conditions. This can be achieved by periodically testing the performance of the solution in the intended assay.
Conclusion and Best Practices
The preparation of a 6-Amino-2-propylhexanoic acid hydrochloride solution is a straightforward process when guided by fundamental laboratory principles. The protocol provided in this application note serves as a detailed starting point. For optimal experimental outcomes, it is incumbent upon the researcher to empirically verify key parameters such as maximum solubility and solution stability under their specific conditions. Adherence to safety protocols and proper documentation of solution preparation are paramount for ensuring data integrity and reproducibility.
References
-
PubChem. (n.d.). 6-Aminohexanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
-
PubChem. (n.d.). 6-Amino-2-propylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]
-
ResearchGate. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
-
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.
-
ResearchGate. (2016). How to prepare and store Amino acid stock solution?. Retrieved from [Link]
- Google Patents. (n.d.). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
-
Thermo Fisher Scientific. (2015). 6-Aminohexanoic acid - SAFETY DATA SHEET. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-aminohexanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. CAS 3633-17-8: Hexanoicacid, 6-amino-, ethyl ester, hydroc… [cymitquimica.com]
- 2. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 5. 6-Amino-2-propylhexanoic acid | C9H19NO2 | CID 2832747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 6-Amino-2-propylhexanoic Acid in Biological Matrices
Abstract
This document provides a comprehensive guide to the quantitative analysis of 6-Amino-2-propylhexanoic acid, a non-proteinogenic amino acid, in complex biological matrices such as plasma and serum. Recognizing the challenges posed by its high polarity and lack of a strong chromophore, this guide focuses on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the primary recommended technique due to its superior sensitivity and selectivity.[1] Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), are also discussed. This application note furnishes detailed, field-proven protocols, method validation guidelines based on international standards, and a comparative analysis of the techniques to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their objectives.
Introduction and Analytical Considerations
6-Amino-2-propylhexanoic acid (C₉H₁₉NO₂) is an amino acid analogue whose accurate quantification is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug development.[2] Its analysis is challenging due to its physicochemical properties. Like other amino acids, it is highly polar and lacks a significant UV chromophore, making direct detection by HPLC-UV difficult and often necessitating derivatization.[1][3] Furthermore, analysis in biological fluids requires robust sample preparation to remove interfering substances like proteins and salts.[4]
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This guide provides the framework for developing and validating a reliable method for 6-Amino-2-propylhexanoic acid quantification, with a primary focus on the gold-standard LC-MS/MS approach.
Physicochemical Properties of 6-Amino-2-propylhexanoic acid
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO₂ | [7] |
| Molecular Weight | 173.25 g/mol | [7] |
| IUPAC Name | 6-amino-2-propylhexanoic acid | [7] |
| CAS Number | 4751-72-8 | [7] |
These properties, particularly the presence of both an amino and a carboxyl group, dictate its behavior in solution and inform the choice of chromatographic and sample preparation strategies.
Primary Recommended Technique: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most effective method for analyzing amino acids in plasma and other biological fluids.[1] Its high sensitivity and selectivity often eliminate the need for chemical derivatization, simplifying the workflow and reducing potential sources of error.[1] For polar analytes like 6-Amino-2-propylhexanoic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase (RP) chromatography.
2.1. Principle of the HILIC-MS/MS Method
This method involves a simple protein precipitation step to prepare the sample, followed by direct injection onto a HILIC column.[8][9] The analyte is separated from matrix components and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for correcting matrix effects and variability.
2.2. Detailed Experimental Protocol
2.2.1. Materials and Reagents
-
6-Amino-2-propylhexanoic acid reference standard
-
6-Amino-2-propylhexanoic acid-¹³C₆,¹⁵N (or other suitable SIL-IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
2.2.2. Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 6-Amino-2-propylhexanoic acid and its SIL-IS in 50:50 acetonitrile/water.
-
Working Standard Solutions: Serially dilute the analyte stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
QC Samples: Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High concentrations from a separate weighing of the reference standard.
-
Internal Standard (IS) Working Solution: Dilute the SIL-IS stock to a final concentration of 50 ng/mL in acetonitrile.
2.2.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (50 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.[4]
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
2.2.4. Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | Retains and separates highly polar compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides good peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for HILIC. |
| Gradient | 95% B to 50% B over 3 min, hold 1 min, return to 95% B, equilibrate 2 min | Ensures elution and re-equilibration. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Injection Volume | 5 µL | Balances sensitivity and peak shape. |
| Column Temp | 40°C | Improves peak shape and reproducibility. |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amino groups are readily protonated. |
| MRM Transition | Precursor (Q1): m/z 174.15 -> Product (Q3): m/z 156.1 (Loss of H₂O) | Proposed transition; must be optimized empirically. |
| IS Transition | Precursor (Q1): m/z 181.15 -> Product (Q3): m/z 163.1 (Loss of H₂O) | Based on proposed SIL-IS; must be optimized. |
| Dwell Time | 100 ms | Sufficient for robust peak integration. |
| Gas Temp | 350°C | Standard for desolvation. |
| Gas Flow | 10 L/min | Standard for desolvation. |
2.3. LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
2.4. Method Validation
The bioanalytical method must be validated according to regulatory guidelines from the EMA and FDA (ICH M10).[2][10][11] Validation ensures the method is reliable for its intended use.[12]
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Demonstrate no interference at the retention time of the analyte and IS. | Response in blank samples should be <20% of LLOQ response. |
| Linearity | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration of QCs within ±15% of nominal (±20% at LLOQ).[10] |
| Precision | Closeness of replicate measurements. | Coefficient of variation (CV) ≤15% for QCs (≤20% at LLOQ).[10] |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Accuracy within ±20% and Precision ≤20%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible across QC levels. |
| Matrix Effect | Assess the impact of matrix components on ionization. | IS-normalized matrix factor CV should be ≤15%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of nominal. |
Alternative Analytical Techniques
While LC-MS/MS is preferred, other techniques can be employed depending on available instrumentation and required sensitivity.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolving power but requires the analyte to be volatile and thermally stable. Amino acids are non-volatile and must be chemically derivatized prior to analysis.[13]
-
Principle: The amino and carboxylic acid groups are derivatized (e.g., using propyl chloroformate) to create a volatile ester.[13][14] The derivative is then separated by GC and detected by MS.
-
Pros: Excellent chromatography for derivatized compounds.
-
Cons: Requires a multi-step, often complex derivatization procedure that can introduce variability and may not be fully efficient.
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS quantification.
3.2. HPLC with Fluorescence Detection (HPLC-FLD)
For laboratories without access to mass spectrometry, HPLC with fluorescence detection provides a sensitive alternative. This approach also requires derivatization to attach a fluorescent tag to the amino acid.[14]
-
Principle: The primary amino group of 6-Amino-2-propylhexanoic acid is reacted with a fluorogenic reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-phthaldialdehyde (OPA).[15][16] The stable, fluorescent derivative is then separated by reversed-phase HPLC and quantified by a fluorescence detector.[16]
-
Pros: High sensitivity, widely available instrumentation.
-
Cons: Derivatization is required, which adds complexity and time. OPA derivatives can be unstable.[16] AQC provides more stable derivatives.[16]
HPLC-FLD Derivatization and Analysis Workflow
Caption: Workflow for HPLC-FLD quantification.
Comparative Summary of Techniques
| Feature | LC-MS/MS | GC-MS | HPLC-FLD |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity | Very High (pg/mL) | High (pg-ng/mL) | High (ng/mL) |
| Derivatization | Not required | Mandatory | Mandatory |
| Sample Throughput | High | Low to Medium | Medium |
| Method Development | Moderate (MS tuning) | Complex (derivatization) | Moderate (derivatization) |
| Instrumentation Cost | High | Medium to High | Low to Medium |
Conclusion
The quantitative analysis of 6-Amino-2-propylhexanoic acid in biological matrices is most effectively and reliably achieved using a validated HILIC-LC-MS/MS method. This approach provides unparalleled sensitivity and selectivity, requires minimal sample preparation, and avoids the complexities of chemical derivatization. While GC-MS and HPLC-FLD are viable alternatives, they necessitate derivatization steps that can compromise throughput and introduce additional variability. The choice of method should be guided by the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation, with all methods requiring rigorous validation to ensure data integrity in a regulated environment.[17]
References
-
SIELC Technologies. (n.d.). 6-Aminocaproic acid. Retrieved from SIELC. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2832747, 6-Amino-2-propylhexanoic acid. Retrieved from PubChem. [Link]
-
Piraud, M., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Halket, J. M., & Zaikin, V. G. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. Retrieved from SickKids. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from Restek. [Link]
-
Perkins, D. M., et al. (2019). A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in L-citrulline rich vegetables. ResearchGate. [Link]
-
Humm, T., et al. (n.d.). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. ResearchGate. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. EMA. [Link]
-
Various Authors. (n.d.). Validation of Amino Acid Analysis Methods. ResearchGate. [Link]
-
IPROS GMS. (n.d.). [Case Study] Impurity Analysis of Amino Acids Using HPLC-UV-CAD. Retrieved from IPROS GMS. [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from Agilent. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from European Bioanalysis Forum. [Link]
-
Levesque, S., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. [Link]
-
Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from BioPharm International. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]
-
KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples. Retrieved from KNAUER. [Link]
-
Semantic Scholar. (n.d.). Quantitative Methods for Amino Acid Analysis in Biological Fluids. Retrieved from Semantic Scholar. [Link]
-
Various Authors. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from ProPharma. [Link]
-
Ullah, F., et al. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Retrieved from afrimed.org. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
- 4. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. 6-Amino-2-propylhexanoic acid | C9H19NO2 | CID 2832747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 6-Amino-2-propylhexanoic acid hydrochloride
Welcome to the dedicated technical support guide for 6-Amino-2-propylhexanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols for more complex issues.
I. Understanding the Molecule: Physicochemical Properties
6-Amino-2-propylhexanoic acid hydrochloride is a derivative of an amino acid.[1][2][3] Its structure, containing both a carboxylic acid and an amino group, makes its solubility highly dependent on the pH of the solution.[4][5][6] The hydrochloride salt form is utilized to improve its aqueous solubility compared to the free base.[3][7] However, achieving the desired concentration for your specific application may still present challenges.
| Property | Value | Source |
| Molecular Formula | C9H20ClNO2 | [2] |
| Molecular Weight | 209.71 g/mol | [2] |
II. Frequently Asked Questions (FAQs)
Q1: Why is my 6-Amino-2-propylhexanoic acid hydrochloride not dissolving in water at neutral pH?
A1: As an amino acid hydrochloride, the molecule's charge state is pH-dependent. At neutral pH, it exists predominantly as a zwitterion, which can lead to lower solubility due to intermolecular interactions. Maximum solubility is typically achieved at pH values where the molecule is fully protonated (cationic form) or fully deprotonated (anionic form).[4][6][8]
Q2: What is the expected impact of temperature on the solubility of this compound?
A2: Generally, for most solid solutes, solubility in a liquid solvent increases with temperature. If you are experiencing difficulty dissolving the compound, gentle heating and stirring can be an effective initial step. However, it is crucial to be mindful of the compound's stability at elevated temperatures. Always start with modest temperature increases (e.g., 30-40°C) and monitor for any signs of degradation.
Q3: Can I use organic solvents to dissolve 6-Amino-2-propylhexanoic acid hydrochloride?
A3: While the hydrochloride salt form enhances water solubility, organic co-solvents can be employed to further improve solubility, especially for formulations requiring a mixed solvent system.[9][10] The choice of co-solvent will depend on the polarity of the solvent and the desired final concentration. Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11] It's important to note that the solubility in pure, non-polar organic solvents is expected to be very low.
Q4: How does the purity of the water affect solubility?
A4: The presence of other ions in the water can influence the solubility of your compound through the "common ion effect".[12] For consistent and reproducible results, it is highly recommended to use purified water (e.g., deionized, distilled, or Milli-Q water) for the preparation of your solutions.
III. Troubleshooting Guides: Step-by-Step Protocols
A. Optimizing Solubility through pH Adjustment
The ionization state of 6-Amino-2-propylhexanoic acid hydrochloride is a critical factor influencing its solubility. This protocol will guide you through a systematic approach to identify the optimal pH for dissolution.
Caption: Effect of pH on the ionization state and solubility of 6-Amino-2-propylhexanoic acid hydrochloride.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 11 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH).
-
Solubility Testing:
-
Add a pre-weighed amount of 6-Amino-2-propylhexanoic acid hydrochloride to a fixed volume of each buffer.
-
Stir the solutions at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Analysis:
-
Filter the saturated solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Determination of Optimal pH: Plot the solubility as a function of pH to identify the pH range that provides the desired concentration.
B. Enhancing Solubility with Co-solvents
The use of co-solvents can modify the polarity of the solvent system, thereby improving the solubility of your compound.[9][10][11]
Caption: Systematic workflow for co-solvent screening.
Experimental Protocol:
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Solvent Systems: Prepare a range of co-solvent concentrations in water (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Measure the solubility of 6-Amino-2-propylhexanoic acid hydrochloride in each solvent system at a constant temperature.
-
Data Analysis: Plot solubility as a function of co-solvent concentration to determine the most effective system for your needs.
Table 1: Potential Co-solvents for Solubility Enhancement
| Co-solvent | Polarity | Notes |
| Ethanol | High | Good starting point for many applications. |
| Propylene Glycol | High | Often used in parenteral formulations.[10] |
| Polyethylene Glycol (PEG 400) | High | Can also act as a stabilizer. |
| Glycerin | High | A viscous co-solvent that can enhance solubility.[10] |
C. Advanced Solubility Enhancement Techniques
For particularly challenging cases, more advanced formulation strategies may be necessary.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their apparent water solubility.[13][14][15]
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[16][17][18] This can significantly enhance the dissolution rate and apparent solubility. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase the surface area available for dissolution, leading to improved solubility and bioavailability.[19][20][21][22][23] This is a more specialized technique that requires specific equipment for particle size reduction.
IV. Summary and Recommendations
Improving the solubility of 6-Amino-2-propylhexanoic acid hydrochloride is a multi-faceted challenge that can be addressed through a systematic and logical approach.
-
Start with the Basics: Always begin by optimizing the pH of your aqueous solution. This is often the most effective and straightforward method.
-
Consider Co-solvents: If pH adjustment alone is insufficient, explore the use of biocompatible co-solvents.
-
Advanced Techniques for Formulation: For drug development applications, advanced techniques such as cyclodextrin complexation, solid dispersions, and nanosuspensions offer powerful tools for overcoming significant solubility hurdles.[24]
We recommend a stepwise approach to troubleshooting, starting with the simplest and most cost-effective methods before proceeding to more complex formulation strategies.
V. References
-
MedChemExpress. (n.d.). 6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride. Retrieved from MedchemExpress.com.
-
PubChem. (n.d.). 6-Amino-2-propylhexanoic acid. Retrieved from [Link]
-
Gîlcă, V., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
-
Avdeef, A., et al. (2020). The solubility-pH profiles of amino acids showing departures from the... ResearchGate.
-
Jain, S., & Patel, N. (2021). Formulation strategies for poorly soluble drugs. ResearchGate.
-
Kumar, S., & Singh, S. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 3(4), 395-403.
-
Darabi, F. (2023). How can I neutralize aminehydrochlorides?. ResearchGate.
-
ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables (32). Retrieved from [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
-
Williams, H. D., et al. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(1), 21-48.
-
Singh, S., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(3), 148-155.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
Mishra, A., et al. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanofabrication, 10.
-
Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 241-244.
-
Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 16(9), 1847–1859.
-
Zaprutko, L. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science, 12, 28-34.
-
Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1635–1657.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
-
Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-8.
-
Ghadi, R., & Dand, N. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 9(2), 13.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Chandra, A., et al. (2013). NANOSUSPENSION. Journal of Drug Delivery and Therapeutics, 3(6), 162-167.
-
Apelblat, A., & Manzurola, E. (2001). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate.
-
Sravani, B., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Comprehensive Pharmacy, 2(3), 73-81.
-
Singh, A., et al. (2021). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
-
Li, P., & Zhao, L. (2007). Cosolvent and Complexation Systems. In Developing Solid Oral Dosage Forms (pp. 239-257). Academic Press.
-
The Catalyst University. (2017, August 16). pH Effects on Amino Acid Structures [Video]. YouTube.
-
Mishra, A., et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Academic Publishing Group.
-
Kumar, A., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 118-129.
-
Sharma, M., et al. (2024). Breaking Barriers with Nanosuspension: A Comprehensive Review. Biosciences Biotechnology Research Asia, 21(1).
-
Jain, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Pharmacy Research, 5(4), 2269-2272.
-
Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.
-
Kumar, A., et al. (2020). Solubility Enhancement Techniques by Solid Dispersion. Journal of Pharma Innovation, 1(1), 10-17.
-
Gîlcă, V., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
-
Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Amino-2-propylhexanoic acid | C9H19NO2 | CID 2832747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3633-17-8: Hexanoicacid, 6-amino-, ethyl ester, hydroc… [cymitquimica.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japer.in [japer.in]
- 17. jddtonline.info [jddtonline.info]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jddtonline.info [jddtonline.info]
- 22. eaapublishing.org [eaapublishing.org]
- 23. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 24. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: 6-Amino-2-propylhexanoic Acid (Gabapentin) HPLC Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC analysis of 6-Amino-2-propylhexanoic acid, commonly known as Gabapentin. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the unique challenges associated with this analyte. As a zwitterionic amino acid with no significant UV chromophore, Gabapentin requires specific analytical considerations to achieve robust and reliable results.[1] This document provides in-depth troubleshooting guides, validated protocols, and expert insights to ensure the success of your chromatographic analysis.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during Gabapentin HPLC analysis in a direct question-and-answer format.
Q1: Why is my Gabapentin peak response extremely low or absent when using a standard UV detector?
Root Cause Analysis: The primary challenge in analyzing 6-Amino-2-propylhexanoic acid is its molecular structure. The compound lacks a chromophore—a part of a molecule responsible for absorbing light—such as an aromatic ring or conjugated double bonds.[2][3][4] Consequently, it exhibits negligible absorbance at standard UV wavelengths (e.g., >220 nm), leading to poor sensitivity with UV-Vis detectors.[2] Direct UV detection relies on the weak absorbance of the carboxyl group at low wavelengths (~200-215 nm), which often suffers from high background noise and interference from mobile phase components.[5][6]
Systematic Solutions:
-
Confirm Detection Wavelength: Ensure your detector is set to a low wavelength, typically 210 nm , to capture the weak carboxyl absorbance.[7][8] Be aware that mobile phase additives must be of the highest purity to be transparent at this wavelength.
-
Increase Analyte Concentration: As a simple check, inject a much higher concentration standard to confirm the peak is present but below the detection limit of your current method.
-
Implement Pre-Column Derivatization: This is the most common and effective solution. Derivatization involves reacting the primary amine of Gabapentin with a reagent that attaches a highly UV-absorbent or fluorescent tag to the molecule.[9]
-
Utilize Alternative Detection Technologies: If derivatization is not feasible, consider detectors that do not rely on UV absorbance.
-
Charged Aerosol Detector (CAD): CAD offers near-universal detection for any non-volatile and many semi-volatile analytes, making it an excellent choice for chromophore-deficient compounds like Gabapentin.[2][12]
-
Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, confirming the identity of the peak by its mass-to-charge ratio.
-
| Detection Strategy | Pros | Cons | Typical Application |
| Direct UV (210 nm) | Simple, no extra sample prep.[7][8] | Low sensitivity, high background, potential for interference.[2] | High concentration samples (e.g., bulk drug assay). |
| Pre-Column Derivatization | High sensitivity, improved selectivity.[4][9] | Adds complexity, derivative stability can be an issue, potential for by-product interference.[1][10] | Low concentration samples (e.g., plasma, impurity profiling). |
| Charged Aerosol (CAD) | Universal detection, good for non-volatile analytes.[2][12] | Requires volatile mobile phases, non-linear response, not suitable for volatile impurities.[2] | Impurity profiling, formulation analysis. |
| Mass Spectrometry (MS) | Highest sensitivity and specificity. | High instrument cost and complexity. | Bioanalysis, trace-level impurity identification. |
Q2: My Gabapentin peak is exhibiting significant tailing. What is the cause and how can I fix it?
Root Cause Analysis: Peak tailing for Gabapentin is almost always caused by secondary ionic interactions between the analyte and the stationary phase.[13][14] Gabapentin has a primary amine group which is protonated (positively charged) at acidic to neutral pH. This positive charge can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns, which become deprotonated (negatively charged) at pH > 3.[14] This secondary retention mechanism leads to a portion of the analyte being retained longer, causing the characteristic tailing shape.[13]
Systematic Solutions:
-
Adjust Mobile Phase pH: This is the most critical parameter for controlling peak shape.[15][16]
-
Operate at Low pH (pH 2.5 - 3.0): By lowering the pH, you fully protonate the silanol groups, effectively neutralizing their negative charge. This minimizes the ionic interaction with the positively charged Gabapentin, leading to a more symmetrical peak.[14][17] Use a buffer like phosphate or an acid like trifluoroacetic acid (TFA) to maintain a stable pH.
-
-
Use a Competing Base:
-
Select a Modern, High-Purity Column:
-
Use a column with high-purity silica and robust end-capping. End-capping chemically bonds a small, inert group (like trimethylsilyl) to the residual silanols, shielding them. Modern columns (e.g., USP L1 packing) are designed to minimize silanol activity and are less prone to causing peak tailing with basic compounds.[14][16]
-
-
Check for Column Contamination or Degradation: A contaminated or old column can have exposed silanols that cause tailing. If the problem persists, try washing the column according to the manufacturer's instructions or replacing it.
Caption: Automated pre-column derivatization sequence with OPA.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a borate buffer (e.g., 0.4 M, pH 10.2) and an OPA derivatizing reagent as per established methods. [11]2. Autosampler Programming: Program the autosampler to perform the following sequence for each injection: a. Aspirate a defined volume of borate buffer into the injection needle/loop. b. Aspirate the sample or standard. c. Aspirate the OPA reagent. d. Allow a brief mixing/reaction time (e.g., 1 minute) within the autosampler's sample loop or a mixing chamber.
-
Injection: The autosampler injects the now-derivatized sample onto the HPLC column.
-
Chromatography: The derivatized Gabapentin is separated using a reversed-phase gradient and detected via UV or fluorescence.
Causality Note: Automating the derivatization just before injection ensures that every sample reacts for the exact same amount of time, which is critical for precision, especially when using reagents like OPA that can form derivatives with limited stability. [1][11]
References
-
Vemula, S., & Sharma, P. (2009). Development and Validation of a New HPLC Method for the Determination of Gabapentin. International Journal of Biomedical Science, 5(1), 63–68. [Link]
-
Desireddy, R., et al. (2012). Development and Validation of RP-HPLC Method of Gabapentin in Pure and Pharmaceutical Formulations. Asian Journal of Research in Chemistry, 5(3), 356-359. [Link]
-
Siddiqui, M. M. A., et al. (2011). Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. Der Pharmacia Lettre, 3(4), 342-350. [Link]
-
Thiruvengadarajan, V. S., et al. (2016). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Gabapentin and Nortriptyline Hydrochloride in Bulk and in its Formulation. Journal of Young Pharmacists, 8(4), 450-455. [Link]
-
Vemula, S., & Sharma, P. (2009). Development and Validation of a New HPLC Method for the Determination of Gabapentin. ResearchGate. [Link]
-
Desireddy, R., et al. (2012). Development and validation of RP-HPLC method for quantitative analysis of gabapentin in pure and pharmaceutical formulations. ResearchGate. [Link]
-
Letter, W. (2017). Does anyone have a suggestion on an HPLC column for the analysis of PITC derivatized amino acids? ResearchGate. [Link]
-
Al-Shdefat, R., et al. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. ResearchGate. [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Reverter, M., & Lundh, T. (2015). AMINO ACIDS ANALYSIS BY RP-HPLC AND DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA) FOR METHOD STANDARDIZATION. ResearchGate. [Link]
-
Al-Shdefat, R., et al. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Assiut University Bulletin for Environmental Researches, 25(2), 11-20. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column. SIELC Technologies. [Link]
-
S. Mounika, et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 22-29. [Link]
-
Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 759-766. [Link]
-
McBrien, M. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies Presentation. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
Sources
- 1. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 6-Amino-2-propylhexanoic Acid Conjugation Reactions
Welcome to the technical support center for optimizing conjugation reactions involving 6-Amino-2-propylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for common challenges encountered during bioconjugation experiments.
Section 1: Understanding 6-Amino-2-propylhexanoic Acid and Core Conjugation Chemistries
6-Amino-2-propylhexanoic acid is a synthetic lysine derivative, valued in bioconjugation for its role as a flexible and hydrophobic linker.[1] Its structure features a terminal primary amine and a carboxylic acid, making it amenable to a variety of common bioconjugation strategies.
The successful conjugation of this molecule is pivotal for a range of applications, from peptide synthesis to the development of antibody-drug conjugates (ADCs).[1][2] This guide will focus on three prevalent conjugation methods:
-
Carbodiimide Chemistry (EDC/NHS): For coupling the carboxylic acid group of 6-Amino-2-propylhexanoic acid to a primary amine on a target molecule.
-
Maleimide Chemistry: For reacting a thiol-modified 6-Amino-2-propylhexanoic acid with a cysteine residue or other thiol-containing molecule.
-
Click Chemistry: A versatile and highly efficient method for joining molecules that have been functionalized with azide and alkyne groups.
Carbodiimide Chemistry (EDC/NHS)
This is one of the most common methods for creating an amide bond between a carboxyl group and a primary amine. The reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and often supplemented with N-hydroxysuccinimide (NHS) to enhance efficiency.[3]
Experimental Workflow: EDC/NHS Conjugation
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the conjugation of 6-Amino-2-propylhexanoic acid.
FAQ 1: Low or No Conjugation Yield in an EDC/NHS Reaction
Question: I am seeing very low yields for my EDC/NHS conjugation of 6-Amino-2-propylhexanoic acid to my protein. What could be the cause?
Answer: Low yields in EDC/NHS chemistry are a frequent issue and can stem from several factors.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Hydrolysis of Activated Ester | The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and can quickly hydrolyze back to the carboxylic acid. The NHS ester is more stable but still susceptible to hydrolysis. | 1. Optimize pH: Perform the EDC activation step at a slightly acidic pH (4.5-6.0) to slow hydrolysis. The subsequent reaction with the amine is more efficient at a physiological pH (7.2-8.0). <[3]br> 2. Use a Two-Step Protocol: Activate the carboxylic acid with EDC/NHS first, then quench the EDC and add the amine-containing molecule. 3. Increase Reagent Concentration: Use a 1.2 to 1.5-fold molar excess of EDC and NHS over the carboxylic acid. |
| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, Glycine) or other nucleophiles (e.g., sodium azide) will compete with your target molecule for the activated carboxylic acid. | [4] 1. Buffer Exchange: Ensure your reaction is performed in a non-nucleophilic buffer such as MES for the activation step and PBS or HEPES for the conjugation step. <[3]br> 2. Purify Your Starting Materials: Remove any amine-containing contaminants from your 6-Amino-2-propylhexanoic acid solution. |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can degrade over time, especially if not stored properly. | 1. Use Fresh Reagents: Prepare fresh solutions of EDC and NHS immediately before use. 2. Proper Storage: Store EDC and NHS desiccated at -20°C. |
| Steric Hindrance | The carboxylic acid on 6-Amino-2-propylhexanoic acid or the target amine may be sterically hindered, preventing efficient coupling. | 1. Introduce a Spacer: Consider using a longer chain version of the amino acid or introducing a PEG spacer to reduce steric hindrance. |
FAQ 2: Side Reactions and Instability in Maleimide Conjugations
Question: My maleimide-thiol conjugate appears to be unstable or I'm observing unexpected side products. Why is this happening?
Answer: While the maleimide-thiol reaction is generally robust, it is not without its challenges, including potential side reactions and reversibility.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Retro-Michael Reaction (Reversibility) | The thioether bond formed can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is more pronounced at higher pH. | 1. Maintain pH: Keep the reaction and storage buffer pH between 6.5 and 7.5 to ensure the stability of the thioether linkage. <[5]br> 2. Hydrolysis of Maleimide: At pH > 8.0, the maleimide ring can open, rendering it unreactive towards thiols. |
| Thiol Exchange Reactions | In a biological milieu, other thiol-containing molecules like glutathione can displace the conjugated molecule. | [6] 1. Consider Stabilized Maleimides: For in-vivo applications, consider using next-generation maleimides that undergo intramolecular cyclization to form a more stable bond. |
| Oxidation of Thiols | Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. | [5] 1. Use a Reducing Agent: Pre-treat your thiol-containing molecule with a mild reducing agent like TCEP. If using DTT, it must be removed before adding the maleimide reagent. <[5]br> 2. Degas Buffers: Use degassed buffers to minimize oxygen in the reaction. |
| Side Reactions with N-terminal Cysteines | An unprotected N-terminal cysteine can lead to thiazine rearrangement, a common side reaction. | [7] 1. Protecting Groups: If working with synthetic peptides, ensure the N-terminus is protected if a cysteine is present at that position. |
FAQ 3: Inconsistent Results with Click Chemistry (CuAAC)
Question: My CuAAC click chemistry reaction is giving inconsistent yields. Sometimes it works well, and other times it fails. What should I check?
Answer: The reproducibility of CuAAC reactions often hinges on the quality of the reagents and the careful control of the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Copper Catalyst Issues | The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II). The presence of oxygen can inhibit the reaction. Copper can also be toxic to biological systems. | [8] 1. Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to maintain a pool of active Cu(I). 2. Utilize a Ligand: A copper-chelating ligand (e.g., TBTA, THPTA) can protect the copper from oxidation and improve reaction efficiency. <[9]br> 3. Degas Solutions: Thoroughly degas all buffers and reagent solutions to remove oxygen. |
| Poor Reagent Solubility | Some azide or alkyne-functionalized molecules may have poor solubility in aqueous buffers, leading to inefficient reactions. | 1. Co-solvents: Use a water-miscible organic co-solvent like DMSO or DMF to improve solubility. Ensure the final concentration is compatible with your biomolecules. |
| Impure Reagents | Impurities in either the azide or alkyne-functionalized starting materials can interfere with the reaction. | 1. Verify Purity: Confirm the purity of your starting materials using techniques like NMR or mass spectrometry. 2. Purify if Necessary: Use chromatography to purify your functionalized molecules before the click reaction. |
| Incorrect Reagent Ratios | The stoichiometry of the reactants is crucial for driving the reaction to completion. | 1. Optimize Ratios: Empirically test different molar ratios of azide, alkyne, copper, and ascorbate to find the optimal conditions for your specific system. |
FAQ 4: Challenges in Purifying the Final Conjugate
Question: I'm having difficulty purifying my 6-Amino-2-propylhexanoic acid conjugate and removing unreacted starting materials. What methods are most effective?
Answer: The choice of purification method depends on the properties of your final conjugate and the nature of the impurities. The development of a robust purification process is critical, especially in therapeutic applications like ADCs.
[10]Recommended Purification Techniques:
| Purification Method | Principle | Best For Removing | Considerations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Unreacted small molecules (e.g., EDC, NHS, excess 6-Amino-2-propylhexanoic acid) from a large protein conjugate. | Choose a resin with an appropriate pore size for your conjugate. |
| Ion Exchange Chromatography (IEX) | Separates molecules based on charge. | Unreacted protein from a conjugate if the conjugation event alters the overall charge. Can also remove charged small molecule impurities. | Can be highly effective for ADC purification. R[11]equires optimization of buffer pH and salt gradient. |
| Reverse Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. | More suitable for smaller conjugates like peptides. Can separate unreacted peptide from the conjugate. | The use of organic solvents may denature sensitive proteins. |
| Tangential Flow Filtration (TFF) / Diafiltration | Uses a semi-permeable membrane to separate molecules by size. | Excess small molecules and for buffer exchange. | A good option for large-scale purification. Select a membrane with an appropriate molecular weight cut-off (MWCO). |
| Affinity Chromatography | Utilizes a specific binding interaction. | [] Unconjugated biomolecules (e.g., antibodies) if the tag is on the 6-Amino-2-propylhexanoic acid. | Highly specific but requires an affinity tag and a corresponding resin. |
Section 3: Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of 6-Amino-2-propylhexanoic acid to a Protein
-
Reagent Preparation:
-
Prepare a 100 mM solution of 6-Amino-2-propylhexanoic acid in MES buffer (0.1 M, pH 5.5).
-
Prepare 100 mM solutions of EDC and NHS in anhydrous DMSO or DMF. Prepare these immediately before use.
-
Prepare your protein at 1-5 mg/mL in PBS (pH 7.4).
-
-
Activation Step:
-
To the 6-Amino-2-propylhexanoic acid solution, add EDC and NHS to a final concentration of 1.2 molar equivalents each.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Step:
-
Add the activated 6-Amino-2-propylhexanoic acid solution to the protein solution at a 10-20 fold molar excess.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted small molecules by dialysis, diafiltration, or using a desalting column equilibrated with PBS.
-
Protocol 2: Maleimide Labeling of a Thiol-Containing Peptide
-
Reagent Preparation:
-
Dissolve the maleimide-functionalized 6-Amino-2-propylhexanoic acid in anhydrous DMSO to make a 10 mM stock solution.
-
Dissolve the thiol-containing peptide in a degassed buffer (e.g., PBS, pH 7.0-7.5).
-
-
Conjugation:
-
Add the maleimide stock solution to the peptide solution at a 10-20 fold molar excess. [5] * Incubate for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate using RP-HPLC.
-
References
-
St. Amant, A. H., & Breinlinger, T. J. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 30(3), 634-643. Available from: [Link]
- Lin, C. Y., & Tsai, Y. F. (2016). Method for making 6-aminocaproic acid as active pharmaceutical ingredient. Google Patents.
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Available from: [Link]
-
ResearchGate. EDC/NHS Coupling difficulties?. Available from: [Link]
-
Gutierrez, C. B., et al. (2018). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 29(7), 2406-2414. Available from: [Link]
-
CellMosaic. Bioconjugate Analysis & Purification. Available from: [Link]
-
Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available from: [Link]
-
Royal Society of Chemistry. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Available from: [Link]
-
ResearchGate. Click chemstry: Why does it sometimes work and other times it doesn't?. Available from: [Link]
-
Creative Biolabs. Troubleshooting Guides. Available from: [Link]
-
ResearchGate. Structure of 6-aminohexanoic acid. Available from: [Link]
-
Contract Pharma. (2018). Integrating Antibody Purification and Conjugation. Available from: [Link]
-
Royal Society of Chemistry. (2019). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Available from: [Link]
- Google Patents. (2017). Amino acid and peptide conjugates and conjugation process.
-
Parekh, V., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Pharmaceutics, 13(2), 229. Available from: [Link]
-
ResearchGate. (2025). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Available from: [Link]
-
Cheméo. Chemical Properties of 6-Aminohexanoic acid. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Molecules, 27(22), 7777. Available from: [Link]
-
YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Available from: [Link]
-
ACS Publications. (2016). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Available from: [Link]
-
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Available from: [Link]
-
Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Available from: [Link]
-
National Center for Biotechnology Information. 2-Propylhexanoic acid. PubChem Compound Database. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-Amino-2-propylhexanoic acid hydrochloride in Solution
Welcome to the technical support center for 6-Amino-2-propylhexanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate potential challenges in your experiments.
Understanding the Molecule: 6-Amino-2-propylhexanoic acid hydrochloride (Gabapentin Hydrochloride)
6-Amino-2-propylhexanoic acid is commonly known as gabapentin. The hydrochloride salt is the form where the amino group is protonated by hydrochloric acid. In solution, particularly in aqueous environments, the behavior of this compound is dictated by the equilibrium between its different ionic forms and its inherent chemical stability.
The primary stability concern with 6-Amino-2-propylhexanoic acid is its propensity to undergo intramolecular cyclization to form a toxic lactam impurity, 4-cyclohexyl-pyrrolidin-2-one (gabapentin-lactam).[1][2] The rate of this degradation is significantly influenced by the solution's pH, temperature, and the presence of certain excipients.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations of the underlying causes and step-by-step troubleshooting protocols.
Issue 1: Rapid Loss of Potency in a Newly Prepared Stock Solution
Symptoms:
-
A significant decrease in the concentration of 6-Amino-2-propylhexanoic acid hydrochloride over a short period (hours to days).
-
Inconsistent results in bioassays or analytical measurements.
Potential Cause: The most likely cause is the degradation of the parent compound into gabapentin-lactam. This is often accelerated by inappropriate pH conditions of the solvent or high storage temperatures.
Troubleshooting Protocol:
-
Verify Solution pH: Immediately measure the pH of your stock solution. For aqueous solutions of the hydrochloride salt, the initial pH will be acidic. However, the optimal stability for gabapentin in aqueous solution is at a pH of approximately 6.0.[3]
-
Solvent Selection:
-
If using a buffer, ensure it is validated for compatibility. Phosphate and acetate buffers are commonly used.
-
Avoid highly basic or strongly acidic buffers, as these will catalyze degradation.
-
-
Temperature Control: Store stock solutions at recommended temperatures. For short-term storage (up to a few days), refrigeration (2-8°C) is advisable. For long-term storage, aliquoting and freezing (-20°C or -80°C) is recommended. However, be aware that crystallization has been observed at 5°C in some compounded suspensions.[4]
-
Purity Check: Analyze the stock solution using a stability-indicating method like HPLC-UV to quantify the parent compound and the gabapentin-lactam degradant.
Workflow for Investigating Potency Loss:
Caption: Primary degradation pathway of 6-Amino-2-propylhexanoic acid.
Q6: Are there any known incompatibilities with common excipients?
A6: While specific incompatibilities with a wide range of excipients are not extensively documented in the provided search results, the pH of any excipient solution is a critical factor. Any acidic or basic excipient that significantly alters the pH of the final solution away from the optimal pH of 6.0 can accelerate degradation.
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution (pH 6.0)
This protocol describes the preparation of a 10 mg/mL stock solution in a phosphate buffer.
Materials:
-
6-Amino-2-propylhexanoic acid hydrochloride
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Purified water (HPLC grade or equivalent)
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
-
Sterile storage vials
Procedure:
-
Prepare 0.1 M Phosphate Buffer (pH 6.0):
-
Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in purified water.
-
To a beaker, add the 0.1 M sodium phosphate monobasic solution.
-
Slowly add the 0.1 M sodium phosphate dibasic solution while monitoring the pH until a stable pH of 6.0 is reached.
-
-
Dissolve the Compound:
-
Accurately weigh the required amount of 6-Amino-2-propylhexanoic acid hydrochloride.
-
Dissolve the compound in the prepared pH 6.0 phosphate buffer to achieve the final desired concentration (e.g., 10 mg/mL).
-
-
Sterilization and Storage:
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the solution into sterile vials for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use (up to one week, stability should be verified).
-
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method to separate 6-Amino-2-propylhexanoic acid from its lactam degradant. Method optimization may be required based on your specific instrumentation.
| Parameter | Condition |
| Column | C8 or C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0 with 0.065% 1-octane sulfonic acid sodium salt) (70:30 v/v) [5] |
| Flow Rate | 1.5 mL/min [5] |
| Detection | UV at 210 nm or 215 nm [6][5] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C [6] |
Summary of Stability Profile
| Condition | Stability of 6-Amino-2-propylhexanoic acid | Primary Degradation Product |
| Acidic (0.1 M HCl) | Stable [7] | - |
| Strong Acidic (1 M HCl, with heat) | Unstable [7] | Gabapentin-Lactam |
| Basic (0.1 M NaOH) | Unstable [7] | Gabapentin-Lactam |
| Oxidative (H₂O₂) | Unstable [7] | Unspecified oxidation products |
| Thermal (65°C) | Stable in dry form, degradation in solution is accelerated [3][7] | Gabapentin-Lactam |
| Photolytic (Sunlight) | Stable [7] | - |
| Optimal pH in Aqueous Solution | pH ~6.0 [3] | - |
References
-
Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. (2015). National Institutes of Health. [Link]
-
Assessment of the stability of gabapentin under different stress conditions. (2017). ResearchGate. [Link]
-
Kinetic model for solid-state degradation of gabapentin. (2007). PubMed. [Link]
-
Stability of gabapentin in extemporaneously compounded oral suspensions. (2017). National Institutes of Health. [Link]
-
METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2018). International Journal of Pharmacy and Biological Sciences. [Link]
-
Stability of gabapentin in extemporaneously compounded oral suspensions. (2017). Semantic Scholar. [Link]
-
The role of pharmaceutical excipients in the solid-state degradation of Gabapentin. (2010). Purdue University. [Link]
-
Stability studies of gabapentin in aqueous solutions. (1992). PubMed. [Link]
Sources
- 1. Kinetic model for solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of gabapentin in extemporaneously compounded oral suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Gabapentin and Related γ-Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Gabapentin and its structural analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important pharmaceutical compounds. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common pitfalls of these synthetic routes.
The synthesis of Gabapentin, chemically known as 1-(aminomethyl)-cyclohexaneacetic acid, often serves as a model for the preparation of other γ-amino acids. While the user's query mentioned "6-Amino-2-propylhexanoic acid," a less common structure, the synthetic challenges are largely analogous to those faced in Gabapentin synthesis. This guide will therefore focus on the well-documented synthesis of Gabapentin, with the principles being broadly applicable.
Part 1: Frequently Asked Questions (FAQs)
General Synthesis Questions
Q1: What are the most common synthetic routes to Gabapentin?
The most prevalent industrial methods for synthesizing Gabapentin involve the conversion of a carboxylic acid derivative into a primary amine with the loss of one carbon atom. The key strategies include the Hofmann, Curtius, and Lossen rearrangements of a suitable precursor.[1][2] A common pathway starts from 1,1-cyclohexane diacetic acid anhydride, which is converted to the monoamide intermediate before undergoing rearrangement.[3]
Q2: Why is the formation of the lactam impurity, Gabalactam, a major concern?
Gabalactam (3-azaspiro[4.5]decan-2-one) is a common and often difficult-to-remove impurity.[1] Its formation is thermodynamically favored through intramolecular cyclization of Gabapentin, especially under thermal stress or certain pH conditions during workup and purification. The presence of Gabalactam is strictly regulated in the final active pharmaceutical ingredient (API).
Q3: What are the critical quality attributes (CQAs) to monitor during the synthesis?
The primary CQAs to monitor are the purity of the final product, with a specific focus on the levels of Gabalactam and any remaining inorganic salts.[1] The polymorphic form of the final crystallized Gabapentin is also a critical parameter.[1]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter at different stages of the synthesis.
Stage 1: Synthesis of the Monoamide Intermediate
Problem 1: Low yield during the amination of 1,1-cyclohexane diacetic acid anhydride.
-
Question: My yield of 1,1-cyclohexane diacetic acid monoamide is consistently low. What are the likely causes and how can I improve it?
-
Answer:
-
Causality: Low yields in this step often stem from incomplete reaction or the formation of the diamide byproduct. The reaction of the anhydride with ammonia is exothermic and requires careful temperature control. If the temperature rises uncontrollably, side reactions can occur. The concentration and molar ratio of the ammonia solution are also critical parameters.[4]
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature below 20°C, and preferably between 0-10°C, during the addition of the ammonia solution.[1][4]
-
Ammonia Concentration and Stoichiometry: Use a concentrated aqueous ammonia solution (e.g., 25-35%) and a sufficient molar excess (5 to 10 molar equivalents relative to the anhydride) to ensure the reaction goes to completion and minimizes the formation of the diacid salt.[4]
-
Neutralization: During the workup, carefully neutralize the reaction mixture with an acid like sulfuric acid to a slightly acidic pH to precipitate the monoamide.[4] Rapid or uncontrolled pH adjustment can lead to the hydrolysis of the amide.
-
-
Problem 2: Difficulty in isolating the 1,1-cyclohexane diacetic acid monoamide.
-
Question: I am having trouble with the extractive workup and isolation of the monoamide intermediate. Are there more efficient methods?
-
Answer:
-
Causality: Traditional extractive workups can be tedious and may lead to product loss.[1] The solubility of the monoamide in the aqueous and organic phases can be problematic.
-
Troubleshooting Steps:
-
Crystallization: A more efficient method for isolation is direct crystallization from the reaction mixture after neutralization.[1] Isopropyl alcohol is a suitable solvent for this purpose.[1]
-
Solvent Selection for Purification: If further purification is needed, recrystallization from a solvent system like aqueous acetonitrile can yield a high-purity product.[4]
-
-
Stage 2: The Hofmann Rearrangement
Problem 3: Low conversion or yield in the Hofmann rearrangement step.
-
Question: The conversion of the monoamide to Gabapentin via the Hofmann rearrangement is incomplete. How can I optimize this reaction?
-
Answer:
-
Causality: The Hofmann rearrangement is sensitive to temperature, the nature of the halogenating agent, and the basicity of the medium.[5][6] Incomplete reaction can result from insufficient hypobromite or hypochlorite, or non-optimal temperatures.
-
Troubleshooting Steps:
-
In Situ Reagent Preparation: The sodium hypobromite is typically prepared in situ from bromine and sodium hydroxide. Ensure the stoichiometry is correct and that the hypobromite solution is freshly prepared and kept cold.
-
Temperature Profile: The initial reaction of the monoamide with the hypobromite solution should be carried out at a low temperature, typically between -5 to -10°C.[1] After the initial addition, the temperature is usually raised to around 55°C to drive the rearrangement to completion.[1]
-
pH Control: The reaction is performed under strongly basic conditions. Ensure a sufficient excess of sodium hydroxide is used.
-
-
Problem 4: High levels of Gabalactam formation during the Hofmann rearrangement and workup.
-
Question: I am observing a significant amount of Gabalactam impurity in my crude Gabapentin hydrochloride. How can I minimize its formation?
-
Answer:
-
Causality: As mentioned, Gabalactam formation is a common side reaction. During the acidic workup following the Hofmann rearrangement, the conditions can promote the intramolecular cyclization of Gabapentin to form the lactam.
-
Troubleshooting Steps:
-
Controlled Acidification: After the rearrangement is complete, the reaction mixture is acidified with an acid like hydrochloric acid. This step should be done at a controlled temperature, avoiding excessive heat.
-
Optimized Extraction and Isolation: Some processes use an extraction of the Gabapentin hydrochloride into a solvent like ethanol, followed by removal of the solvent.[1] Minimizing the time the product spends in highly acidic aqueous solutions at elevated temperatures is crucial.
-
Direct Crystallization: An improved process involves the direct crystallization of Gabapentin from a solvent mixture, which avoids a lengthy aqueous workup and can significantly reduce the formation of Gabalactam.[1]
-
-
Stage 3: Purification and Isolation of Final Product
Problem 5: Difficulty in removing inorganic salts from the final product.
-
Question: My final Gabapentin product is contaminated with inorganic salts. What is the best way to remove them?
-
Answer:
-
Causality: The synthesis involves the use of various inorganic reagents (e.g., sodium hydroxide, hydrochloric acid), which can co-precipitate with the final product.
-
Troubleshooting Steps:
-
Crystallization from a Mixed Solvent System: A common method for isolating pure Gabapentin is crystallization from a mixture of an alcohol (like ethanol or isopropanol) and water, often with the addition of an anti-solvent like acetone.[1][7] This method allows for the selective crystallization of Gabapentin, leaving the more soluble inorganic salts in the mother liquor.
-
Ion Exchange Chromatography: While more common in older methods, ion exchange chromatography can be used to separate Gabapentin from salts. However, this can lead to very dilute aqueous solutions of the product, making isolation difficult and increasing the risk of lactam formation during concentration.[1]
-
-
Problem 6: Inconsistent polymorphic form of the final Gabapentin product.
-
Question: I am getting different polymorphic forms of Gabapentin in different batches. How can I control the crystallization to obtain a specific form?
-
Answer:
-
Causality: Gabapentin can exist in different polymorphic forms, and the specific form obtained depends on the crystallization conditions (solvent system, temperature, cooling rate).
-
Troubleshooting Steps:
-
Strict Control of Crystallization Parameters: To obtain a specific polymorphic form, such as Form II, it is essential to strictly control the crystallization process. This includes the choice of solvents (e.g., a specific ratio of water and acetone), the cooling profile, and the stirring rate.[1]
-
Seeding: In some cases, seeding the crystallization mixture with crystals of the desired polymorphic form can help to ensure consistency.
-
-
Part 3: Experimental Protocols and Data
Protocol 1: Synthesis of 1,1-Cyclohexane Diacetic Acid Monoamide
-
To a solution of aqueous ammonia (25-35%), add 1,1-cyclohexane diacetic acid anhydride in portions while maintaining the temperature between 0-10°C.[1]
-
Stir the mixture at this temperature for a specified period to ensure complete reaction.
-
Carefully neutralize the reaction mixture with an aqueous solution of an inorganic acid (e.g., H₂SO₄) to a slightly acidic pH.
-
Isolate the precipitated 1,1-cyclohexane diacetic acid monoamide by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like isopropyl alcohol.[1]
Protocol 2: Hofmann Rearrangement to Gabapentin
-
Prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add a solution of 1,1-cyclohexane diacetic acid monoamide in aqueous sodium hydroxide to the hypobromite solution at -5 to -10°C.[1]
-
After the addition is complete, warm the reaction mixture to approximately 55°C and hold for a period to complete the rearrangement.[1]
-
Cool the mixture and acidify with hydrochloric acid to obtain a solution of Gabapentin hydrochloride.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low yield of monoamide | Incomplete reaction, side reactions | Maintain temperature at 0-10°C during amination; use excess concentrated ammonia. |
| High Gabalactam impurity | Cyclization during acidic workup | Control temperature during acidification; use direct crystallization to minimize aqueous exposure. |
| Inorganic salt contamination | Co-precipitation with product | Crystallize from a mixed solvent system (e.g., alcohol/water/acetone). |
| Inconsistent polymorphic form | Variable crystallization conditions | Strictly control solvent ratios, cooling rate, and consider seeding. |
Part 4: Visualizations
Diagram 1: Key Steps in Gabapentin Synthesis via Hofmann Rearrangement
Caption: Workflow of Gabapentin synthesis highlighting the main stages.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing the cause of low reaction yields.
References
- US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents. (n.d.).
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). International Journal of Molecular Sciences, 22(22), 12122.
- TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents. (n.d.).
- PROCESS FOR THE PREPARATION OF GABAPENTIN - European Patent Office - EP 3604272 A1. (2018).
- The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017).
- Hofmann Rearrangement Explained | PDF | Science & Mathematics - Scribd. (2022).
- US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents. (n.d.).
- WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents. (n.d.).
Sources
- 1. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 2. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
"how to avoid degradation of 6-Amino-2-propylhexanoic acid hydrochloride"
Technical Support Center: 6-Amino-2-propylhexanoic Acid Hydrochloride
A Guide to Ensuring Stability and Preventing Degradation in Experimental Settings
Introduction: 6-Amino-2-propylhexanoic acid hydrochloride is a specialized amino acid derivative utilized in various research applications.[1][2] As with many complex organic molecules, maintaining its structural integrity is paramount for reproducible and accurate experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical support on the potential degradation pathways of this compound and offers robust strategies to mitigate them. While this compound is a derivative of 6-aminohexanoic acid, the principles discussed are broadly applicable to the handling of similar amino acid hydrochlorides.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the optimal storage conditions for solid 6-Amino-2-propylhexanoic acid hydrochloride?
A1: To ensure long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2°C - 8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.[2]
-
Location: Keep in a dry, well-ventilated area away from direct sunlight.[3]
Rationale: As a hydrochloride salt of an amino acid, the compound is susceptible to moisture absorption (hygroscopicity) and oxidation.[3] Low temperatures slow down potential degradation reactions, while an inert atmosphere and proper sealing prevent reactions with atmospheric components.
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?
A2:
-
Solvent: The compound is soluble in water.[4] For most applications, sterile, high-purity water (e.g., Milli-Q or equivalent) is the recommended solvent.
-
Preparation: Prepare solutions fresh whenever possible. If a stock solution is necessary, dissolve the compound in water at the desired concentration. The pH of the resulting solution will be acidic due to the hydrochloride salt.
-
Storage of Solutions:
Rationale: Aqueous solutions are more prone to degradation than the solid-state compound. Freezing the solution in aliquots minimizes the number of times the solution is exposed to room temperature and potential contaminants, thereby preserving its integrity.[5]
Understanding and Preventing Degradation
The primary degradation pathways for 6-Amino-2-propylhexanoic acid hydrochloride are intramolecular cyclization (lactamization) and oxidation.
Issue 1: Intramolecular Cyclization (Lactamization)
Q3: My results are inconsistent, and I suspect the compound is degrading in my aqueous buffer. What could be happening?
A3: A likely cause of degradation in solution, especially under certain conditions, is intramolecular cyclization to form a lactam. 6-aminohexanoic acid derivatives are known to form cyclic amides called lactams (specifically, an ε-caprolactam derivative in this case).[8][9] This reaction involves the amino group at the 6-position attacking the carboxylic acid group, eliminating a molecule of water.
Caption: Intramolecular cyclization of 6-Amino-2-propylhexanoic acid to its corresponding lactam.
Q4: How can I prevent lactam formation during my experiments?
A4: The rate of lactamization is influenced by pH, temperature, and solvent.
-
pH Control: Maintain a low pH. The hydrochloride salt form is stable in acidic conditions (pH < 5). In this state, the amino group is protonated (-NH3+), making it a poor nucleophile and thus inhibiting the cyclization reaction.[10] Avoid neutral or basic buffers if possible, as they will deprotonate the amino group and facilitate the reaction.
-
Temperature Control: Perform experiments at the lowest practical temperature. Heating aqueous solutions of 6-aminohexanoic acid is a known method to produce caprolactam and significantly accelerates the degradation.[11]
-
Solvent Choice: While water is the common solvent, in some organic synthesis applications, the choice of solvent can influence reaction rates. In aqueous biological buffers, pH and temperature are the key factors.
| Condition | Risk of Lactamization | Recommendation |
| pH > 7 (Basic) | High | Avoid. If necessary, use the shortest possible incubation time at low temperature. |
| pH 6-7 (Neutral) | Moderate | Use with caution. Keep solutions cold and use immediately after preparation. |
| pH < 5 (Acidic) | Low | Optimal. The compound is most stable in its protonated form. |
| High Temperature (>37°C) | High | Avoid heating solutions. If required, minimize heating time. |
| Room Temperature | Moderate | Minimize time at room temperature. Prepare solutions on ice. |
Issue 2: Oxidative Degradation
Q5: My stock solution has developed a slight yellow or brownish tint over time. Is it still usable?
A5: A color change often indicates oxidative degradation of the amino group.[5] While minor discoloration may not significantly impact all experiments, it is a clear sign of instability. For sensitive assays, it is crucial to use a fresh, colorless solution.
Q6: What steps can I take to prevent oxidation?
A6:
-
Deoxygenate Solvents: Before preparing solutions, sparge the water or buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: When storing aliquots, flush the vial headspace with an inert gas before sealing.
-
Avoid Contaminants: Be aware that metal ions can catalyze oxidation reactions.[12] Use high-purity reagents and acid-washed glassware to minimize metal contamination.
-
Light Protection: Store solutions in amber vials or wrap clear vials in foil to protect against photo-oxidation.
Caption: Workflow for preparing stable stock solutions.
Analytical Troubleshooting
Q7: How can I verify the purity of my compound or check for degradation?
A7: Several analytical methods can be employed to assess the purity of 6-Amino-2-propylhexanoic acid hydrochloride and detect potential degradation products.[13][14]
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment.[15] A stability-indicating HPLC method can separate the parent compound from its degradants, such as the lactam.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information on the parent compound and any impurities or degradation products, confirming their identity by mass.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify major degradation products. The formation of a lactam, for example, would result in characteristic shifts in the NMR spectrum due to the amide bond formation.
Protocol: Basic HPLC Purity Check
This is a general protocol and may require optimization for your specific equipment and column.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and run a linear gradient to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[15]
-
Injection Volume: 10-20 µL.
-
Analysis: Prepare a fresh solution of the compound as a reference standard. Analyze aged or suspect solutions against this standard. The appearance of new peaks, particularly a less polar peak (which could be the lactam), indicates degradation.
References
- MedchemExpress. (n.d.). (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride.
- Google Patents. (n.d.). KR101565253B1 - Preparation method of 6-aminohexanoic acid or Caprolactam from Lysine.
- Sigma-Aldrich. (n.d.). 6-Aminohexanoic acid (A2504) - Product Information Sheet.
- Lande, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Google Patents. (n.d.). US3988319A - Process for producing caprolactam from 6-aminocaproic acid.
- AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
- ResearchGate. (2016). How to prepare and store Amino acid stock solution?
- ResearchGate. (n.d.). Development, validation & stress degradation studies of pregabalin by high performance liquid chromatography.
- Biosynth. (n.d.). 6-Amino-2-propylhexanoic acid hydrochloride.
- Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation.
- Moof University. (2016). Amino Acid Oxidation Pathways (Part 6 of 10) - Amino Acids Degraded to α-Ketoglutarate (α-KG).
- ResearchGate. (2025). Amine system problems arising from heat stable salts and solutions to improve system performance.
- ResearchGate. (2020). Analytical methods for amino acid determination in organisms.
- Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin.
- Reddit. (2024). Amino acid solution storage – please help.
- OSTI.gov. (n.d.). 1 Ph.D. in Organic Chemistry; Senior Technical Service Specialist – Dow Chemical Co. 2 Chemistr.
- Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
- Semantic Scholar. (2015). Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method.
- NCBI Bookshelf. (2023). Biochemistry, Amino Acid Synthesis and Degradation.
- PubChem. (n.d.). 6-Amino-2-propylhexanoic acid.
- PubMed. (2009). Amino acid analysis.
- Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
- Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines.
- Wikipedia. (n.d.). Amino acid.
- MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
- PubMed. (n.d.). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- University of California, Davis. (n.d.). Amino Acid Degradation.
- Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
- Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms.
- Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
- Real Life Pharmacology. (2024). Gabapentin and Pregabalin Pharmacology Episode 28.
- Wikipedia. (n.d.). Lactam.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. pangoo.biz [pangoo.biz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. Lactam - Wikipedia [en.wikipedia.org]
- 10. Amino acid - Wikipedia [en.wikipedia.org]
- 11. US3988319A - Process for producing caprolactam from 6-aminocaproic acid - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
"troubleshooting inconsistent results in 6-Amino-2-propylhexanoic acid assays"
Welcome to the technical support center for 6-Amino-2-propylhexanoic acid assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of inconsistency and variability in the quantification of this unique amino acid. As an analogue of other bioactive amino acids, its accurate measurement is critical, yet fraught with challenges common to bioanalytical chemistry.
This resource moves beyond simple checklists to provide in-depth causal explanations and robust, self-validating protocols. Our goal is to empower you to not only fix current issues but also to build more resilient and reliable assays for the future.
Section 1: Chromatographic Instability
Inconsistent chromatographic results are the most frequent challenge in amino acid analysis. This section addresses variability in when your analyte elutes (retention time) and how much of it is detected (peak area and shape).
FAQ 1: Why are my retention times drifting or shifting unpredictably?
Issue: The retention time (RT) for 6-Amino-2-propylhexanoic acid is not consistent between injections or across a sequence. You may observe a gradual drift (e.g., RT consistently increasing or decreasing) or sudden, random shifts.
Probable Causes & Solutions:
-
Cause 1: Mobile Phase Composition Change. The organic/aqueous ratio and pH of your mobile phase are critical for reproducible retention of polar, ionizable compounds like amino acids.[1]
-
Solution: Prepare fresh mobile phase daily. Volatile organic components can evaporate, altering the solvent strength and causing RT drift.[2] Ensure buffer components are fully dissolved and the pH is accurately adjusted. Use sealed reservoir caps to minimize evaporation.
-
Rationale: 6-Amino-2-propylhexanoic acid has both an acidic (carboxylic acid) and a basic (amino) group. Its charge state, and therefore its interaction with a reversed-phase column, is highly dependent on the mobile phase pH. Even minor pH shifts can alter its hydrophobicity and lead to significant RT changes.[1]
-
-
Cause 2: Inadequate Column Equilibration. Switching between methods or after a column flush requires sufficient time for the stationary phase to fully equilibrate with the new mobile phase conditions.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[1] For gradient methods, ensure the column is properly re-equilibrated between each run.
-
Rationale: The column's surface chemistry needs to reach a steady state with the mobile phase ions and solvents. Insufficient equilibration leads to a drifting baseline and, consequently, drifting retention times in the initial runs of a sequence.[3]
-
-
Cause 3: Temperature Fluctuations. The column temperature directly affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Solution: Always use a thermostatically controlled column compartment. Ensure the set temperature is stable and consistent for all analyses.[3][4]
-
Rationale: A higher temperature decreases mobile phase viscosity, which can lead to earlier elution (shorter RT). Inconsistent ambient lab temperatures can cause unpredictable RT shifts if a column oven is not used.
-
-
Cause 4: HPLC System Leaks or Pump Issues. A small, often invisible leak in the system can cause pressure fluctuations and alter the flow rate, directly impacting retention time.[2]
-
Solution: Perform a system pressure test. Check all fittings and connections for any signs of salt residue or moisture. If the flow rate is suspect, measure it directly at the pump outlet using a graduated cylinder and stopwatch.
-
Rationale: Retention time is inversely proportional to the flow rate. Any instability in flow delivery from the pump, whether due to a leak or faulty check valves, will manifest as RT variability.[2][5]
-
Troubleshooting Workflow for Retention Time Shifts
The following diagram outlines a logical workflow to diagnose the root cause of retention time instability.
Caption: Diagnostic flowchart for troubleshooting retention time instability.
FAQ 2: Why are my peak areas inconsistent even when injecting the same concentration?
Issue: Replicate injections of the same standard or sample show high variability (%RSD > 5%) in the main analyte peak area.
Probable Causes & Solutions:
-
Cause 1: Injector and Autosampler Issues. This is one of the most common sources of area variability.[6][7]
-
Solution: Check for air bubbles in the sample syringe or injection loop; degas samples and solvents if necessary. Ensure the injection needle is correctly seated and not blocked. Perform an injector reproducibility test with a stable standard.
-
Rationale: An air bubble in the injection path will displace sample volume, leading to a smaller amount of analyte being loaded onto the column and thus a smaller peak area. A partial blockage can have a similar, but more random, effect.
-
-
Cause 2: Sample Degradation. 6-Amino-2-propylhexanoic acid, like other amino acids, can be susceptible to degradation, especially in complex biological matrices or at non-neutral pH in the autosampler vial.
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C).[8] Prepare fresh samples and standards, and do not let them sit on the autosampler for extended periods (e.g., overnight) without stability data to support it.
-
Rationale: Degradation reduces the concentration of the target analyte over time, leading to a progressive decrease in peak area throughout a long analytical run.[8]
-
-
Cause 3: Incomplete Sample Solubilization or Precipitation. The analyte may not be fully dissolved in the sample diluent or could be precipitating out of solution in the vial.
-
Solution: Ensure the sample diluent is compatible with the analyte and the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[1] Briefly vortex or sonicate samples before placing them in the autosampler.
-
Rationale: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion and affect integration. If it's too weak, the analyte can precipitate, leading to inconsistently low injections.
-
Section 2: Sample Preparation and Matrix Effects
When analyzing samples from biological matrices (e.g., plasma, urine, cell culture media), components other than your analyte can interfere with quantification.
FAQ 3: My recovery is low and inconsistent. How can I troubleshoot matrix effects?
Issue: When you spike a known amount of 6-Amino-2-propylhexanoic acid into your biological matrix and compare the signal to a pure standard in solvent, the signal in the matrix is significantly lower (ion suppression) or, less commonly, higher (ion enhancement).
Probable Causes & Solutions:
-
Cause 1: Co-elution of Matrix Components. Endogenous molecules from the biological sample, such as phospholipids, salts, or other metabolites, can elute at the same time as your analyte.[9][10]
-
Solution 1 (Improve Sample Cleanup): Move from a simple protein precipitation (PPT) to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE can be tailored to retain the analyte while washing away interfering components.
-
Solution 2 (Modify Chromatography): Adjust the mobile phase gradient or pH to chromatographically separate the analyte from the interfering matrix components.[11] An extended gradient or a different stationary phase may be required.
-
Rationale: In mass spectrometry, co-eluting compounds compete with the analyte for ionization in the ESI or APCI source.[9] This competition can reduce the efficiency of analyte ionization, leading to a suppressed signal and inaccurate quantification. In UV detection, co-eluting impurities can contribute to the signal, causing artificially high results.
-
Visualizing Matrix Effects
This diagram illustrates how co-eluting matrix components can interfere with analyte ionization in a mass spectrometer source.
Sources
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. halocolumns.com [halocolumns.com]
- 9. eijppr.com [eijppr.com]
- 10. bme.psu.edu [bme.psu.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 6-Amino-2-propylhexanoic Acid Derivatization
Welcome to the technical support center for the derivatization of 6-Amino-2-propylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your derivatization reactions, ensuring robust and reproducible analytical results.
Foundational Principles of 6-Amino-2-propylhexanoic Acid Derivatization
6-Amino-2-propylhexanoic acid, a non-proteinogenic amino acid, possesses two key functional groups that require derivatization for successful analysis by gas chromatography (GC) or to enhance detection in high-performance liquid chromatography (HPLC): a primary amine (-NH₂) and a carboxylic acid (-COOH). The primary objectives of derivatization are to increase the volatility and thermal stability of the analyte for GC analysis, or to introduce a chromophore or fluorophore for sensitive detection by HPLC.
The selection of a derivatization strategy is contingent upon the analytical instrumentation available and the specific requirements of the assay, such as sensitivity and throughput. This guide will focus on the most common and effective derivatization techniques: silylation for GC-MS analysis and acylation/fluorescent labeling for HPLC analysis.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental issues you may encounter. Each problem is followed by a series of potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low or No Product Yield
You've completed the derivatization reaction, but upon analysis, the peak corresponding to the derivatized 6-Amino-2-propylhexanoic acid is significantly smaller than expected or absent altogether.
Potential Cause 1: Inactive Reagents or Catalyst
-
Expertise & Experience: Derivatization reagents, particularly silylating agents and some acylating agents, are highly susceptible to hydrolysis. Any moisture present in your reaction system will preferentially react with the derivatizing agent, rendering it inactive. Similarly, catalysts used in some reactions, such as Lewis acids in Friedel-Crafts acylation, are also moisture-sensitive.[1]
-
Trustworthiness (Self-Validating System):
-
Solution: Always use freshly opened vials of derivatization reagents or those stored under anhydrous conditions (e.g., in a desiccator with a functioning desiccant). Purchase reagents in small quantities to minimize the risk of degradation over time.
-
Verification: To confirm the activity of your reagent, perform a positive control reaction with a simple, known amino acid (e.g., glycine or alanine) under ideal conditions.
-
Potential Cause 2: Suboptimal Reaction pH
-
Expertise & Experience: The pH of the reaction mixture is critical, especially for reactions targeting the primary amine. For many amine-reactive reagents, the amine must be in its non-protonated, nucleophilic state to react efficiently.[2] For derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), incomplete neutralization of an acidic sample can lead to incomplete derivatization.[3]
-
Trustworthiness (Self-Validating System):
-
Solution: Ensure the reaction buffer maintains the optimal pH for the chosen derivatization chemistry. For AQC derivatization, the pH should be between 8.2 and 10.0.[3] For other amine-labeling reagents, a pH of 8.5 is often a good starting point.[2]
-
Verification: Measure the pH of your sample solution before adding the derivatization reagent. If necessary, adjust the pH with a suitable base (e.g., borate buffer).
-
Potential Cause 3: Incomplete Reaction
-
Expertise & Experience: Derivatization reactions are governed by kinetics. Insufficient reaction time or a suboptimal temperature can lead to an incomplete reaction. For instance, while some reactions are rapid at room temperature, others, like those involving Dansyl chloride, can be slow and may require elevated temperatures to reach completion.[4]
-
Trustworthiness (Self-Validating System):
-
Solution: Consult the literature or the reagent manufacturer's protocol for the recommended reaction time and temperature. If you are still experiencing low yields, consider performing a time-course experiment (e.g., analyzing aliquots at 30, 60, and 120 minutes) to determine the optimal reaction time for your specific conditions.
-
Verification: The peak area of your derivatized product should plateau when the reaction has reached completion.
-
Issue 2: Presence of Multiple or Unexpected Peaks in the Chromatogram
Your chromatogram shows several peaks in addition to, or instead of, the expected product peak.
Potential Cause 1: Side Product Formation
-
Expertise & Experience: The formation of side products is a common issue in derivatization. With silylating agents, incomplete derivatization can result in a mixture of partially and fully silylated products. In acylation reactions, di-acylation of the primary amine can sometimes occur, especially with highly reactive acylating agents.
-
Trustworthiness (Self-Validating System):
-
Solution: Optimize the stoichiometry of your reagents. An excess of the derivatizing agent is often used to drive the reaction to completion, but a very large excess can sometimes promote side reactions. For silylation, ensure strictly anhydrous conditions to prevent the formation of siloxanes from the reagent itself.[5]
-
Verification: Use mass spectrometry to identify the unexpected peaks. The mass-to-charge ratio (m/z) of the side products can provide valuable clues about their structure and origin.
-
Potential Cause 2: Degradation of the Analyte or Derivative
-
Expertise & Experience: The stability of both the underivatized 6-Amino-2-propylhexanoic acid and its derivative is crucial. Some derivatives, particularly certain silyl derivatives, are less stable and can degrade over time, especially in the presence of moisture.
-
Trustworthiness (Self-Validating System):
-
Solution: Analyze your samples as soon as possible after derivatization. If storage is necessary, store the derivatized samples at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Verification: Inject a freshly prepared and derivatized standard and compare the chromatogram to that of an older, stored sample. A significant decrease in the main product peak and the appearance of new peaks in the older sample would indicate degradation.
-
Potential Cause 3: Chiral Separation
-
Expertise & Experience: If you are using a chiral derivatizing agent or a chiral chromatographic column, you may be separating the enantiomers of 6-Amino-2-propylhexanoic acid, resulting in two distinct peaks.[6][7] This is an expected outcome if your goal is chiral analysis.
-
Trustworthiness (Self-Validating System):
-
Solution: If chiral separation is not intended, use an achiral derivatizing agent and an achiral column. If you are intentionally performing chiral analysis, the presence of two peaks for a racemic standard is a confirmation of a successful separation.
-
Verification: Inject a standard of a single enantiomer (if available) to confirm the identity of each peak.
-
Frequently Asked Questions (FAQs)
Q1: What is the best derivatization method for GC-MS analysis of 6-Amino-2-propylhexanoic acid?
A: Silylation is the most common and effective derivatization technique for preparing amino acids for GC-MS analysis. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are excellent choices as they form stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture compared to trimethylsilyl (TMS) derivatives.
Q2: I'm using HPLC with UV detection. How can I improve the sensitivity of my analysis for 6-Amino-2-propylhexanoic acid?
A: Since 6-Amino-2-propylhexanoic acid lacks a strong chromophore, pre-column derivatization with a UV-active or fluorescent labeling reagent is necessary.[8] 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a widely used reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives.[4][9][10] Other options include o-phthalaldehyde (OPA) for primary amines, though it requires the presence of a thiol, and 9-fluorenylmethyl chloroformate (FMOC).[11][12]
Q3: My silylation reaction failed, and I suspect moisture contamination. How can I ensure anhydrous conditions?
A: Ensuring anhydrous conditions is critical for successful silylation.[5]
-
Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and cool it in a desiccator before use.
-
Solvents: Use anhydrous grade solvents. If necessary, solvents can be dried using molecular sieves.
-
Sample Preparation: Lyophilize (freeze-dry) your aqueous samples to remove all traces of water before adding the silylating reagent.
-
Reaction Environment: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vial.
Q4: Can I derivatize 6-Amino-2-propylhexanoic acid directly in an aqueous sample?
A: For silylation, no. The sample must be completely dry.[5] For some HPLC derivatization methods, the reaction can be performed in an aqueous buffered solution. For example, derivatization with propyl chloroformate can be carried out directly in aqueous samples.[13] Always refer to the specific protocol for your chosen reagent.
Q5: How does the propyl group at the alpha-position of 6-Amino-2-propylhexanoic acid affect derivatization?
A: The propyl group at the alpha-position introduces some steric hindrance around the carboxylic acid group. However, for most common derivatization reactions, this is unlikely to significantly impede the reaction at either the carboxylic acid or the distal primary amine. The primary amine at the 6-position is sterically unhindered and should react readily. The overall non-polar character added by the propyl and hexyl chain will make the underivatized molecule more soluble in organic solvents compared to smaller amino acids.
Experimental Protocols & Data Presentation
Table 1: Comparison of Common Derivatization Reagents for 6-Amino-2-propylhexanoic Acid
| Derivatization Reagent | Analytical Technique | Target Functional Group(s) | Key Reaction Conditions | Advantages | Disadvantages |
| MTBSTFA | GC-MS | -NH₂ and -COOH | Anhydrous, 60-100°C | Forms stable derivatives, less moisture sensitive than other silylating agents. | Requires anhydrous conditions, heating often necessary.[5] |
| AQC | HPLC-Fluorescence/UV | -NH₂ | Aqueous buffer (pH 8.2-10.0), 55°C | Stable derivatives, reacts with primary and secondary amines, minimal interference from by-products.[3][4][9] | Reagent can hydrolyze, potential for interference from hydrolysis by-products.[4] |
| OPA/Thiol | HPLC-Fluorescence | -NH₂ | Aqueous buffer (pH ~9.5), Room Temp | Fast reaction, highly fluorescent derivatives.[11] | Only reacts with primary amines, derivatives can be unstable.[12] |
| FMOC-Cl | HPLC-Fluorescence/UV | -NH₂ | Aqueous buffer (pH ~9.0), Room Temp | Stable derivatives, reacts with primary and secondary amines.[12] | Excess reagent and by-products can interfere with chromatography. |
| Propyl Chloroformate | GC-MS | -NH₂ and -COOH | Aqueous/Organic Biphasic | Can be performed in aqueous samples, easily automated.[13] | May require optimization of extraction efficiency. |
Protocol 1: General Procedure for Silylation with MTBSTFA for GC-MS Analysis
-
Sample Preparation: Transfer an appropriate amount of the sample containing 6-Amino-2-propylhexanoic acid to a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen or by lyophilization.
-
Reagent Addition: Add 50 µL of an appropriate solvent (e.g., anhydrous pyridine or acetonitrile) and 50 µL of MTBSTFA to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 2: General Procedure for Fluorescent Labeling with AQC for HPLC Analysis
-
Buffer Preparation: Prepare a borate buffer (e.g., 200 mM, pH 8.8).
-
Sample Preparation: Dissolve the sample containing 6-Amino-2-propylhexanoic acid in the borate buffer.
-
Reagent Preparation: Dissolve the AQC reagent in anhydrous acetonitrile to the desired concentration (e.g., 3 mg/mL) immediately before use.
-
Reaction: To 10 µL of the sample solution, add 70 µL of the borate buffer and 20 µL of the AQC reagent solution. Vortex immediately.
-
Incubation: Heat the mixture at 55°C for 10 minutes.
-
Analysis: The sample is now ready for injection into the HPLC system.
Visualizing the Workflow
Diagram 1: General Derivatization Workflow
Caption: A generalized workflow for the derivatization of 6-Amino-2-propylhexanoic acid.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low derivatization yield.
References
-
ResearchGate. (2015). AMINO ACIDS ANALYSIS BY RP-HPLC AND DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA) FOR METHOD STANDARDIZATION. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
MDPI. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]
-
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
-
ACS Publications. (2023). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Retrieved from [Link]
-
PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 6-Aminocaproic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-2-propylhexanoic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
MDPI. (2013). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. waters.com [waters.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Amino-2-propylhexanoic acid
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 6-Amino-2-propylhexanoic acid. As a specialized α,α-disubstituted amino acid, its synthesis presents unique difficulties that can lead to lower-than-expected yields. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the plausible synthetic routes for 6-Amino-2-propylhexanoic acid?
While a standardized, one-pot synthesis for 6-Amino-2-propylhexanoic acid is not widely published, a common and logical approach is a modified malonic ester synthesis. This route offers flexibility in introducing the propyl group at the α-position and the amino-terminal chain. An alternative strategy could involve the derivatization of lysine, a naturally occurring amino acid.
Q2: What are the most critical steps impacting the overall yield?
The most critical steps are typically the dialkylation of the malonate ester and the final purification of the amino acid. The introduction of the second alkyl group (the protected aminobutyl chain) can be sterically hindered by the propyl group already present, leading to incomplete reactions. Furthermore, the amphoteric nature of the final product, containing both an acidic carboxyl group and a basic amino group, complicates purification and can lead to significant product loss during workup and chromatography.
Q3: How significant is steric hindrance in this synthesis?
Steric hindrance is a major challenge in the synthesis of α,α-disubstituted amino acids like this one.[1] The presence of the propyl group at the C2 position will sterically encumber the molecule, potentially slowing down subsequent reaction steps and promoting side reactions like elimination over the desired substitution. Careful selection of reagents and optimization of reaction conditions are crucial to mitigate these effects.
Troubleshooting Guide
Problem 1: Low Yield in the Alkylation of Diethyl Propylmalonate
Q: I am attempting a malonic ester synthesis, starting with the alkylation of diethyl propylmalonate, but I am seeing low conversion to my desired intermediate. What could be the issue?
A: This is a common bottleneck. Several factors could be at play, primarily related to reaction conditions and reagent choice.
-
Insufficient Deprotonation: The first step is the formation of an enolate from diethyl propylmalonate. If this deprotonation is incomplete, the subsequent alkylation will be inefficient.
-
Solution: Ensure your base is strong enough and used in a slight excess. Sodium ethoxide in ethanol is a classic choice, but for a more robust reaction, consider stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF. Ensure your glassware is scrupulously dry, as any moisture will quench the base.
-
-
Poor Reactivity of the Alkylating Agent: The second alkylating agent, typically a 4-halobutyl derivative with a protected amino group (e.g., N-(4-bromobutyl)phthalimide), might not be reactive enough.
-
Solution: Bromides are generally more reactive than chlorides. If you are using a chloride, consider converting it to a bromide or an iodide (via the Finkelstein reaction) to increase its reactivity.
-
-
Side Reactions: At elevated temperatures, elimination reactions can compete with the desired substitution, especially with secondary or sterically hindered alkyl halides.
-
Solution: Maintain a controlled temperature during the reaction. It is often beneficial to add the alkylating agent at a lower temperature (e.g., 0 °C) and then slowly warm the reaction to room temperature or slightly above.
-
Problem 2: Significant Formation of Byproducts
Q: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired dialkylated product. What are these byproducts, and how can I avoid them?
A: The formation of byproducts is a frequent cause of low yields. Here are the most likely culprits and how to address them:
-
Unreacted Starting Material: As discussed in Problem 1, incomplete deprotonation or low reactivity of the alkylating agent will leave you with unreacted diethyl propylmalonate.
-
Solution: Revisit your reaction conditions, ensuring a strong, dry base and a reactive alkylating agent.
-
-
Mono-alkylation Product: If you are attempting a sequential alkylation, you might be isolating the product of the first alkylation.
-
Solution: Ensure you are using at least a full equivalent of the second alkylating agent and allow for sufficient reaction time.
-
-
Dialkylation of the Alkylating Agent: If your protected amino-alkylating agent has any reactive protons, it could potentially react with itself.
-
Solution: This is less common with phthalimide-protected amines but is a possibility to consider. Ensure your protecting group is robust under the reaction conditions.
-
Problem 3: Product Loss During Workup and Purification
Q: I seem to lose a significant amount of my final product, 6-Amino-2-propylhexanoic acid, during the extraction and chromatography steps. Why is this happening?
A: Amino acids are notoriously tricky to purify due to their zwitterionic nature at neutral pH.[2]
-
Aqueous Solubility: As an amino acid, your product has high polarity and can be soluble in water, leading to losses during aqueous workup.
-
Solution: During extractions, carefully adjust the pH of the aqueous layer. At a low pH (around 2-3), the amino group is protonated, and the molecule will have a net positive charge. At a high pH (around 9-10), the carboxyl group is deprotonated, and the molecule will have a net negative charge. At the isoelectric point, the molecule is zwitterionic and may have its lowest aqueous solubility, potentially allowing for precipitation.
-
-
Challenges with Silica Gel Chromatography: The polar nature of amino acids can cause them to streak or bind irreversibly to standard silica gel.
-
Solution 1: Ion-Exchange Chromatography: This is the preferred method for purifying amino acids.[3][4] You can use a cation-exchange resin to bind the amino acid, wash away neutral and anionic impurities, and then elute your product with a change in pH or a salt gradient.
-
Solution 2: Reverse-Phase Chromatography: If the molecule has sufficient hydrophobic character, reverse-phase HPLC can be an effective purification method.
-
Solution 3: Derivatization: For analytical purposes, you can derivatize the amino acid to make it less polar and more amenable to standard chromatography.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for addressing low yields in your synthesis.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Proposed Synthetic Pathway
A plausible synthetic route starting from diethyl malonate is outlined below.
Caption: Plausible Malonic Ester Synthesis Route.
Experimental Protocols
Protocol 1: Alkylation of Diethyl Propylmalonate
This protocol details the addition of the protected aminobutyl chain, a critical step prone to low yields.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Wash the NaH with dry hexanes to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve diethyl propylmalonate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Dissolve N-(4-bromobutyl)phthalimide (1.05 equivalents) in anhydrous THF and add it dropwise to the enolate solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction may require 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dialkylated intermediate.
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol outlines the purification of the final amino acid product.
-
Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50WX8) in its protonated form (H⁺). Pack a column with the resin and wash it thoroughly with deionized water.
-
Sample Loading: Dissolve the crude 6-Amino-2-propylhexanoic acid in a minimal amount of acidic water (pH ~3, adjusted with HCl). Load this solution onto the prepared column.
-
Washing: Wash the column with several column volumes of deionized water to remove any unbound, neutral, or anionic impurities.
-
Elution: Elute the bound amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Fraction Collection: Collect fractions and monitor for the presence of the amino acid using TLC with ninhydrin staining.
-
Isolation: Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield the purified 6-Amino-2-propylhexanoic acid.
Data Summary
The following table provides a general comparison of reaction conditions that can influence the yield of the dialkylation step.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | NaH provides more complete and irreversible deprotonation, potentially increasing yield. |
| Solvent | Ethanol (EtOH) | Tetrahydrofuran (THF) | Aprotic solvents like THF prevent protonation of the enolate, favoring alkylation. |
| Leaving Group | -Cl (Chloride) | -Br (Bromide) or -I (Iodide) | Bromides and iodides are better leaving groups, leading to faster and more efficient substitution. |
| Temperature | Room Temperature | 0 °C to Reflux | Controlled heating can overcome activation energy barriers, but excessive heat may promote side reactions. |
References
- ResearchGate. (2025). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
- National Institutes of Health. (2020). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures.
- MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
- Google Patents. (n.d.). Improved process for the preparation of 6-aminohexanoic acid.
- PubMed. (2017). Amino acid synthesis deficiencies.
- ResearchGate. (2025). ChemInform Abstract: Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents.
- Separation and Refining of Amino acids. (n.d.).
- Advanced ChemBlocks. (n.d.). Diethyl 2-(4-bromobenzyl)malonate.
- MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.
- ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- ResearchGate. (n.d.). Separation and Purification of Amino Acids.
- Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive.
- National Institutes of Health. (n.d.). Diethyl propylmalonate.
- Frontiers. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis.
- Google Patents. (n.d.). Production process of 2-ethyl hexanoic acid.
- Sigma-Aldrich. (n.d.). Diethyl propylmalonate 99%.
- PubMed. (2001). Benign synthesis of 2-ethylhexanoic acid by cytochrome P450cam: enzymatic, crystallographic, and theoretical studies.
- Google Patents. (n.d.). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
- ACS Publications. (2020). Chemical Protein Synthesis: Advances, Challenges, and Outlooks.
- LookChem. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
- PubMed Central. (n.d.). Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid.
- Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids.
- Beilstein Journals. (n.d.). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives.
- PubMed. (2025). Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone.
- Sigma-Aldrich. (n.d.). Diethyl 2-bromo-2-methylmalonate 98%.
- National Institutes of Health. (n.d.). Diethyl (4-bromobenzylidene)malonate.
Sources
Technical Support Center: Interference in 6-Amino-2-propylhexanoic acid Biological Assays
Welcome to the technical support guide for researchers working with 6-Amino-2-propylhexanoic acid. This novel compound, a derivative of valproic acid, presents unique opportunities in drug discovery but also specific challenges in biological assays.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address common sources of interference and provide robust, field-proven troubleshooting strategies. Our goal is to equip you with the expertise to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
FAQ 1: My assay shows a dose-dependent effect, but I suspect it's due to cytotoxicity, not the specific activity of 6-Amino-2-propylhexanoic acid. How can I confirm this and correct my experimental plan?
This is a critical and common issue in early-stage drug discovery. It is essential to differentiate between a compound's intended pharmacological effect and a general cytotoxic response that can produce false-positive results.[2][3] A substance is considered cytotoxic if it damages or kills cells.[4]
Causality: At high concentrations, many compounds can disrupt cell membrane integrity, inhibit essential metabolic enzymes, or induce apoptosis or necrosis, leading to a decrease in the signal of a cell-based assay (e.g., lower reporter gene expression, reduced cell proliferation).[4] This can be easily misinterpreted as a specific inhibitory effect on your target of interest.
Troubleshooting Protocol:
-
Determine the Cytotoxicity Profile First: Before conducting your primary bioassay, run a standalone cytotoxicity assay using the same cell line, media, and incubation times.
-
Select an Appropriate Cytotoxicity Assay:
-
MTT or MTS Assays: These colorimetric assays measure mitochondrial reductase activity, which is an indicator of cell viability. Living cells convert the yellow MTT compound into a purple formazan product, while dead cells do not.[5]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membranes, a marker of necrosis.[5]
-
Real-Time Glo™ MT Cell Viability Assay: A luminescence-based assay that measures cell viability in real-time.
-
-
Establish a Therapeutic Window: Plot the dose-response curves for both your primary bioassay and the cytotoxicity assay. The "therapeutic window" is the concentration range where your compound exhibits activity in the primary assay without significant cytotoxicity. A common threshold is to work at concentrations that cause less than 10-20% cell death (IC10 or IC20).[2]
Data Interpretation Table:
| Cytotoxicity (IC50) | Primary Bioassay (EC50) | Interpretation & Action |
| 10 µM | 8 µM | High Risk of Interference. The observed effect is likely due to cytotoxicity. Re-evaluate the compound or test at much lower concentrations. |
| 100 µM | 5 µM | Viable Therapeutic Window. The compound is active at concentrations well below its cytotoxic threshold. Proceed with further validation. |
| >200 µM | 150 µM | Caution Advised. The therapeutic window is narrow. Results may be confounded by subtle cytotoxic effects. Confirm with an orthogonal assay. |
Experimental Workflow Diagram:
Caption: Workflow for differentiating specific bioactivity from cytotoxicity.
FAQ 2: I am observing high background signal in my fluorescence-based assay. Could 6-Amino-2-propylhexanoic acid be autofluorescent?
Yes, this is a common source of interference. Many small organic molecules have intrinsic fluorescence (autofluorescence) that can interfere with fluorescence-based assays (e.g., FP, FRET, or fluorescence intensity).[6][7]
Causality: Autofluorescence occurs when a compound absorbs light from the excitation source of a plate reader and emits it in the same wavelength range as the assay's reporter fluorophore. This adds to the total signal, increasing the background and potentially masking a real biological effect or creating a false positive.
Troubleshooting Protocol:
-
Test for Compound Autofluorescence:
-
Prepare a plate with buffer and serial dilutions of your compound, but without any of the assay's fluorescent reagents or cells.
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
A dose-dependent increase in fluorescence intensity indicates that your compound is autofluorescent.
-
-
Mitigation Strategies:
-
Shift Wavelengths: If possible, use fluorescent dyes that excite and emit at longer wavelengths (e.g., red-shifted dyes, >600 nm), as compound autofluorescence is often more pronounced at shorter wavelengths (UV to green).[8]
-
Use a Pre-read Subtraction: Many plate readers allow for a kinetic reading or a pre-read of the plate before the addition of the final fluorescent substrate.[6] This background value can then be subtracted from the final reading.
-
Switch to an Orthogonal Assay: The most robust solution is to switch to a non-fluorescence-based detection method, such as:
-
Luminescence: (e.g., luciferase reporters, CellTiter-Glo®)
-
Absorbance/Colorimetric: (e.g., ELISA)[9]
-
Label-Free Technologies: (e.g., Surface Plasmon Resonance)
-
-
Decision Tree for Fluorescence Interference:
Caption: Decision-making process for troubleshooting fluorescence interference.
FAQ 3: The potency (EC50/IC50) of my compound is highly variable between experiments. What are the likely causes?
Assay variability is a frequent challenge, often stemming from the physicochemical properties of the test compound.[10] For a molecule like 6-Amino-2-propylhexanoic acid, solubility and stability are key factors to investigate.
Causality:
-
Poor Aqueous Solubility: Many organic compounds have low solubility in aqueous assay buffers.[11] If the compound precipitates out of solution, its effective concentration at the target site will be lower than intended and highly variable.[10][11] This can lead to underestimated potency.[10][11]
-
Compound Aggregation: At concentrations above their solubility limit, some compounds form colloidal aggregates that can nonspecifically inhibit proteins, leading to false positives.[12]
-
Instability: The compound may degrade in the assay buffer or due to repeated freeze-thaw cycles of the DMSO stock.
-
DMSO Effects: While DMSO is a common solvent, high final concentrations can be toxic to cells.[13]
Troubleshooting Protocol:
-
Assess Kinetic Solubility:
-
Use a high-throughput method like nephelometry (which measures light scattering from particles) or UV-based solubility assays to determine the concentration at which your compound begins to precipitate in your specific assay buffer.[14]
-
Best Practice: Always work at concentrations well below the measured kinetic solubility limit.
-
-
Visually Inspect Plates: Before and after incubation, inspect your assay plates under a microscope. Look for signs of compound precipitation (e.g., crystals, cloudiness).
-
Test for Aggregation: Perform the assay in the presence and absence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.[12]
-
Manage Stock Solutions:
-
Prepare fresh dilutions from a concentrated stock for each experiment.
-
Minimize freeze-thaw cycles. Aliquot your main stock into single-use vials.
-
Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level for your cell line (typically ≤0.5%).[13]
-
Solvent and Additive Considerations:
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | Ensures compound is fully dissolved in the stock solution. |
| Final Assay [DMSO] | < 0.5% | Minimizes solvent-induced cytotoxicity and artifacts.[13] |
| Solubility Limit | Test in final assay buffer | Solubility can be highly dependent on pH, salt, and protein content.[14] |
| Detergent Test | 0.01% Triton X-100 | A standard method to identify non-specific activity due to compound aggregation.[12] |
FAQ 4: Since 6-Amino-2-propylhexanoic acid is an amino acid analog, how can I be sure my assay is measuring a specific interaction and not just interference with general amino acid transport or metabolism?
This is an excellent question that addresses assay specificity, a cornerstone of reliable results. When working with analogs of endogenous molecules, you must include controls to prove the observed effect is due to interaction with your intended target.
Causality: Because 6-Amino-2-propylhexanoic acid shares structural motifs with natural amino acids, it could potentially be a substrate for or inhibitor of various amino acid transporters or metabolic enzymes present in your cell model. This could lead to off-target effects that confound your results.
Troubleshooting Protocol:
-
Competition Assays:
-
Co-incubate a fixed, active concentration of your compound with increasing concentrations of the natural ligand or substrate for your target.
-
If your compound is acting specifically on the target, the natural ligand should compete for binding and reverse the effect in a dose-dependent manner.
-
-
Use a Target-Negative Control Cell Line:
-
The most definitive control is to run your assay in a parallel cell line that is genetically identical except that it does not express your target protein (e.g., via CRISPR/Cas9 knockout or siRNA knockdown).
-
If the compound is active in the target-expressing cell line but inactive in the knockout/knockdown line, this provides strong evidence for on-target specificity.
-
-
Test Structurally Related but Inactive Analogs:
-
If available, test a close structural analog of 6-Amino-2-propylhexanoic acid that is known to be inactive against your target. This helps rule out effects caused by the general chemical scaffold.
-
Workflow for Validating Assay Specificity:
Sources
- 1. 6-Amino-2-propylhexanoic acid | C9H19NO2 | CID 2832747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. solvescientific.com.au [solvescientific.com.au]
- 12. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 13. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized 6-Amino-2-propylhexanoic Acid
Welcome to the technical support center for the synthesis and purification of 6-Amino-2-propylhexanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. High purity is often a critical requirement, particularly for applications in drug development and biological studies. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome common purification challenges.
Introduction
6-Amino-2-propylhexanoic acid is a chiral amino acid analogue. Synthetic routes typically produce a racemic mixture and introduce a variety of impurities, including unreacted starting materials, reaction intermediates, and side-products. Effective purification is therefore essential to isolate the desired compound at the required specification. This guide focuses on practical, step-by-step solutions to common purity issues, grounded in the principles of organic chemistry.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 6-Amino-2-propylhexanoic acid, presented in a question-and-answer format.
Q1: My ¹H NMR spectrum shows persistent signals in the 1.2 ppm (triplet) and 4.2 ppm (quartet) region after initial workup. What are these impurities and how can I remove them?
A1: These signals are characteristic of residual diethyl 2-propylmalonate, a common starting material in syntheses involving Michael additions.[1] Their presence indicates an incomplete initial reaction or inefficient removal during extraction.
Causality & Solution: Diethyl 2-propylmalonate is an ester and is relatively non-polar compared to the desired amino acid product. While an initial aqueous workup should remove most of it, its solubility in some organic extraction solvents can lead to it being carried through.
Recommended Actions:
-
Optimize Workup: After quenching the reaction, perform a basic wash (e.g., with 1M NaOH) of the organic layer. This will hydrolyze the residual malonate ester to the corresponding water-soluble carboxylate salt, which will be extracted into the aqueous phase. Be cautious to then re-acidify the aqueous layer containing your product to ensure it precipitates or can be extracted.
-
Solvent Trituration/Wash: If the crude product is a solid, you can often remove this impurity by washing the solid with a solvent in which the malonate is soluble but the amino acid product is not. Cold diethyl ether or hexane are excellent first choices.
-
Recrystallization: If the impurity persists, recrystallization is highly effective. The difference in polarity and crystal packing ability between the malonate ester and the zwitterionic amino acid allows for efficient separation. A water/isopropanol solvent system is a good starting point.[2]
Q2: I've isolated my product, but I'm seeing an additional peak in my LC-MS analysis with a mass corresponding to my product minus H₂O (M-18). What is this species?
A2: This is very likely the corresponding lactam (a cyclic amide), a common impurity in the synthesis of ω-amino acids like 6-Amino-2-propylhexanoic acid. It forms via intramolecular cyclization, especially under thermal stress or certain pH conditions.
Causality & Solution: The primary amine can nucleophilically attack the carboxylic acid group, particularly when heated, leading to the formation of a stable six-membered ring lactam and the elimination of water.
Recommended Actions:
-
Control Temperature: Avoid excessive heat during the final stages of synthesis and purification, such as during solvent evaporation (rotary evaporation). Use a water bath at a moderate temperature (e.g., 40-50°C).
-
pH Control: Lactam formation can be favored under both strongly acidic and basic conditions that promote either protonation of the carbonyl or deprotonation of the amine. Aim to perform purification steps near the isoelectric point of the amino acid where it exists as a zwitterion, which is less prone to cyclization.
-
Chromatographic Separation: If the lactam has already formed, it can be challenging to remove by crystallization due to similar structural features. Ion-exchange chromatography is a powerful technique here.[3] The amino acid, being zwitterionic, will bind strongly to a cation exchange resin, while the neutral lactam will elute. The amino acid can then be recovered by washing the column with a basic solution (e.g., aqueous ammonia).[2]
Q3: My recrystallization yield is very low, or the product oils out instead of crystallizing. How can I develop a better recrystallization protocol?
A3: This is a common challenge with amino acids, which can have high solubility in polar solvents and can sometimes be hygroscopic.[4] The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Causality & Solution: "Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature above the product's melting point, causing it to separate as a liquid instead of forming an ordered crystal lattice. Low yield means the product remains too soluble at cold temperatures.
Detailed Protocol: Developing a Recrystallization Solvent System
-
Solubility Testing (Microscale):
-
Place ~10-20 mg of your crude product into several test tubes.
-
Add a single solvent to each tube dropwise at room temperature. Test a range of solvents: water, methanol, ethanol, isopropanol, acetone, and ethyl acetate.[2]
-
A good primary solvent is one that dissolves the compound only when heated. Water or a water/alcohol mixture is often effective for amino acids.[2][5]
-
A good anti-solvent (for anti-solvent crystallization) is one in which the compound is insoluble. Alcohols like isopropanol or ethanol are often used as anti-solvents when the primary solvent is water.[2]
-
-
Step-by-Step Recrystallization Protocol (Water/Isopropanol System):
-
Step 1: Dissolution. In a flask, dissolve the crude 6-Amino-2-propylhexanoic acid in a minimal amount of hot water (e.g., start with 2-3 mL of water per gram of crude product) with stirring. Heat gently until the solid fully dissolves.
-
Step 2: Hot Filtration (Optional but Recommended). If there are any insoluble impurities (dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Step 3: Crystal Formation. Slowly add warm isopropanol (the anti-solvent) dropwise to the hot aqueous solution until you see persistent cloudiness (turbidity). Then, add a few more drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Step 4: Cooling. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Step 5: Chilling. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.
-
Step 6: Isolation & Washing. Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold 1:1 water/isopropanol, followed by a wash with cold isopropanol to help with drying.
-
Step 7: Drying. Dry the crystals under vacuum.
-
Q4: My product is a racemic mixture, but I need a single enantiomer. How can I perform chiral resolution?
A4: Since the synthesis of 6-Amino-2-propylhexanoic acid does not typically involve a chiral catalyst or starting material, the product will be a 50:50 mixture of the (R) and (S) enantiomers. Resolving this mixture is a critical purification step for many applications.
Causality & Solution: Enantiomers have identical physical properties (solubility, melting point, etc.) and cannot be separated by standard methods like recrystallization. Separation requires introducing another chiral element to form diastereomers, which have different physical properties.
Recommended Approaches:
-
Diastereomeric Salt Formation & Crystallization:
-
Principle: React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
-
Procedure:
-
React your racemic 6-Amino-2-propylhexanoic acid with a chiral base like (R)-(+)-α-methylbenzylamine or a chiral acid like tartaric acid.
-
Perform a fractional crystallization on the resulting diastereomeric salt mixture. This involves carefully selecting a solvent where one diastereomer is significantly less soluble than the other.
-
After isolating the pure diastereomeric salt, liberate the desired enantiomer by adding acid (if you used a chiral base) or base (if you used a chiral acid) and extracting the final product.
-
-
-
Preparative Chiral HPLC:
-
Principle: This method uses a high-performance liquid chromatography column that contains a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately.
-
Advantages: This is often faster and more direct than diastereomeric salt formation, though it can be more expensive and requires specialized equipment.
-
Column Selection: Columns based on derivatized cellulose or amylose, or those with cyclodextrin-based phases, are common choices for separating chiral amino acid derivatives. Method development will be required to find the optimal mobile phase for separation.
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and is excellent for identifying and quantifying organic impurities, including residual solvents.[6]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for determining purity as a percentage (e.g., 99.5%). A reversed-phase C8 or C18 column with a UV or Charged Aerosol Detector (CAD) is suitable.[7][8] Since the molecule lacks a strong chromophore, derivatization or a universal detector like CAD may be necessary for high sensitivity.[3]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main component and helps in identifying the mass of unknown impurities.
-
Chiral HPLC: Essential if enantiomeric purity is required.
Q: My final product is a sticky oil or waxy solid, not a crystalline powder. What does this indicate? A: This often points to the presence of impurities that are inhibiting crystallization. Common culprits include residual solvents, greasy by-products (like the malonate ester mentioned in Q1), or the presence of both enantiomers which can sometimes form a lower-melting eutectic mixture. A hygroscopic nature, where the compound absorbs atmospheric moisture, can also lead to this issue.[4] Rigorous purification, particularly a well-executed recrystallization, followed by thorough drying under high vacuum, should yield a crystalline solid.
Q: How can I confirm the structure and purity of my final compound using NMR? A: For ¹H NMR in a solvent like D₂O, you should expect to see:
-
A triplet corresponding to the terminal methyl group of the propyl chain (~0.9 ppm).
-
Multiplets for the various methylene (-CH₂-) groups along the backbone and in the propyl group.
-
A multiplet for the chiral proton at the C2 position. The absence of signals for starting materials (e.g., the quartet at ~4.2 ppm for a malonic ester) and a clean baseline are indicators of high purity. Comparing the integration of your product's signals to that of a known internal standard can provide a quantitative purity value (qNMR).[6]
Visualizing the Purification Workflow
The following diagram outlines a general workflow for purifying crude 6-Amino-2-propylhexanoic acid after the initial synthetic workup.
Caption: General purification workflow for 6-Amino-2-propylhexanoic acid.
Summary of Potential Impurities
The following table summarizes likely impurities based on a common synthetic route involving a Michael addition followed by reduction and hydrolysis.
| Impurity Name | Potential Source | Recommended Analytical Method | Removal Strategy |
| Diethyl 2-propylmalonate | Unreacted starting material | ¹H NMR, GC-MS | Basic wash during workup; Solvent wash (ether); Recrystallization |
| 4-Nitro-1-butene (or similar C4 acceptor) | Unreacted starting material | ¹H NMR | Volatile, removed under vacuum |
| Diethyl 2-(4-nitrobutyl)-2-propylmalonate | Reaction intermediate (incomplete reduction/hydrolysis) | LC-MS, ¹H NMR | Ensure reaction completion; Recrystallization |
| 6-Amino-2-propylhexanoic acid Lactam | Intramolecular cyclization (thermal stress) | LC-MS (M-18 peak) | Avoid high temperatures; Ion-exchange chromatography |
| Dialkylated By-product | Double addition to Michael acceptor | LC-MS, ¹H NMR | Chromatography (Ion-exchange or Reversed-Phase) |
| (R/S)-Enantiomer | Racemic nature of synthesis | Chiral HPLC | Chiral resolution (Preparative HPLC or Diastereomeric Salt Crystallization) |
References
- Google Patents. (n.d.). Improved process for the preparation of 6-aminohexanoic acid.
-
Fujimaki, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Pharmaceuticals, 15(7), 865. Available from: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2015). Development and Validation of a New HPLC Method for the Determination of Gabapentin. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 6-Amino-2-propylhexanoic acid. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Isolation and purification of 6-aminocaproic acid.
-
Organic Syntheses. (n.d.). Diethyl aminomalonate hydrochloride. Retrieved January 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 6-Aminohexanoic acid. Retrieved January 26, 2026, from [Link]
-
MDPI. (2018). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2016). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2015). Development and Validation of a New HPLC Method for the Determination of Gabapentin. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Method for crystallization of amino acids.
-
PubMed. (2007). Development and application of a validated HPLC method for the analysis of dissolution samples of gabapentin drug products. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Process for purifying long chain amino acids.
-
ResearchGate. (n.d.). Design and Synthesis of Amino Acid Derivatives via Diethyl Acetadimalonate and Late‐Stage Modification by Chemical Methods. Retrieved January 26, 2026, from [Link]
-
ProQuest. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved January 26, 2026, from [Link]
-
J. Soc. Chim. Tunisie. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved January 26, 2026, from [Link]
-
MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved January 26, 2026, from [Link]
-
Quora. (2018). How amino acid synthesis from diethyl malonate? Retrieved January 26, 2026, from [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Detection of 6-Amino-2-propylhexanoic Acid (Pregabalin)
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 6-Amino-2-propylhexanoic acid, widely known as pregabalin, is a critical requirement in pharmaceutical development, quality control, and clinical monitoring. As a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), pregabalin's therapeutic efficacy in treating neuropathic pain, epilepsy, and generalized anxiety disorder hinges on achieving optimal dosage and ensuring product quality. This guide provides an in-depth comparison of the principal analytical methodologies for the detection and quantification of pregabalin, offering field-proven insights into their underlying principles, practical implementation, and comparative performance.
The Analytical Challenge of Pregabalin
Pregabalin presents a unique analytical challenge due to its chemical structure. Lacking a significant chromophore, it exhibits poor ultraviolet (UV) absorbance, rendering direct spectrophotometric or UV-based chromatographic detection problematic. This inherent characteristic necessitates either derivatization to introduce a chromophoric or fluorophoric tag, or the use of more universal detection techniques such as mass spectrometry. This guide will explore the landscape of analytical solutions, from established pharmacopeial methods to advanced research techniques, providing the necessary technical detail to empower informed method selection.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for routine analysis of pregabalin in pharmaceutical formulations. Its robustness, reliability, and widespread availability make it a preferred choice for quality control laboratories.
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For pregabalin, reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.
Methodologies and Performance
Two primary approaches are employed for pregabalin analysis by HPLC: direct detection at low UV wavelengths and detection following pre- or post-column derivatization.
1. HPLC with UV Detection (Direct)
While challenging due to its low molar absorptivity, direct UV detection of pregabalin is possible at low wavelengths, typically around 210 nm. This approach offers simplicity by avoiding the derivatization step.
-
Advantages: Simple, fast, and avoids the use of potentially hazardous derivatizing agents.
-
Disadvantages: Lower sensitivity and selectivity compared to derivatization-based methods. Susceptible to interference from excipients and impurities that absorb at low UV wavelengths.
2. HPLC with UV or Fluorescence Detection (with Derivatization)
To overcome the limitations of direct UV detection, derivatization is frequently employed to attach a UV-absorbing or fluorescent molecule to the primary amine group of pregabalin. Common derivatizing agents include 1-fluoro-2,4-dinitrobenzene (FDNB) for UV detection and o-phthaldialdehyde (OPA) for fluorescence detection.
-
Advantages: Significantly enhanced sensitivity and selectivity. Fluorescence detection, in particular, offers very low limits of detection.
-
Disadvantages: The derivatization step adds complexity and time to the analytical workflow and can introduce variability if not carefully controlled.
Experimental Protocol: HPLC with UV Detection (USP Method)
The United States Pharmacopeia (USP) provides a standardized HPLC-UV method for the assay of pregabalin in drug substances and formulations.[1][2]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm packing
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV at 215 nm
-
Column Temperature: 50°C
Solutions Preparation:
-
Mobile Phase A (Buffer): Prepare a solution of ammonium phosphate dibasic in water and adjust the pH to 6.50 with orthophosphoric acid.[1]
-
Mobile Phase B: Methanol[1]
-
Mobile Phase C: Acetonitrile[1]
-
Diluent: A dilute solution of orthophosphoric acid in water.[1]
-
Standard Solution: A solution of USP Pregabalin Reference Standard (RS) in Diluent.[1]
-
Sample Solution: A solution of the pregabalin-containing sample in Diluent.[1]
System Suitability:
Before analysis, the chromatographic system must meet suitability requirements, including tailing factor for the pregabalin peak (typically not more than 1.5) and relative standard deviation (RSD) of replicate injections (typically not more than 0.73%).[2]
Workflow for HPLC Analysis of Pregabalin
Caption: General workflow for HPLC analysis of pregabalin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as the determination of pregabalin in plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its exceptional sensitivity and selectivity allow for the quantification of low concentrations of the drug in complex biological matrices.
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of certainty in identification and quantification.
Methodology and Performance
LC-MS/MS methods for pregabalin typically utilize a reversed-phase LC separation followed by positive electrospray ionization (ESI). The method offers excellent linearity over a wide concentration range and very low limits of detection and quantification.[3]
-
Advantages: Unparalleled sensitivity and selectivity, making it ideal for bioanalysis. Minimal sample preparation is often required.
-
Disadvantages: Higher cost of instrumentation and requires specialized expertise for operation and maintenance. Potential for matrix effects which need to be carefully evaluated and mitigated.
Experimental Protocol: LC-MS/MS for Pregabalin in Human Plasma
The following is a representative protocol for the analysis of pregabalin in human plasma.[3]
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., SOLA CX) with methanol followed by acidified water.[3]
-
Load the plasma sample (pre-treated with an internal standard like gabapentin) onto the cartridge.[3]
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., Accucore PFP).[3]
-
Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Heated electrospray ionization (HESI) in positive mode.[3]
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor-product ion transitions for pregabalin and the internal standard. For pregabalin, a common transition is m/z 160.1 -> 55.1.[3]
Workflow for LC-MS/MS Analysis of Pregabalin
Caption: General workflow for LC-MS/MS analysis of pregabalin in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of pregabalin, particularly in forensic and toxicological applications. Due to the low volatility of pregabalin, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Principle of GC-MS Analysis
GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds then enter the mass spectrometer for detection and identification.
Methodology and Performance
Derivatization is crucial for GC-MS analysis of pregabalin. Common derivatizing agents include ethyl chloroformate (ECF) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).
-
Advantages: High sensitivity and selectivity, providing definitive identification.
-
Disadvantages: Requires a derivatization step which can be complex and time-consuming. The high temperatures used in GC can potentially lead to degradation of the analyte if derivatization is not complete.
Experimental Protocol: GC-MS with Ethyl Chloroformate Derivatization
The following protocol outlines a GC-MS method for pregabalin analysis using ECF as the derivatizing agent.
Sample Preparation and Derivatization:
-
Extract pregabalin from the sample matrix (e.g., plasma, urine, or dissolved pharmaceutical formulation).
-
To the extracted sample, add a solution of ethyl chloroformate in a suitable solvent system (e.g., water, ethanol, and pyridine).
-
Add chloroform to extract the derivatized pregabalin.
-
Inject an aliquot of the chloroform layer into the GC-MS system.
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., Rtx-5).
-
Column Temperature Program: An initial temperature hold followed by a ramp to a higher temperature.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized pregabalin.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of pregabalin. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples.
Principle of CE Analysis
CE separates ions based on their electrophoretic mobility in an electric field. The separation is performed in a narrow-bore fused-silica capillary filled with an electrolyte solution.
Methodology and Performance
Similar to HPLC, direct detection of pregabalin by CE is challenging. Therefore, derivatization with a fluorophore followed by laser-induced fluorescence (LIF) detection is often employed to achieve high sensitivity.
-
Advantages: High separation efficiency, rapid analysis, and minimal solvent consumption.
-
Disadvantages: Lower loading capacity compared to HPLC, which can be a limitation for trace analysis without preconcentration steps. Derivatization is often required for sensitive detection.
Spectrophotometric Methods
Spectrophotometric methods, based on the formation of a colored complex after derivatization, offer a simple and cost-effective approach for the determination of pregabalin in pharmaceutical formulations.
Principle of Spectrophotometric Analysis
These methods involve a chemical reaction between pregabalin and a chromogenic reagent to produce a colored product. The absorbance of this product is then measured at a specific wavelength, and the concentration of pregabalin is determined from a calibration curve.
Methodology and Performance
Various reagents, such as ninhydrin, have been used for the colorimetric determination of pregabalin.
-
Advantages: Simple, rapid, and does not require expensive instrumentation.
-
Disadvantages: Lower sensitivity and selectivity compared to chromatographic methods. Prone to interference from other substances that may react with the chromogenic reagent.
Comparison of Analytical Methods
The choice of the most appropriate analytical method for pregabalin determination depends on several factors, including the sample matrix, the required sensitivity, the available instrumentation, and the intended application (e.g., routine quality control versus bioequivalence studies).
| Feature | HPLC-UV (Direct) | HPLC-UV/Fluorescence (Derivatization) | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE-LIF) | Spectrophotometry |
| Principle | Chromatographic Separation | Chromatographic Separation with Tagging | Chromatographic Separation with Mass Detection | Gas Phase Separation with Mass Detection | Electrophoretic Separation with Fluorescence Detection | Colorimetric Reaction |
| Sensitivity | Low | High to Very High | Very High | High | Very High | Low to Moderate |
| Selectivity | Moderate | High | Very High | Very High | High | Low |
| Sample Matrix | Pharmaceutical Formulations | Pharmaceutical Formulations, Biological Fluids | Biological Fluids, Pharmaceutical Formulations | Biological Fluids, Forensic Samples | Pharmaceutical Formulations, Biological Fluids | Pharmaceutical Formulations |
| Derivatization | Not Required | Required | Not Required | Required | Often Required | Required |
| Instrumentation Cost | Low | Moderate | High | Moderate to High | Moderate | Very Low |
| Throughput | High | Moderate | High | Moderate | High | Very High |
| USP/EP Method | Yes | Yes (for related compounds) | No | No | No | No |
| LOD/LOQ | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range | Potentially pg/mL to ng/mL range | µg/mL range |
Conclusion: Selecting the Optimal Method
As a Senior Application Scientist, the recommendation for the optimal analytical method for 6-Amino-2-propylhexanoic acid is contingent upon the specific analytical objective.
-
For routine quality control of pharmaceutical formulations , the USP-validated HPLC-UV method is the most practical and cost-effective choice, offering a balance of performance and simplicity.[1][2]
-
For bioanalytical studies , such as pharmacokinetics, bioavailability, and bioequivalence, LC-MS/MS is the unequivocal method of choice due to its superior sensitivity and selectivity in complex biological matrices.[3]
-
GC-MS finds its niche in forensic and toxicological analysis where its high specificity is paramount for unambiguous identification.
-
Capillary Electrophoresis with Laser-Induced Fluorescence detection presents a promising high-sensitivity alternative, particularly in research settings where high separation efficiency and low sample consumption are advantageous.
-
Spectrophotometric methods , while simple and accessible, should be reserved for preliminary or less stringent applications where high accuracy and selectivity are not critical.
The continuous evolution of analytical technology will undoubtedly lead to further refinements and novel approaches for the analysis of challenging molecules like pregabalin. However, the foundational principles and comparative strengths of the methods outlined in this guide provide a solid framework for navigating the current analytical landscape and making informed decisions to ensure the quality, safety, and efficacy of pregabalin-containing products.
References
-
USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Technologies. Available from: [Link]
-
Journal of Chemical Health Risks “Analytical Method Development and Validation of Pregabalin by RP- HPLC Method”. JCHR.org. Available from: [Link]
-
Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method. ResearchGate. Available from: [Link]
-
Quantitative determination of pregabalin by gas chromatography using ethyl chloroformate as a derivatising reagent in pure and pharmaceutical preparation. ResearchGate. Available from: [Link]
-
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE LIF). Masaryk University. Available from: [Link]
-
Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. PubMed Central (PMC). Available from: [Link]
-
HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Amino-2-propylhexanoic Acid Antibodies
For researchers and drug development professionals, the development of specific antibodies to small molecules like 6-Amino-2-propylhexanoic acid is a critical step in creating reliable immunoassays. The success of these assays hinges on the antibody's ability to bind with high affinity to the target molecule while exhibiting minimal or no binding to structurally related compounds. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies against 6-Amino-2-propylhexanoic acid, complete with experimental protocols and data interpretation.
The Criticality of Antibody Specificity in Small Molecule Detection
This guide will focus on two gold-standard techniques for quantifying antibody cross-reactivity: the widely accessible Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the highly sensitive, real-time Surface Plasmon Resonance (SPR) .
Designing a Cross-Reactivity Panel
A robust cross-reactivity study begins with the careful selection of potential cross-reactants. These are typically molecules that are structurally similar to the target analyte. For 6-Amino-2-propylhexanoic acid, a logical panel of test compounds would include molecules with variations in the alkyl chain, the position of the amino group, and the presence of other functional groups.
Table 1: Hypothetical Cross-Reactivity Panel for 6-Amino-2-propylhexanoic Acid Antibody Testing
| Compound Name | Structure | Rationale for Inclusion |
| 6-Amino-2-propylhexanoic acid | (Target Analyte) | Positive control and reference compound. |
| 6-Aminohexanoic acid | H2N-(CH2)5-COOH | Lacks the propyl group at the 2-position.[5][6][7] |
| (2S)-6-amino-2-methylhexanoic acid | CH3-CH(COOH)-(CH2)4-NH2 | Propyl group is replaced by a smaller methyl group.[8] |
| 2-Propylhexanoic acid | CH3(CH2)3CH(CH2CH2CH3)COOH | Lacks the terminal amino group.[9] |
| 6-Amino-2-mercapto-hexanoic acid | HS-CH(COOH)-(CH2)4-NH2 | Propyl group is replaced by a mercapto group.[10] |
| 6-Amino-2-oxohexanoic acid | O=C(COOH)-(CH2)4-NH2 | Propyl group is replaced by an oxo group.[11] |
Comparative Analysis of Cross-Reactivity Assessment Methods
Competitive ELISA
Competitive ELISA is a robust and cost-effective method for determining antibody specificity.[12] In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Caption: Workflow of a Competitive ELISA for cross-reactivity assessment.
-
Antibody Coating: Dilute the anti-6-Amino-2-propylhexanoic acid antibody to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the target analyte and potential cross-reactants in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed concentration of enzyme-labeled 6-Amino-2-propylhexanoic acid.
-
Transfer 100 µL of this mixture to the antibody-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution (2 N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
The cross-reactivity is calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reactant that causes a 50% inhibition of the maximum signal (IC50).
% Cross-Reactivity = (IC50 of 6-Amino-2-propylhexanoic acid / IC50 of Test Compound) x 100
Table 2: Hypothetical Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| 6-Amino-2-propylhexanoic acid | 10 | 100% |
| 6-Aminohexanoic acid | 1,250 | 0.8% |
| (2S)-6-amino-2-methylhexanoic acid | 550 | 1.8% |
| 2-Propylhexanoic acid | > 10,000 | < 0.1% |
| 6-Amino-2-mercapto-hexanoic acid | > 10,000 | < 0.1% |
| 6-Amino-2-oxohexanoic acid | > 10,000 | < 0.1% |
From this hypothetical data, we can conclude that the antibody is highly specific for 6-Amino-2-propylhexanoic acid, with minimal cross-reactivity observed for compounds lacking the propyl group or having it replaced by a smaller methyl group. The absence of the amino group or the presence of a mercapto or oxo group at the 2-position virtually eliminates binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real time.[13][14] It provides detailed kinetic information, including association (ka) and dissociation (kd) rates, which allows for a more nuanced assessment of cross-reactivity.
Caption: Principle of SPR for assessing antibody cross-reactivity.
-
Antibody Immobilization:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the anti-6-Amino-2-propylhexanoic acid antibody at 10 µg/mL in 10 mM acetate buffer, pH 4.5, to achieve an immobilization level of ~10,000 RU.
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Kinetic Analysis:
-
Prepare serial dilutions of the target analyte and potential cross-reactants in running buffer (e.g., HBS-EP+).
-
Inject the analytes over the sensor surface at a flow rate of 30 µL/min for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the surface between cycles with a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
The affinity (KD) is a direct measure of the strength of the interaction. A lower KD value indicates a higher affinity.
Table 3: Hypothetical SPR Cross-Reactivity Data
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| 6-Amino-2-propylhexanoic acid | 1.5 x 10⁵ | 1.5 x 10⁻³ | 1.0 x 10⁻⁸ |
| 6-Aminohexanoic acid | 2.1 x 10³ | 2.5 x 10⁻³ | 1.2 x 10⁻⁶ |
| (2S)-6-amino-2-methylhexanoic acid | 5.8 x 10³ | 3.2 x 10⁻³ | 5.5 x 10⁻⁷ |
| 2-Propylhexanoic acid | No Binding | No Binding | N/A |
| 6-Amino-2-mercapto-hexanoic acid | No Binding | No Binding | N/A |
| 6-Amino-2-oxohexanoic acid | No Binding | No Binding | N/A |
The SPR data provides a more detailed picture of the binding kinetics. The significantly lower KD for 6-Amino-2-propylhexanoic acid confirms its high affinity for the antibody. The higher KD values for 6-Aminohexanoic acid and (2S)-6-amino-2-methylhexanoic acid indicate much weaker binding, corroborating the ELISA results. The lack of binding for the other compounds further establishes the antibody's specificity.
Conclusion and Recommendations
Both Competitive ELISA and SPR are powerful techniques for assessing the cross-reactivity of antibodies to small molecules like 6-Amino-2-propylhexanoic acid.
-
Competitive ELISA is a highly suitable method for initial screening of a large number of potential cross-reactants due to its higher throughput and lower cost. It provides a clear, quantitative measure of cross-reactivity that is sufficient for many research applications.
-
Surface Plasmon Resonance offers a more in-depth analysis of the binding kinetics, providing valuable information on the association and dissociation rates. This level of detail is often crucial in later stages of drug development and for applications requiring a thorough understanding of the antibody-antigen interaction.
For a comprehensive validation of a new antibody, a tiered approach is recommended. Begin with a broad screen of potential cross-reactants using Competitive ELISA. Any compounds showing significant cross-reactivity can then be further characterized using SPR to understand the kinetics of the interaction. This dual-methodology approach provides a robust and self-validating system for ensuring the specificity and reliability of your immunoassays.
References
-
Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
PubChem. (n.d.). 6-Amino-2-propylhexanoic acid. National Center for Biotechnology Information. [Link]
-
Davis, S., et al. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Journal of Virological Methods, 168(1-2), 193-200. [Link]
-
Li, Y., et al. (2022). An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. Taylor & Francis Online, 13(1), 22-30. [Link]
-
Pichon, V., et al. (2001). Hapten Synthesis for the Development of a Competitive Inhibition Enzyme-Immunoassay for Thiram. Journal of Agricultural and Food Chemistry, 49(9), 4141-4146. [Link]
-
Lundberg, K., et al. (2021). Immunological Cross-Reactivity. Diva-Portal.org. [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]
-
Wang, X., et al. (2023). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Analytical Chemistry, 95(1), 347-354. [Link]
-
Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
ResearchGate. (n.d.). Structure of 6-aminohexanoic acid. [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. [Link]
-
Mäkelä, P. H., et al. (2001). Cross-reactivity of antibodies to type 6B and 6A polysaccharides of Streptococcus pneumoniae, evoked by pneumococcal conjugate vaccines, in infants. The Journal of Infectious Diseases, 184(6), 775-779. [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
- Google Patents. (n.d.). Antibody molecules having specificity for human il-6.
-
Patil, J., et al. (2024). Understanding the Specific Implications of Amino Acids in the Antibody Development. Journal of Protein Chemistry, 43(3), 24. [Link]
-
Nicoya Lifesciences. (n.d.). Small Molecule Interactions. [Link]
-
Du, K., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. Analyst, 149(15), 4155-4166. [Link]
-
Gurda, B. L., et al. (2012). Examining the cross-reactivity and neutralization mechanisms of a panel of mAbs against adeno-associated virus serotypes 1 and 5. Journal of General Virology, 93(Pt 10), 2244-2254. [Link]
-
ChemRxiv. (2022). Minimum Distance Between Two Epitopes in Sandwich Immunoassays for Small Molecules. [Link]
-
PubChem. (n.d.). (2S)-6-amino-2-methylhexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Propylhexanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 6-Amino-2-mercapto-hexanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 6-Amino-2-oxohexanoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. 6-Amino-2-propylhexanoic acid | C9H19NO2 | CID 2832747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (2S)-6-amino-2-methylhexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | C20H33NO4 | CID 56973713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Propylhexanoic acid | C9H18O2 | CID 18647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Amino-2-mercapto-hexanoic acid | C6H13NO2S | CID 20384324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Amino-2-oxohexanoic acid | C6H11NO3 | CID 439954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rapidnovor.com [rapidnovor.com]
- 14. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
A Senior Application Scientist's Guide to Linker Efficacy: Evaluating 6-Amino-2-propylhexanoic Acid in Bioconjugate Design
In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is not merely a spacer. It is a critical determinant of the conjugate's stability, solubility, pharmacokinetics, and ultimate therapeutic efficacy.[1][][] The choice of linker can make the difference between a successful therapeutic agent and a failed candidate.
This guide provides an in-depth comparison of 6-Amino-2-propylhexanoic acid, a non-cleavable alkyl-based linker, against other prevalent linker classes. We will dissect its intrinsic properties, evaluate its performance based on key metrics, and provide validated experimental protocols for its assessment, empowering researchers to make informed decisions in their drug development programs.
Section 1: A Profile of 6-Amino-2-propylhexanoic Acid as a Linker
6-Amino-2-propylhexanoic acid is an aliphatic amino acid characterized by a six-carbon chain with an amino group at one terminus and a carboxylic acid group at the other. The defining feature is the propyl group at the alpha-carbon (C2) position relative to the carboxylic acid.
Chemical Properties:
-
IUPAC Name: 6-amino-2-propylhexanoic acid[4]
-
Molecular Formula: C9H19NO2[4]
-
Molecular Weight: 173.25 g/mol [4]
-
Classification: Non-cleavable, alkyl-chain linker.
Its structure imparts specific characteristics:
-
Flexibility: The single-bonded carbon backbone allows for significant conformational freedom, which can be advantageous for allowing the linked moieties (e.g., a warhead and an E3 ligase ligand in a PROTAC) to adopt an optimal orientation for biological activity.[5][6]
-
Hydrophobicity: The alkyl nature of the backbone, augmented by the 2-propyl group, makes this a hydrophobic linker. This property is a double-edged sword: while it can enhance cell permeability, it also increases the risk of aggregation, especially when conjugated to hydrophobic payloads.[7][8]
-
Stability: As a non-cleavable linker, it does not contain specific chemical triggers for degradation. The payload is released only upon the complete catabolic degradation of the targeting protein (e.g., the antibody in an ADC).[1] This ensures high stability in systemic circulation, preventing premature payload release and associated off-target toxicity.[][9]
Section 2: The Linker Landscape: A Comparative Overview
To understand the efficacy of 6-Amino-2-propylhexanoic acid, we must compare it to the primary linker classes used in drug development. Each class possesses a unique combination of properties tailored for different therapeutic strategies.
Caption: Major classes of linkers used in advanced therapeutics.
-
Alkyl Chains (e.g., 6-aminohexanoic acid): These are the most straightforward flexible linkers. They are synthetically tractable and provide a high degree of conformational flexibility.[6][] Their primary drawback is their hydrophobicity.
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are highly hydrophilic.[6][11] Their main advantage is the ability to improve the solubility of the overall conjugate, mitigating aggregation issues often seen with lipophilic payloads and reducing immunogenicity.[]
-
Enzyme-Cleavable Linkers (e.g., Val-Cit): These linkers contain a peptide sequence (like valine-citrulline) that is specifically cleaved by enzymes, such as Cathepsin B, which are overexpressed in the lysosomes of tumor cells.[9][12] This allows for targeted payload release within the cancer cell, a cornerstone of many successful ADCs.[13]
-
pH-Sensitive Linkers (e.g., Hydrazones): These are designed to be stable at the physiological pH of blood (≈7.4) but hydrolyze and release their payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[12]
-
Redox-Sensitive Linkers (e.g., Disulfides): These linkers incorporate a disulfide bond that is stable in the oxidizing environment of the bloodstream but is rapidly cleaved in the reducing environment inside a cell, releasing the payload.[]
Section 3: Head-to-Head Comparison: Key Performance Metrics
The choice of a linker is a multi-parameter optimization problem. A rigorous preclinical developability assessment is crucial, evaluating the antibody, payload, and linker both individually and as a whole conjugate.[14] Here, we compare 6-Amino-2-propylhexanoic acid to other linker classes based on critical performance indicators.
| Performance Metric | 6-Amino-2-propylhexanoic acid | PEG Linkers | Val-Cit (Enzyme-Cleavable) | Hydrazone (pH-Sensitive) | Rationale & Causality |
| Plasma Stability | High | High | High | Moderate | Alkyl, PEG, and peptide bonds are generally stable in plasma. Hydrazone linkers can be susceptible to hydrolysis, leading to potential premature payload release.[][13] |
| Solubility Impact | Decreases (Hydrophobic) | Increases (Hydrophilic) | Decreases (Hydrophobic) | Variable | The inherent hydrophobicity of alkyl and peptide linkers can decrease the solubility of the final conjugate, risking aggregation. PEG linkers are explicitly used to counteract this.[][7] |
| Payload Release | Non-specific (Catabolism) | Non-specific (Catabolism) | Specific (Enzymatic) | Specific (pH-mediated) | Non-cleavable linkers rely on whole-conjugate degradation. Cleavable linkers are designed for specific, triggered release inside the target cell, which is often more desirable.[1][12] |
| Synthetic Accessibility | High | High | Moderate | Moderate | Simple alkyl chains are easy to synthesize.[5] Peptide synthesis is well-established but more complex. PEG linkers are widely available commercially.[11] |
| Flexibility | High | High | Moderate | Low | Alkyl and PEG chains offer significant rotational freedom. The peptide backbone of Val-Cit is more constrained, and hydrazone bonds are relatively rigid. |
| Off-Target Toxicity | Low (if stable) | Low (if stable) | Low (if stable & specific) | Potentially Higher | High linker stability minimizes premature release, reducing off-target effects.[9] If a pH-sensitive linker is not perfectly stable at blood pH, it can cause systemic toxicity. |
Section 4: Experimental Protocols for Linker Evaluation
Trustworthiness in linker science comes from robust, self-validating experimental systems. Below are foundational protocols for comparing the efficacy of conjugates made with different linkers.
Protocol 1: Synthesis and Conjugation of a Linker to a Payload and Antibody
This protocol outlines a general workflow. The choice of activation and conjugation chemistry depends on the specific functional groups available on the payload and antibody (e.g., amines, thiols).
-
Linker Activation:
-
Dissolve 1.2 equivalents of 6-Amino-2-propylhexanoic acid (with its amino group protected, e.g., with a Boc group) in an anhydrous organic solvent (e.g., DMF).
-
Add 1.2 equivalents of a coupling agent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Stir for 15 minutes at room temperature to form the activated ester. Causality: This pre-activation step is crucial for efficient reaction with the payload's functional group.
-
-
Payload Coupling:
-
Add 1.0 equivalent of the payload (containing a free amine, for example) to the activated linker solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until payload consumption is complete.
-
Purify the linker-payload conjugate using reverse-phase HPLC.
-
-
Linker Deprotection & Antibody Functionalization:
-
Remove the protecting group from the linker-payload conjugate (e.g., treat the Boc-protected amine with trifluoroacetic acid).
-
Purify the deprotected product.
-
Separately, if conjugating to antibody lysines, introduce a bifunctional crosslinker (e.g., SMCC) to the antibody. If conjugating to cysteines, partially reduce the antibody's interchain disulfides with TCEP.
-
-
Final Conjugation:
-
React the deprotected linker-payload with the functionalized antibody in a suitable buffer (e.g., PBS pH 7.4).
-
Incubate for 2-4 hours.
-
Purify the final ADC using size-exclusion or hydrophobic interaction chromatography (HIC). Causality: HIC is particularly advantageous for characterizing cysteine-linked ADCs and determining the drug-to-antibody ratio (DAR).[7]
-
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the linker's stability by measuring premature payload release in a biologically relevant matrix.
Caption: Workflow for assessing ADC linker stability in plasma.
-
Incubation: Dilute the purified ADC (e.g., to 100 µg/mL) in fresh human or mouse plasma. For comparison, run parallel experiments with ADCs constructed using different linkers (e.g., 6-Amino-2-propylhexanoic acid vs. Val-Cit).
-
Time Course: Incubate the samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 72, and 144 hours). Immediately freeze samples at -80°C to quench any degradation.
-
Analysis: Analyze the samples by an appropriate method to quantify the amount of conjugated vs. free payload. A common method is affinity capture LC-MS, where the ADC is captured, and the released payload in the supernatant is measured.
-
Data Interpretation: Plot the percentage of intact ADC over time. A stable linker, like 6-Amino-2-propylhexanoic acid, should show minimal decrease in the percentage of conjugated payload over the time course. An unstable linker will show a time-dependent increase in free payload.
Conclusion and Future Perspectives
6-Amino-2-propylhexanoic acid represents a simple, synthetically accessible, and highly stable non-cleavable linker. Its primary strengths lie in its robustness, which minimizes off-target toxicity by preventing premature payload release, a critical factor for ensuring a wide therapeutic window.[][9]
However, its efficacy is context-dependent. The key considerations for a researcher are:
-
Payload Properties: If the payload is highly lipophilic, using a hydrophobic alkyl linker like this one may exacerbate aggregation and solubility problems.[7] In such cases, a hydrophilic PEG linker would be a more logical choice.
-
Mechanism of Action: The non-cleavable nature means the payload is released only after the entire antibody is degraded in the lysosome. For payloads that must be released rapidly or in their unmodified form to be active, a cleavable linker is superior.[][12]
-
Therapeutic Application: In PROTAC design, the flexibility of an alkyl chain can be beneficial for achieving the optimal ternary complex formation.[15] The length of the alkyl chain is a critical parameter to optimize for degradation efficiency.[]
Ultimately, 6-Amino-2-propylhexanoic acid is a valuable tool in the linker toolbox. It is an excellent candidate when high plasma stability is the paramount concern and the conjugate's overall hydrophobicity is manageable. Its performance, like any linker, must be empirically validated through rigorous in vitro and in vivo testing to ensure it achieves the delicate balance between stability and payload release required for therapeutic success.[16]
References
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). International Journal of Molecular Sciences. [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B. [Link]
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024). Abzena. [Link]
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024). AxisPharm. [Link]
-
Comparison of each drug-linkers. (n.d.). ResearchGate. [Link]
-
6-Amino-2-propylhexanoic acid. (n.d.). PubChem. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2024). Journal of Medicinal Chemistry. [Link]
- Improved process for the preparation of 6-aminohexanoic acid. (2020).
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). Pharmaceutical Research. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2024). ACS Publications. [Link]
-
One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. (2021). Microbial Biotechnology. [Link]
-
Structure of 6-aminohexanoic acid. (n.d.). ResearchGate. [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers in Pharmacology. [Link]
-
Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (n.d.). ResearchGate. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2022). Essays in Biochemistry. [Link]
-
Optimization of Linker Chemistries for Antibody-Drug Conjugates. (2023). BioPharm International. [Link]
Sources
- 1. abzena.com [abzena.com]
- 4. 6-Amino-2-propylhexanoic acid | C9H19NO2 | CID 2832747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chempep.com [chempep.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochempeg.com [biochempeg.com]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
A Comparative Guide to the Synthesis of 6-Amino-2-propylhexanoic Acid: Evaluating Reproducibility in Two Key Methodologies
For researchers and professionals in drug development and specialty chemical synthesis, the reliable, scalable, and reproducible production of molecular building blocks is paramount. 6-Amino-2-propylhexanoic acid, a substituted derivative of the nylon-6 precursor 6-aminohexanoic acid, represents a class of compounds with potential applications as pharmaceutical intermediates or complex polymer components. The introduction of a propyl group at the C2 position creates a chiral center and introduces steric considerations that significantly impact the choice and execution of its synthesis.
This guide provides an in-depth comparison of two distinct, plausible synthetic routes to 6-Amino-2-propylhexanoic acid, constructed from established organic chemistry principles. We will move beyond a simple recitation of steps to analyze the critical parameters, potential pitfalls, and downstream implications of each method, with a core focus on scientific integrity and reproducibility. Every protocol is designed as a self-validating system, with explanations for the causal relationships between experimental choices and outcomes.
Method 1: The α-Alkylation of ε-Caprolactam Approach
This methodology leverages the readily available and inexpensive cyclic amide, ε-caprolactam, as the foundational scaffold. The core strategy involves the deprotonation and subsequent alkylation of the α-carbon (C2) followed by hydrolysis of the lactam ring to yield the final linear amino acid. This route is attractive for its conceptual simplicity but presents significant challenges to reproducibility related to selective C-alkylation over N-alkylation and potential di-alkylation.
Scientific Rationale & Key Challenges
The proton on the α-carbon of a lactam is weakly acidic and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting enolate can then act as a nucleophile. However, the amide proton is far more acidic, necessitating an initial N-protection step to prevent the base from being consumed in a simple acid-base reaction. The choice of protecting group is critical; it must be stable to the strongly basic conditions of the alkylation yet readily removable during the final hydrolysis without degrading the product. The Boc (tert-butyloxycarbonyl) group is a suitable candidate.
A primary challenge to reproducibility is controlling the site of alkylation. Even with N-protection, competitive N-alkylation can occur, and over-alkylation at the carbon can lead to di-propylated byproducts. Reaction temperature, the rate of addition of the alkylating agent (1-iodopropane), and the precise stoichiometry of the base are all critical variables that must be rigorously controlled.
Experimental Protocol: Method 1
Step 1: N-Boc Protection of ε-Caprolactam
-
Dissolve ε-caprolactam (1 equivalent) in anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, then saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-caprolactam, which can be purified by column chromatography.
Step 2: α-Alkylation with 1-Iodopropane
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of N-Boc-caprolactam (1 equivalent) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add Lithium Diisopropylamide (LDA) (1.1 equivalents, 2M solution in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir for 1 hour at -78°C to ensure complete enolate formation.
-
Add 1-iodopropane (1.2 equivalents) dropwise.
-
Allow the reaction to stir at -78°C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product (N-Boc-2-propyl-caprolactam) via flash column chromatography.
Step 3: Hydrolysis and Deprotection
-
Dissolve the purified N-Boc-2-propyl-caprolactam in a 6M aqueous solution of Hydrochloric Acid (HCl).
-
Heat the mixture to reflux (approximately 110°C) for 12 hours to effect both hydrolysis of the lactam and cleavage of the Boc group.[1]
-
Cool the solution to room temperature and wash with DCM to remove any organic impurities.
-
Evaporate the aqueous solution to dryness under reduced pressure to yield the hydrochloride salt of 6-Amino-2-propylhexanoic acid as a solid.
-
The free amino acid can be obtained by dissolving the salt in water and neutralizing with a suitable base or by passing it through an ion-exchange resin.
Visualization of Method 1 Workflow
Caption: Workflow for the α-Alkylation of ε-Caprolactam method.
Method 2: The Malonic Ester Synthesis Pathway
This classic carbon-carbon bond-forming strategy builds the required carbon skeleton from the ground up using diethyl malonate as the starting point. This route involves a sequential dialkylation of the malonic ester, followed by hydrolysis, decarboxylation, and functional group transformations to install the terminal amine. While involving more steps, this pathway often offers greater control and predictability, potentially leading to higher reproducibility once optimized.
Scientific Rationale & Key Challenges
The methylene protons of diethyl malonate are significantly more acidic (pKa ≈ 13) than those of a lactam, allowing for deprotonation with a less aggressive base like sodium ethoxide (NaOEt).[2] The synthesis proceeds by first adding the propyl group, followed by a second alkylation with a four-carbon chain containing a masked amino group, such as 4-bromobutyronitrile. The use of a nitrile is strategic; it is stable to the basic alkylation conditions and can be selectively reduced to a primary amine in a later step.
Reproducibility in this method hinges on minimizing di-alkylation in the first step and ensuring the second alkylation goes to completion.[3] The reaction conditions for the alkylation steps (temperature, solvent, and base stoichiometry) are crucial. The final reduction of the nitrile to the amine requires a powerful reducing agent like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation under pressure, both of which require careful handling and specialized equipment. Incomplete reduction can lead to impurities that are difficult to separate from the final product.
Experimental Protocol: Method 2
Step 1: Mono-propylation of Diethyl Malonate
-
In a flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol to generate sodium ethoxide in situ.
-
Cool the solution to room temperature and add diethyl malonate (1 equivalent) dropwise. Stir for 30 minutes.
-
Add 1-bromopropane (1 equivalent) dropwise and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC or GC.
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting diethyl propylmalonate by vacuum distillation.
Step 2: Alkylation with 4-Bromobutyronitrile
-
Prepare sodium ethoxide in ethanol as in Step 1.
-
Add the purified diethyl propylmalonate (1 equivalent) and stir for 30 minutes.
-
Add 4-bromobutyronitrile (1.1 equivalents) dropwise and heat the mixture to reflux for 12-18 hours.
-
Work up the reaction as described in Step 1. Purify the product, diethyl 2-(3-cyanopropyl)-2-propylmalonate, by vacuum distillation or column chromatography.
Step 3: Hydrolysis and Decarboxylation
-
Heat the purified dialkylated malonate ester with a concentrated solution of potassium hydroxide (KOH) in ethanol/water under reflux for 12 hours to hydrolyze both ester groups and the nitrile to a carboxylate.
-
Cool the solution and carefully acidify with concentrated HCl until the pH is ~1-2, which will protonate the carboxylates and cause the dicarboxylic acid to precipitate.
-
Heat the acidic mixture gently (or as required) to effect decarboxylation, releasing CO₂ and forming 2-propyladipic acid.
-
Extract the product with an organic solvent, dry, and concentrate to yield 2-propyladipic acid.
Step 4: Selective Amide Formation and Hofmann Rearrangement (Alternative to Nitrile Reduction) As an alternative to the nitrile route, one could use a 4-halobutanoate ester in Step 2, perform hydrolysis and decarboxylation to get 2-propyladipic acid, then proceed as follows:
-
Convert the 2-propyladipic acid to its di-acid chloride using thionyl chloride.
-
React the di-acid chloride with an excess of ammonia to form the diamide.
-
Perform a selective Hofmann rearrangement on one of the amide groups using bromine and sodium hydroxide to yield the target amino acid. This step requires careful temperature and stoichiometry control to favor the mono-rearrangement.
(For the purpose of this guide, we will proceed with the more direct nitrile reduction pathway for the final step.)
Step 4 (Nitrile Route): Reduction to the Primary Amine
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LAH) (2-3 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C.
-
Add a solution of the final intermediate from Step 3 (2-propyl-5-cyano-pentanoic acid, after hydrolysis/decarboxylation) in anhydrous ether/THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether/THF.
-
Concentrate the filtrate to yield the crude 6-Amino-2-propylhexanoic acid, which can be further purified by recrystallization or ion-exchange chromatography.
Visualization of Method 2 Workflow
Caption: Workflow for the Malonic Ester Synthesis Pathway.
Comparative Analysis and Reproducibility Assessment
| Parameter | Method 1: Caprolactam Alkylation | Method 2: Malonic Ester Synthesis |
| Starting Materials | ε-Caprolactam (inexpensive, readily available) | Diethyl malonate, 1-bromopropane, 4-bromobutyronitrile (all common reagents) |
| Number of Steps | 3 | 4 |
| Key Reactions | α-Alkylation of a lactam, amide hydrolysis | Malonic ester alkylation (x2), ester/nitrile hydrolysis, decarboxylation, nitrile reduction |
| Primary Reproducibility Challenge | Selective C2-alkylation: High risk of N-alkylation and di-alkylation. Highly sensitive to temperature (-78°C) and stoichiometry of strong base (LDA). | Control of alkylation: Risk of di-propylation in step 1. Requires careful control of equivalents. Final reduction: LAH is pyrophoric and requires expert handling. Catalytic hydrogenation requires pressure equipment. |
| Purification Difficulty | Moderate to high. Separation of C- vs N-alkylated isomers can be challenging. | Moderate. Intermediates are purified by distillation. Final product purification may require chromatography to remove reduction byproducts. |
| Scalability | Challenging. Use of cryogenic temperatures and large volumes of LDA can be difficult and costly to scale up. | More straightforward. Reactions are typically run at reflux, which is easier to scale. The main barrier is the final reduction step. |
| Overall Yield | Likely lower and more variable due to selectivity issues. | Potentially higher and more consistent once each step is optimized. |
Conclusion and Recommendations
Both synthetic routes present viable, albeit challenging, pathways to 6-Amino-2-propylhexanoic acid. The choice between them depends heavily on the specific capabilities and objectives of the laboratory.
Method 1 (Caprolactam Alkylation) is more convergent and uses fewer steps. However, its reproducibility is highly suspect due to the difficulty in controlling the regioselectivity of the alkylation. This method is better suited for small-scale exploratory synthesis where rapid access to the molecule is desired, and extensive optimization to maximize yield is not the primary goal. The rigorous control of cryogenic temperatures makes it less amenable to routine, large-scale production.
Method 2 (Malonic Ester Synthesis) is a longer, more linear synthesis. Its strength lies in the use of highly predictable and well-understood reactions. While it has more steps, each step is generally high-yielding and less prone to side-reactions that are difficult to control. This modularity makes troubleshooting and optimization more straightforward, leading to a more robust and reproducible process in the long run. For researchers requiring a reliable supply of the material for further studies or for process development professionals looking for a scalable route, Method 2 is the recommended starting point. The challenges associated with the final reduction step are significant but are standard procedures in many synthetic labs and are generally manageable with the proper engineering controls.
Ultimately, achieving a truly reproducible synthesis for 6-Amino-2-propylhexanoic acid will require careful, systematic optimization of the chosen route, with rigorous in-process controls and analytical characterization of all intermediates.
References
- Formaini, R. L., & Brakebill, E. K. (1963). U.S. Patent No. 3,113,966. Washington, DC: U.S.
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]
-
Doxsee, K. M., & Hutchinson, J. E. (n.d.). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]
Sources
A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Neurotherapeutic Agents: The Case of 6-Amino-2-propylhexanoic Acid
In the landscape of neurotherapeutic drug discovery, the journey of a novel chemical entity from concept to clinic is both arduous and exacting.[1][2] It demands a meticulously planned, multi-faceted evaluation strategy that begins with foundational in vitro assays to define molecular mechanism and progressively advances to complex in vivo models to assess systemic effects and therapeutic potential. This guide provides a comparative analysis of these two critical domains, using the investigational compound 6-Amino-2-propylhexanoic acid (hereafter designated 6-APHA) as a case study.
Structurally, 6-APHA is an amino acid derivative, bearing resemblance to known modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS). This structural analogy forms the basis of our central hypothesis: 6-APHA exerts its neuroactive effects by modulating GABAergic neurotransmission, likely through the inhibition of the GABA-catabolizing enzyme GABA transaminase (GABA-T).
This guide will illuminate the logical and technical progression from isolated enzyme assays to whole-organism seizure models, providing researchers with a framework for the comprehensive evaluation of novel agents like 6-APHA.
Part 1: The In Vitro Approach – Defining Molecular Interaction and Cellular Impact
The primary objective of in vitro testing is to dissect the compound's mechanism of action in a controlled, reductionist environment. This allows for precise quantification of its potency and selectivity, free from the confounding variables of a complex biological system like metabolism or tissue distribution.[3] For 6-APHA, our strategy involves a two-tiered approach: a primary biochemical assay to validate its effect on the hypothesized target (GABA-T), followed by a secondary cell-based assay to confirm its impact on neuronal function.
Primary Screen: Cell-Free GABA Transaminase (GABA-T) Inhibition Assay
The most direct method to test our hypothesis is to measure the enzymatic activity of GABA-T in the presence of 6-APHA. A fluorescence-coupled enzymatic assay is a high-throughput and sensitive method for this purpose.[4]
Causality and Rationale: This assay isolates the target enzyme from all other biological components. A positive result—a decrease in enzyme activity—provides strong, direct evidence that 6-APHA interacts with GABA-T. By titrating the concentration of 6-APHA, we can determine a key quantitative parameter: the half-maximal inhibitory concentration (IC50), which represents the compound's potency.
Experimental Protocol: Fluorometric GABA-T Inhibition Assay [5][6]
This protocol is adapted from established methods for measuring human GABA-T activity.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Potassium Pyrophosphate, pH 8.6).
-
Reconstitute recombinant human GABA-T enzyme to a stock concentration of 1 mg/mL.
-
Prepare substrate solution containing GABA and α-ketoglutarate.
-
Prepare a 10 mM stock solution of 6-APHA in a suitable solvent (e.g., DMSO), then create a serial dilution series.
-
As a positive control, prepare a dilution series of Vigabatrin, a known irreversible GABA-T inhibitor.
-
A vehicle control (DMSO only) serves as the negative control (100% enzyme activity).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the 6-APHA dilution series, Vigabatrin (positive control), or vehicle (negative control).
-
Add 20 µL of recombinant GABA-T enzyme solution (e.g., final concentration of 2.5 µg/mL).
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the GABA/α-ketoglutarate substrate solution.
-
The reaction produces glutamate. A coupled secondary reaction involving glutamate dehydrogenase and a fluorometric probe generates a fluorescent signal (e.g., at Ex/Em = 535/587 nm).
-
Measure the fluorescence intensity kinetically over 60-120 minutes at 37°C using a microplate reader.
-
-
Data Analysis & Self-Validation:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the 6-APHA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The positive control (Vigabatrin) must show a dose-dependent inhibition with an IC50 value within the expected range, validating the assay's integrity.
-
Secondary Screen: Neuronal Activity Assay in Primary Cortical Cultures
While an IC50 value is crucial, it doesn't confirm that the compound can access its target within a living cell and produce a functional outcome. A secondary, cell-based assay is essential to bridge this gap. Using primary neuronal cultures on microelectrode arrays (MEAs), we can measure changes in network electrical activity.[7]
Causality and Rationale: If 6-APHA inhibits GABA-T in neurons, intracellular GABA levels should rise, enhancing inhibitory signaling. This should manifest as a measurable decrease in the overall network firing rate and excitability of the neuronal culture.[8] This assay provides a more physiologically relevant context than a cell-free system.
Experimental Workflow: From Target to Network
The logical flow of the in vitro phase is designed to build a strong, evidence-based case for the compound's mechanism before committing to more resource-intensive in vivo studies.
Caption: Workflow for in vitro characterization of 6-APHA.
Part 2: The In Vivo Approach – Assessing Systemic Efficacy and Pharmacokinetics
Positive in vitro data are necessary but not sufficient. A compound must be tested in a whole organism to understand its absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK)—and to determine if it can engage its target in the CNS at a safe and effective dose.[9][10] Animal models of disease are indispensable for this evaluation.[3]
Pharmacokinetic (PK) Profiling
Before assessing efficacy, we must first confirm that 6-APHA can cross the blood-brain barrier and achieve sufficient concentrations in the brain.
Causality and Rationale: A compound that is potent in vitro but has poor brain penetration will be ineffective in vivo. A preliminary PK study in rodents is a critical, self-validating step. If brain concentrations do not reach levels multiples above the in vitro IC50, any lack of efficacy in subsequent models is likely due to poor exposure, not a lack of target engagement.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: Administer a single dose of 6-APHA to a cohort of mice or rats via a clinically relevant route (e.g., intraperitoneal (IP) or oral (PO)).
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain tissue from subgroups of animals.
-
Bioanalysis: Process the plasma and brain homogenates and quantify the concentration of 6-APHA using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Parameter Calculation: Plot the concentration-time profiles and calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and the brain-to-plasma ratio.[9]
Efficacy Model: Pentylenetetrazol (PTZ)-Induced Seizure Model
Given the hypothesized GABAergic mechanism, an anticonvulsant model is a logical choice for the first efficacy test. The PTZ model is a widely used screen for drugs that enhance GABAergic inhibition.[11][12] PTZ is a GABA-A receptor antagonist that, at a sufficient dose, induces acute seizures.[12]
Causality and Rationale: If 6-APHA effectively inhibits GABA-T in vivo, the resulting increase in synaptic GABA should counteract the effects of PTZ, leading to a higher seizure threshold or a delay in seizure onset. This provides functional evidence of the compound's therapeutic potential in a disease-relevant context.
Experimental Protocol: Acute PTZ Seizure Model in Mice [13][14]
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment.
-
Test Compound Administration: Dose groups of mice (n=8-12 per group) with either vehicle or varying doses of 6-APHA (e.g., 10, 30, 100 mg/kg, IP). The dosing time should be based on the Tmax determined in the PK study to ensure peak brain concentrations during the seizure challenge.
-
Positive Control: Include a group treated with a standard-of-care anticonvulsant like diazepam.[12] This control is essential to validate the model's sensitivity.
-
Seizure Induction: At the designated time post-treatment, administer a sub-convulsive dose of PTZ (e.g., 50-60 mg/kg, IP) to all animals.[14]
-
Behavioral Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Score the seizure severity using a standardized scale (e.g., the Racine scale). Key endpoints include the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures.
-
Data Analysis: Compare the seizure latency and incidence across the vehicle, 6-APHA, and positive control groups using appropriate statistical tests (e.g., Kaplan-Meier analysis for latency, Fisher's exact test for incidence). A dose-dependent increase in seizure latency or decrease in seizure incidence indicates anticonvulsant activity.
Proposed Mechanism of Action at the Synapse
The diagram below illustrates the hypothesized mechanism by which 6-APHA enhances inhibitory neurotransmission.
Caption: Hypothesized action of 6-APHA at a GABAergic synapse.
Part 3: Synthesis and Correlation – Bridging the In Vitro and In Vivo Gap
The ultimate goal is to establish a clear relationship between the in vitro potency and the in vivo efficacy, a concept known as In Vitro-In Vivo Correlation (IVIVC).[15][16] This is rarely a simple one-to-one relationship but is crucial for predicting clinical performance and designing future experiments.
Data Summary and Comparison
The table below presents hypothetical, yet plausible, data for 6-APHA, illustrating the types of quantitative outputs generated from each study type.
| Parameter | Study Type | Description | Hypothetical Result for 6-APHA |
| IC50 | In Vitro (Enzymatic) | Concentration causing 50% inhibition of GABA-T. | 2.5 µM |
| EC50 | In Vitro (Cellular) | Concentration causing 50% reduction in mean firing rate. | 10 µM |
| Cmax (Brain) | In Vivo (PK) | Peak concentration achieved in the brain after a 30 mg/kg dose. | 35 µM (approx. 150 µM*L) |
| Brain:Plasma Ratio | In Vivo (PK) | Ratio of total exposure (AUC) in brain vs. plasma. | 0.8 |
| ED50 | In Vivo (Efficacy) | Dose required to protect 50% of animals from PTZ-induced seizures. | 25 mg/kg |
Interpretation and Path Forward:
-
Correlation: The cellular EC50 is higher than the enzymatic IC50, which is expected due to factors like cell membrane permeability. Critically, the brain Cmax achieved with an effective dose (30 mg/kg is close to the ED50 of 25 mg/kg) is approximately 3.5-fold higher than the cellular EC50. This provides confidence that the observed in vivo effect is due to target engagement.
-
Discrepancies: A lack of correlation would trigger further investigation. For instance, if the compound were highly potent in vitro but required extremely high doses in vivo, this could suggest poor brain penetration, rapid metabolism, or engagement of an off-target mechanism.[17]
-
Iterative Nature: The results are cyclical. Poor in vivo performance might necessitate returning to medicinal chemistry to optimize properties like solubility or metabolic stability, followed by re-evaluation through the entire in vitro to in vivo cascade.
Conclusion
The evaluation of a novel neurotherapeutic candidate like 6-Amino-2-propylhexanoic acid is a systematic process of hypothesis testing that builds in complexity. In vitro studies provide the foundational, mechanistic understanding and quantitative potency metrics in a controlled setting. In vivo studies challenge the compound in a complex biological system, testing its ability to reach its target and produce a therapeutically relevant outcome. Neither approach is sufficient on its own; their true power lies in their integration.[17][18] By carefully designing experiments that bridge these two domains, researchers can build a robust data package, de-risk clinical progression, and ultimately accelerate the development of new medicines for neurological disorders.
References
-
El-Barghouthi, M., et al. (2002). Evaluation of in vitro-in vivo correlation and anticonvulsive effect of carbamazepine after cogrinding with microcrystalline cellulose. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Jo, S., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports, 11(1). Retrieved January 26, 2026, from [Link]
-
Kim, J. Y., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136). Retrieved January 26, 2026, from [Link]
-
Axion BioSystems. (n.d.). Neural Activity Assay. Retrieved January 26, 2026, from [Link]
-
Lankarany, M., et al. (2021). Conventional measures of intrinsic excitability are poor estimators of neuronal activity under realistic synaptic inputs. PLoS Computational Biology, 17(9). Retrieved January 26, 2026, from [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved January 26, 2026, from [Link]
-
Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382–396. Retrieved January 26, 2026, from [Link]
-
Campos, G., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 146, 63–86. Retrieved January 26, 2026, from [Link]
-
Duke University. (n.d.). Blueprint Neurotherapeutics Network (BPN): Small Molecule Drug Discovery and Development for Disorders of the Nervous System. Retrieved January 26, 2026, from [Link]
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsia, 52(4), 657–678. Retrieved January 26, 2026, from [Link]
-
Lee, H., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
-
Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Retrieved January 26, 2026, from [Link]
-
Olaoye, O., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Retrieved January 26, 2026, from [Link]
-
Kaminski, R. M., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. Retrieved January 26, 2026, from [Link]
-
Campos, G., Fortuna, A., Falcão, A., & Alves, G. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. Retrieved January 26, 2026, from [Link]
-
Olaoye, O., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. ResearchGate. Retrieved January 26, 2026, from [Link]
-
BioAssay Systems. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Retrieved January 26, 2026, from [Link]
-
Al-Gousous, J., & Langguth, P. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. AAPS PharmSciTech. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2022). Blueprint Neurotherapeutics Network for Small Molecules Q&A webinar. YouTube. Retrieved January 26, 2026, from [Link]
-
Wang, D., et al. (2024). NeuroTD infers time varying delays in neural activities by adaptive sliding window alignment. bioRxiv. Retrieved January 26, 2026, from [Link]
-
Taylor, B. S., et al. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE. Retrieved January 26, 2026, from [Link]
-
Olaoye, O., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Retrieved January 26, 2026, from [Link]
-
Pires, M., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1131–1147. Retrieved January 26, 2026, from [Link]
-
Singh, G., et al. (2009). Maternal epileptic seizure induced by Pentylenetetrazol: Apoptotic neurodegeneration and decreased GABAB1 receptor expression in prenatal rat brain. Molecular Brain, 2(1), 18. Retrieved January 26, 2026, from [Link]
-
Jampilek, J., & Bryl, R. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. Retrieved January 26, 2026, from [Link]
Sources
- 1. Checking your connection... [researchfunding.duke.edu]
- 2. youtube.com [youtube.com]
- 3. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
- 5. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]
- 8. Conventional measures of intrinsic excitability are poor estimators of neuronal activity under realistic synaptic inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. wjarr.com [wjarr.com]
- 17. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 18. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 6-Amino-2-propylhexanoic Acid Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Personnel
As the scientific community continues to explore novel therapeutic agents, the synthesis and handling of new chemical entities like 6-Amino-2-propylhexanoic acid hydrochloride are becoming increasingly common in research and development laboratories. While this compound holds promise, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of our researchers. This guide provides essential, experience-driven insights into the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for 6-Amino-2-propylhexanoic acid hydrochloride, empowering you to work safely and effectively.
Understanding the Hazard Profile
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE strategy is essential to mitigate the risks associated with handling 6-Amino-2-propylhexanoic acid hydrochloride. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact, which can cause irritation[1][2][3]. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes. | Protects against accidental splashes that could cause serious eye irritation[1][2][3]. A face shield offers a broader area of protection for the entire face. |
| Body Protection | A long-sleeved laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood. | Minimizes the inhalation of airborne particles that may cause respiratory tract irritation[1][2][3]. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential protocol for donning, doffing, and handling is critical to the effectiveness of your PPE.
Donning PPE: The Order of Operations
Caption: Sequential process for correctly donning Personal Protective Equipment.
Experimental Workflow: Safe Handling in the Laboratory
All manipulations of 6-Amino-2-propylhexanoic acid hydrochloride, particularly weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
Caption: Step-by-step procedure for the safe removal of Personal Protective Equipment.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal of contaminated materials and chemical waste is a critical component of laboratory safety and environmental responsibility.
Contaminated PPE and Materials
All disposable PPE (gloves, respirator, etc.) and any materials (e.g., weigh paper, pipette tips) that have come into contact with 6-Amino-2-propylhexanoic acid hydrochloride should be considered contaminated waste.
Step-by-Step Disposal Protocol:
-
Segregation: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. Do not mix with general laboratory trash.
-
Containerization: Use a leak-proof container with a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "6-Amino-2-propylhexanoic acid hydrochloride."
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Follow your institution's established procedures for hazardous waste pickup and disposal.
Bulk Chemical and Aqueous Waste
Disposal of un-used 6-Amino-2-propylhexanoic acid hydrochloride or solutions containing the compound must be handled as hazardous chemical waste.
Key Disposal Principles:
-
Do Not Neutralize: Do not attempt to neutralize the hydrochloride salt without a validated and approved institutional protocol.
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain[4].
-
Waste Stream Segregation: Collect all liquid waste containing 6-Amino-2-propylhexanoic acid hydrochloride in a dedicated, properly labeled hazardous waste container. Avoid mixing with other waste streams to prevent unintended reactions[5].
-
Follow Institutional Guidelines: Adhere strictly to your organization's chemical waste disposal procedures. This typically involves collection by a certified hazardous waste management company.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 6-Amino-2-propylhexanoic acid hydrochloride, fostering a secure environment for groundbreaking scientific discovery.
References
-
Alfa Aesar. (2015). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
-
Hysol. (2019). Safety Data Sheet. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from [Link]
-
Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
